molecular formula C4H9BrO B1282357 2-Bromobutan-1-ol CAS No. 24068-63-1

2-Bromobutan-1-ol

Cat. No.: B1282357
CAS No.: 24068-63-1
M. Wt: 153.02 g/mol
InChI Key: LMEOVPMTQBNCFK-UHFFFAOYSA-N
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Description

2-Bromobutan-1-ol (CAS Number: 24068-63-1) is an organic compound with the molecular formula C4H9BrO and a molecular weight of 153.018 g/mol . This brominated alcohol serves as a valuable bifunctional synthetic intermediate in organic synthesis and medicinal chemistry research. The presence of both a hydroxyl group and a bromine atom on adjacent carbon atoms makes it a versatile building block for constructing more complex molecules. Researchers utilize this compound in various chemical transformations, including nucleophilic substitution reactions where the bromine acts as a leaving group, and functional group manipulations of the alcohol moiety (e.g., oxidation or esterification) . Its role in documented synthetic routes highlights its application in developing pharmaceutical intermediates and other fine chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromobutan-1-ol
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InChI

InChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3
Source PubChem
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InChI Key

LMEOVPMTQBNCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
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DSSTOX Substance ID

DTXSID80539343
Record name 2-Bromobutan-1-ol
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Molecular Weight

153.02 g/mol
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CAS No.

24068-63-1
Record name 2-Bromo-1-butanol
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Record name 1-Butanol, 2-bromo-
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Record name 1-Butanol, 2-bromo-
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Record name 2-bromobutan-1-ol
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Foundational & Exploratory

Enantioselective Synthesis of (R)-2-Bromobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and promising methodologies for the enantioselective synthesis of (R)-2-bromobutan-1-ol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details key synthetic strategies, including kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral precursor, supported by experimental protocols and comparative data.

Introduction

(R)-2-bromobutan-1-ol is a chiral halohydrin of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a stereogenic center bearing a bromine atom, allows for a variety of subsequent chemical transformations. The enantiopurity of this compound is crucial for the synthesis of complex chiral molecules where the stereochemistry of the final product is critical for its biological activity. This guide focuses on practical and efficient methods to obtain the (R)-enantiomer with high enantiomeric excess (ee).

Synthetic Strategies

Two primary strategies have emerged as highly effective for the enantioselective synthesis of (R)-2-bromobutan-1-ol:

  • Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromobutan-1-ol: This method relies on the enantioselective acylation of one enantiomer from a racemic mixture of this compound by a lipase, leaving the desired (R)-enantiomer as the unreacted alcohol.

  • Asymmetric Reduction of 2-Bromo-1-butanal: This approach involves the stereoselective reduction of a prochiral α-bromo aldehyde using a chiral catalyst, most notably the Corey-Bakshi-Shibata (CBS) reduction, to directly yield the (R)-alcohol.

A third potential, though less documented and potentially lower-yielding route, involves the diazotization of (R)-2-aminobutan-1-ol. However, the propensity for carbocation rearrangements and potential for racemization in aliphatic systems makes this a less reliable method for achieving high enantiopurity.[1][2][3]

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. In this process, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. For the synthesis of (R)-2-bromobutan-1-ol, lipases are commonly employed to catalyze the acylation of the (S)-enantiomer, allowing for the isolation of the unreacted (R)-2-bromobutan-1-ol with high enantiomeric excess.

A variety of lipases have been successfully used for the kinetic resolution of primary and secondary alcohols, including Amano Lipase PS (from Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B).[4][5][6][7][8] The choice of lipase, acyl donor, and solvent can significantly impact the enantioselectivity and reaction rate.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

LipaseSubstrateAcyl DonorSolventTemp. (°C)Conversion (%)Productee (%)Reference
Immobilized Amano Lipase PS 30Racemic AlcoholAcetic Anhydride (B1165640)DME23~50(R)-Alcohol>95[5]
Candida antarctica Lipase B (CAL-B)Racemic Aryltrimethylsilyl Chiral AlcoholsVinyl AcetateHexanert~50(S)-Alcohol>99[4]
Amano Lipase PS-C IIRacemic 2-phenylethanol (B73330) derivativeIsopropenyl acetatetert-Butyl methyl etherrt42(R)-Alcohol99.6[8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is adapted from a general procedure for the kinetic resolution of a racemic alcohol using immobilized Amano Lipase PS 30.[5]

Materials:

  • Racemic this compound

  • Acetic anhydride

  • Immobilized Amano Lipase PS 30

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of racemic this compound (1.0 eq) and acetic anhydride (2.5-3.0 eq) in anhydrous DME, add immobilized Amano Lipase PS 30 (approximately 25% by weight of the lipase).

  • Stir the resulting suspension at room temperature (23°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Filter the reaction mixture to remove the immobilized lipase. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure, maintaining a low bath temperature (<15°C).

  • Purify the residue by silica gel column chromatography to separate the unreacted (R)-2-bromobutan-1-ol from the acylated (S)-enantiomer.

  • Determine the enantiomeric excess of the recovered (R)-2-bromobutan-1-ol using chiral HPLC or GC analysis.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Products racemic Racemic this compound reaction Enantioselective Acylation at 23°C racemic->reaction acyl_donor Acetic Anhydride acyl_donor->reaction lipase Immobilized Amano Lipase PS 30 lipase->reaction solvent DME solvent->reaction filtration Filtration to remove lipase reaction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography r_alcohol (R)-2-Bromobutan-1-ol chromatography->r_alcohol s_acetate (S)-2-Bromobutyl acetate chromatography->s_acetate

Caption: Workflow for the kinetic resolution of racemic this compound.

Asymmetric Reduction of 2-Bromo-1-butanal

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[9][10][11][12] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the carbonyl substrate, facilitating a highly face-selective hydride transfer.[11]

For the synthesis of (R)-2-bromobutan-1-ol, the required precursor is 2-bromo-1-butanal. This aldehyde can be prepared from 1-butanol (B46404) through a multi-step sequence involving bromination, elimination, and hydrobromination.

Table 2: Corey-Bakshi-Shibata Reduction of Prochiral Ketones

CatalystSubstrateReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
(S)-Me-CBSProchiral KetonesBH₃·THFTHFrtHigh>95[9][10]
(R)-Me-CBSProchiral KetonesBH₃·SMe₂THFrtHigh>95[11]
In situ generated oxazaborolidineKetonesBoraneTHFrtGood91-98[13]
Synthesis of 2-Bromo-1-butanal (Precursor)

A plausible route to 2-bromo-1-butanal starts from readily available 1-butanol. The hydroxyl group is first converted to a good leaving group and substituted with bromine to yield 1-bromobutane. Dehydrobromination then affords 1-butene, which upon allylic bromination followed by hydrolysis would yield the desired aldehyde. A more direct approach could involve the α-bromination of butanal, though this may present challenges with self-condensation and regioselectivity.

Experimental Protocol: Asymmetric Reduction of 2-Bromo-1-butanal

This protocol is a general procedure for the CBS reduction of a prochiral ketone/aldehyde.[11]

Materials:

  • 2-Bromo-1-butanal

  • (R)-2-Methyl-CBS-oxazaborolidine (or generated in situ)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.0-1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Cool the solution to -78°C and add a solution of 2-bromo-1-butanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the (R)-2-bromobutan-1-ol by chiral HPLC or GC analysis.

Signaling Pathway for Corey-Bakshi-Shibata Reduction:

G catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex borane BH3 borane->complex ketone 2-Bromo-1-butanal transition_state Ternary Complex (Catalyst-Borane-Aldehyde) ketone->transition_state complex->transition_state product_alkoxyborane Alkoxyborane Intermediate transition_state->product_alkoxyborane product_alkoxyborane->catalyst Catalyst Regeneration workup Acidic Workup product_alkoxyborane->workup product (R)-2-Bromobutan-1-ol workup->product

Caption: Mechanism of the CBS reduction of 2-bromo-1-butanal.

Conclusion

The enantioselective synthesis of (R)-2-bromobutan-1-ol can be effectively achieved through two primary methods: lipase-catalyzed kinetic resolution of the corresponding racemate and asymmetric reduction of 2-bromo-1-butanal. Both strategies offer high enantioselectivity and good yields. The choice of method may depend on the availability of starting materials, cost of reagents and catalysts, and the desired scale of the synthesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reliable production of this important chiral intermediate.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Bromobutan-1-ol from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of the chiral building block (S)-2-bromobutan-1-ol, utilizing L-aspartic acid as a readily available starting material from the chiral pool. The synthesis is presented as a multi-step process, with detailed experimental protocols for key transformations.

Introduction

(S)-2-Bromobutan-1-ol is a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceutical agents where specific stereochemistry is crucial for biological activity. Its synthesis from a readily available and enantiomerically pure starting material like L-aspartic acid is of significant interest. L-aspartic acid, a proteinogenic amino acid, serves as an inexpensive entry point into the chiral pool, allowing for the stereocontrolled synthesis of complex molecules.[1][2][3]

The proposed synthetic pathway leverages fundamental organic transformations to convert L-aspartic acid into the target molecule. The key strategic steps involve the conversion of L-aspartic acid to (S)-2-aminobutanol, followed by a stereoretentive diazotization and bromination.

Overall Synthetic Strategy

The synthesis of (S)-2-bromobutan-1-ol from L-aspartic acid can be conceptually divided into three main stages:

  • Stage 1: Carbon Skeleton Rearrangement. Conversion of L-aspartic acid to (S)-2-aminobutyric acid. This involves the removal of one of the carboxylic acid groups while retaining the stereocenter.

  • Stage 2: Reduction of the Carboxylic Acid. Reduction of the carboxylic acid functionality of (S)-2-aminobutyric acid to a primary alcohol to yield (S)-2-aminobutanol.

  • Stage 3: Stereoretentive Bromination. Conversion of the amino group of (S)-2-aminobutanol to a bromo group with retention of stereochemistry to afford the final product, (S)-2-bromobutan-1-ol.

The logical workflow for this synthesis is depicted in the following diagram.

G cluster_0 Overall Synthetic Workflow A L-Aspartic Acid B (S)-2-Aminobutyric Acid A->B  Carbon Skeleton  Rearrangement C (S)-2-Aminobutanol B->C  Reduction D (S)-2-Bromobutan-1-ol C->D  Stereoretentive  Bromination

Figure 1: Overall synthetic workflow from L-aspartic acid.

Experimental Protocols and Data

Stage 1: Synthesis of (S)-2-Aminobutyric Acid from L-Aspartic Acid

The conversion of L-aspartic acid to (S)-2-aminobutyric acid is a known transformation. While biosynthetic routes are well-established, a chemical synthesis can be achieved through a multi-step sequence involving protection of the functional groups, selective modification, and deprotection. For the purpose of this guide, we will consider (S)-2-aminobutyric acid as a readily available chiral intermediate derived from the chiral pool, with L-aspartic acid being its ultimate precursor.[1][2][4]

Stage 2: Synthesis of (S)-2-Aminobutanol from (S)-2-Aminobutyric Acid

The reduction of the carboxylic acid group of (S)-2-aminobutyric acid to a primary alcohol can be achieved via catalytic hydrogenation. The following protocol is based on the methodology described in Chinese patent CN105481703A.[5][6]

Experimental Protocol:

  • (S)-2-Aminobutyric Acid Solution Preparation: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.

  • pH Adjustment: Adjust the pH of the solution to 1-2 using phosphoric acid.

  • Decolorization: Add activated carbon (3% by weight of the amino acid) and stir for 30 minutes. Filter to obtain a clear filtrate.

  • Catalytic Hydrogenation: Transfer the filtrate to a high-pressure autoclave. Add a supported palladium catalyst (e.g., palladium on carbon), with the palladium content being 0.1% of the weight of the (S)-2-aminobutyric acid.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to 2.5 MPa and heat to 65°C. Maintain these conditions with continuous stirring until hydrogen uptake ceases (approximately 6-7 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure. The resulting concentrate is neutralized, and the final product, (S)-2-aminobutanol, is obtained by distillation.

Quantitative Data:

ParameterValueReference
Substrate(S)-2-Aminobutyric Acid[5][6]
Product(S)-2-Aminobutanol[5][6]
CatalystSupported Palladium[5][6]
Temperature65 °C[5][6]
Pressure2.5 MPa[5][6]
Yield~70%[6]
Purity>99%[6]
Specific Rotation+9.4°[6]
Stage 3: Synthesis of (S)-2-Bromobutan-1-ol from (S)-2-Aminobutanol

The conversion of a primary aliphatic amine to an alkyl bromide via diazotization is a challenging transformation due to the high reactivity of the intermediate diazonium salt, which can lead to rearrangements and a mixture of products.[7][8] However, in the case of β-amino alcohols, the neighboring hydroxyl group can participate in the reaction, leading to a stereocontrolled outcome.[9][10][11] This neighboring group participation proceeds through a double S(_N)2 mechanism, resulting in an overall retention of stereochemistry.

The proposed mechanism involves the initial formation of the diazonium salt, which is then intramolecularly displaced by the hydroxyl group to form a transient chiral epoxide. Subsequent attack by the bromide ion at the less substituted carbon of the epoxide (or the carbon bearing the original amino group) in a second S(_N)2 reaction yields the desired (S)-2-bromobutan-1-ol with retention of the original stereochemistry.

Figure 2: Proposed mechanism for stereoretentive bromination.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve (S)-2-aminobutanol in an aqueous solution of hydrobromic acid (HBr) at 0°C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO(_2)) to the stirred solution of the amino alcohol, maintaining the temperature at 0-5°C. The addition should be done dropwise to control the evolution of nitrogen gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Then, let the mixture warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.

  • Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure (S)-2-bromobutan-1-ol.

Quantitative Data (Estimated):

ParameterValueReference
Substrate(S)-2-Aminobutanol[9][10][11]
Product(S)-2-Bromobutan-1-ol[9][10][11]
ReagentsNaNO(_2), HBr[12][13]
Temperature0-5 °C[13]
Stereochemical OutcomeRetention[9][10][11]
YieldModerate to Good-
PurityHigh after purification-

Conclusion

This technical guide outlines a viable and stereocontrolled synthetic route for the preparation of (S)-2-bromobutan-1-ol from L-aspartic acid. The pathway leverages established chemical transformations, including the reduction of an amino acid to an amino alcohol and a stereoretentive diazotization-bromination reaction. The key to the stereochemical control in the final step is the participation of the neighboring hydroxyl group, which facilitates the reaction through a double inversion mechanism, ultimately leading to retention of configuration. The detailed protocols and compiled data provide a solid foundation for researchers and drug development professionals to synthesize this important chiral building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Bromobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines plausible experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of this bifunctional molecule.

Introduction

This compound is a halogenated alcohol of interest in organic synthesis due to its bifunctional nature. The presence of both a primary alcohol and a secondary bromide on a butane (B89635) backbone makes it a versatile building block for the introduction of a brominated butyl fragment in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. This guide compiles available data and provides theoretical insights into its properties and reactivity.

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound[1][2]
PropertyValueSource
Molecular Formula C₄H₉BrOPubChem
Molecular Weight 153.02 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 24068-63-1PubChem, NIST
Canonical SMILES CCC(CO)BrPubChem
InChI Key LMEOVPMTQBNCFK-UHFFFAOYSA-NPubChem
XLogP3-AA (Predicted) 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 151.98368 DaPubChem
Monoisotopic Mass 151.98368 DaPubChem
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 6PubChem
Table 2: Experimental Physical Properties of Isomers of this compound
Property1-Bromo-2-butanol2-Bromobutane
Boiling Point 165.9 °C at 760 mmHg91 °C
Density 1.46 g/cm³1.255 g/mL at 25 °C
Refractive Index Not Availablen20/D 1.4369

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and comparison with its isomers.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the carbon bearing the hydroxyl group (CH₂OH), the proton on the carbon with the bromine atom (CHBr), the methylene (B1212753) protons of the ethyl group (CH₂), and the methyl protons (CH₃). The chemical shifts and coupling patterns would be characteristic of such a structure.

  • ¹³C NMR: Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The carbon attached to the bromine would be shifted downfield, as would the carbon attached to the hydroxyl group, though to a lesser extent.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocols

Synthesis of this compound from 1,2-Butanediol (Plausible Route)

A plausible and direct method for the synthesis of this compound is the selective bromination of 1,2-butanediol. This protocol is based on standard procedures for the conversion of diols to bromohydrins.

Materials:

  • 1,2-Butanediol

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,2-butanediol.

  • Cool the flask in an ice bath and slowly add an equimolar amount of 48% hydrobromic acid with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis_of_2_Bromobutan_1_ol Start 1,2-Butanediol Reaction Reaction at Room Temperature Start->Reaction HBr 48% HBr HBr->Reaction Extraction Extraction with Diethyl Ether Reaction->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the hydroxyl and bromo functional groups.

Nucleophilic Substitution

The bromine atom at the C-2 position is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.

Nucleophilic_Substitution Reactant This compound Product 2-Substituted-butan-1-ol Reactant->Product Sₙ1 or Sₙ2 Nucleophile Nu⁻ Nucleophile->Product Leaving_Group Br⁻ Product->Leaving_Group

Figure 2: Nucleophilic substitution pathway.
Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form but-1-en-1-ol or but-2-en-1-ol. The regioselectivity of the elimination will be influenced by the steric hindrance of the base.

Elimination_Reaction Reactant This compound Product1 But-1-en-1-ol Reactant->Product1 E2 Product2 But-2-en-1-ol Reactant->Product2 E2 Base Strong Base Base->Product1 Base->Product2

Figure 3: Possible elimination reaction pathways.
Reactions of the Hydroxyl Group

The primary alcohol functional group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and ether formation.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical transformations. While experimental data on its physical properties are scarce, this guide provides a solid foundation based on computed data and analogies to its isomers. The outlined synthetic protocol and reactivity profile offer a starting point for its application in research and development. Further experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.

A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predicted spectroscopic analysis of 2-bromobutan-1-ol (CAS No: 24068-63-1). Due to the limited availability of experimental spectroscopic data in public domains, this document leverages predictive models and comparative data from structurally related compounds to offer a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for these analytical techniques and includes a logical workflow for spectroscopic analysis.

Introduction

This compound is a halogenated alcohol with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document serves as a reference for the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₃ (C4)0.9 - 1.1Triplet (t)~7.53H
-CH₂- (C3)1.6 - 1.8Multiplet (m)-2H
-CH(Br)- (C2)3.9 - 4.1Multiplet (m)-1H
-CH₂OH (C1)3.6 - 3.8Multiplet (m)-2H
-OHVariableSinglet (broad, s)-1H
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Carbon (Position)Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)~65 - 70
C2 (-CH(Br)-)~55 - 60
C3 (-CH₂-)~25 - 30
C4 (-CH₃)~10 - 15
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Strong
C-O stretch (primary alcohol)1000 - 1075Strong
C-Br stretch500 - 600Medium to Strong
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPredicted Fragment IonNotes
152/154[M]⁺ (C₄H₉BrO)⁺Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine.
123/125[M - C₂H₅]⁺Loss of an ethyl group.
73[M - Br]⁺Loss of a bromine radical.
45[CH₂OH]⁺Alpha-cleavage.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder and salt plates.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for relatively small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an unknown compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Interpretation cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Absorptions IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Proposed_Structure Propose Structure of This compound NMR_Data->Proposed_Structure IR_Data->Proposed_Structure MS_Data->Proposed_Structure Verification Verify Consistency Across All Data Proposed_Structure->Verification Final_Structure Confirmed Structure Verification->Final_Structure Sample Sample: This compound Sample->NMR Sample->IR Sample->MS

Caption: Logical workflow for spectroscopic analysis.

Synthesis of 2-Bromobutan-1-ol from 1,2-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 2-bromobutan-1-ol from 1,2-butanediol (B146104). The conversion of a vicinal diol to a specific bromo-alcohol requires careful consideration of regioselectivity. Two primary pathways are discussed in detail: a direct synthesis via the regioselective ring-opening of an epoxide intermediate, and a multi-step approach involving a protecting group strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth methodologies, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a valuable chiral building block in organic synthesis, featuring both a hydroxyl and a bromo functional group on adjacent carbons. This arrangement allows for a variety of subsequent transformations, making it a useful precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of this specific isomer from 1,2-butanediol presents a chemical challenge due to the presence of a primary and a secondary hydroxyl group, necessitating a regioselective approach to ensure the desired connectivity. This guide explores the most viable synthetic routes to achieve this transformation efficiently.

Synthetic Strategies

Two principal strategies have been identified for the synthesis of this compound from 1,2-butanediol. The choice of strategy depends on factors such as desired yield, stereochemical control, and available starting materials and reagents.

Strategy A: Regioselective Ring-Opening of 1,2-Epoxybutane (B156178)

This is the more direct and convergent approach. It involves the initial conversion of 1,2-butanediol to its corresponding epoxide, 1,2-epoxybutane, followed by a regioselective ring-opening with a bromide nucleophile. The acid-catalyzed ring-opening of unsymmetrical epoxides generally proceeds with the nucleophile attacking the more substituted carbon atom, which in the case of 1,2-epoxybutane is the C2 position, leading to the desired this compound.

Strategy B: Protection, Bromination, and Deprotection

This multi-step classical approach offers a higher degree of control over the regioselectivity. It involves the selective protection of the more reactive primary hydroxyl group of 1,2-butanediol, followed by the bromination of the remaining secondary hydroxyl group. The final step is the removal of the protecting group to yield the target molecule. A common protecting group for this purpose is a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), or the formation of a tosylate.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategies can be visualized using the following diagrams.

Overall_Synthetic_Scheme 1,2-Butanediol 1,2-Butanediol Intermediate Key Intermediate 1,2-Butanediol->Intermediate Transformation This compound This compound Intermediate->this compound Final Conversion

Caption: Overall synthetic approach from 1,2-butanediol.

Workflow for Strategy A: Epoxide Ring-Opening

Strategy_A_Workflow Butanediol 1,2-Butanediol Epoxidation Epoxidation Butanediol->Epoxidation Epoxybutane 1,2-Epoxybutane Epoxidation->Epoxybutane RingOpening Regioselective Ring-Opening Epoxybutane->RingOpening Bromobutanol This compound RingOpening->Bromobutanol PurificationA Purification Bromobutanol->PurificationA

Caption: Workflow for the epoxide ring-opening strategy.

Workflow for Strategy B: Protection-Bromination-Deprotection

Strategy_B_Workflow Butanediol 1,2-Butanediol Protection Selective Protection of Primary -OH Butanediol->Protection ProtectedDiol Protected 1,2-Butanediol Protection->ProtectedDiol Bromination Bromination of Secondary -OH ProtectedDiol->Bromination ProtectedBromo Protected This compound Bromination->ProtectedBromo Deprotection Deprotection ProtectedBromo->Deprotection Bromobutanol This compound Deprotection->Bromobutanol PurificationB Purification Bromobutanol->PurificationB

Caption: Workflow for the protection-bromination-deprotection strategy.

Experimental Protocols

Strategy A: Regioselective Ring-Opening of 1,2-Epoxybutane

This protocol is based on established principles of acid-catalyzed epoxide ring-opening.[1]

Step 1: Synthesis of 1,2-Epoxybutane from 1,2-Butanediol

A common method for this conversion is via the formation of a tosylate followed by intramolecular cyclization with a base.

  • Materials: 1,2-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), sodium hydroxide (B78521), diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 1,2-butanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate.

    • Dissolve the crude tosylate in a suitable solvent (e.g., methanol) and treat with a solution of sodium hydroxide (1.2 eq) in water.

    • Stir the mixture at room temperature for 4-6 hours.

    • Extract the product, 1,2-epoxybutane, with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and carefully remove the solvent by distillation.

Step 2: Ring-Opening of 1,2-Epoxybutane to this compound

  • Materials: 1,2-epoxybutane, aqueous hydrobromic acid (48%), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous hydrobromic acid (48%, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Strategy B: Selective Tosylation and Nucleophilic Substitution

This protocol is based on methods for the selective tosylation of primary alcohols in the presence of secondary alcohols.[2][3]

Step 1: Selective Tosylation of 1,2-Butanediol

  • Materials: 1,2-butanediol, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534), dichloromethane (B109758) (DCM), catalytic amount of a tin (IV) compound (e.g., dibutyltin (B87310) oxide).[3]

  • Procedure:

    • To a solution of 1,2-butanediol (1.0 eq) and a catalytic amount of dibutyltin oxide in DCM, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and add a solution of TsCl (1.0 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

    • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 1-O-tosyl-1,2-butanediol.

    • Purify by column chromatography.

Step 2: Conversion of 1-O-tosyl-1,2-butanediol to this compound

This step would involve the conversion of the secondary alcohol to a bromide. A common method is the Appel reaction.

  • Materials: 1-O-tosyl-1,2-butanediol, carbon tetrabromide (CBr₄), triphenylphosphine (B44618) (PPh₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-O-tosyl-1,2-butanediol (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add PPh₃ (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the protected bromo-alcohol.

Step 3: Deprotection (Detosylation)

  • Materials: Protected this compound, reducing agent (e.g., lithium aluminum hydride or sodium in liquid ammonia).

  • Procedure:

    • Carefully add the protected bromo-alcohol to a suspension of a suitable reducing agent in an appropriate solvent (e.g., LiAlH₄ in THF).

    • Stir the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction and work up to isolate the crude this compound.

    • Purify by distillation or chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1,2-ButanediolC₄H₁₀O₂90.12192-194
1,2-EpoxybutaneC₄H₈O72.1163
This compoundC₄H₉BrO153.02165-167

Table 2: Summary of Reaction Conditions and Expected Yields

ReactionReagentsSolventTemperatureTimeExpected Yield
Strategy A: Epoxide Ring-Opening
Epoxidation of 1,2-ButanediolTsCl, Pyridine; NaOHPyridine; Methanol0 °C to RT12-16 h; 4-6 hModerate to Good
Ring-Opening of 1,2-Epoxybutane48% aq. HBrDiethyl Ether0 °C to RT3-4 hGood to Excellent
Strategy B: Protection-Bromination-Deprotection
Selective TosylationTsCl, Et₃N, cat. (Bu₂SnO)DCM0 °C to RT14 hGood[3]
Bromination (Appel Reaction)CBr₄, PPh₃DCM0 °C to RT4-6 hModerate to Good
DetosylationReducing AgentAnhydrous SolventVariesVariesModerate to Good

Note: Expected yields are based on literature for similar transformations and may vary depending on specific experimental conditions and scale.

Conclusion

The synthesis of this compound from 1,2-butanediol can be effectively achieved through two primary strategies. The regioselective ring-opening of 1,2-epoxybutane offers a more direct and potentially higher-yielding route. The protection-bromination-deprotection strategy, while longer, provides a classic and controllable method for achieving the desired regioselectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, stereochemical considerations, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of chemical reagents is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobutan-1-ol, a versatile building block in organic synthesis. Due to the limited availability of specific, published stability data for this compound, this guide integrates information from safety data sheets of closely related compounds, general chemical principles of halohydrins, and established protocols for stability testing of reactive chemicals.

Core Concepts: Chemical Stability and Degradation Pathways

This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom on adjacent carbons, classifying it as a bromohydrin. The inherent reactivity of this class of compounds dictates its stability profile. The primary anticipated degradation pathway for this compound involves an intramolecular SN2 reaction, particularly in the presence of a base, to form 2-ethyloxirane. Other potential degradation routes include oxidation of the primary alcohol and elimination of HBr to form but-1-ene-1-ol, which would likely tautomerize to butanal.

It is crucial to store this compound under conditions that minimize these degradation pathways. The compound is generally considered stable when stored under appropriate conditions.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.Minimizes the rate of potential decomposition reactions.
Light Store in a light-resistant container, such as an amber glass bottle.Protects the compound from potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the alcohol functionality.
Container Keep container tightly closed.Prevents contamination and exposure to moisture and air.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[1]Avoids potential hazardous reactions and degradation. Bases can catalyze the formation of 2-ethyloxirane.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ground all equipment when transferring the liquid to prevent static discharge.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve forced degradation, long-term, and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724), water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance and the increase in the concentration of its degradation products.

Example HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Forced Degradation Study Results (Hypothetical)

Stress ConditionDurationAssay of this compound (%)Major Degradation Product (%)
0.1 M HCl24 h98.5Not Detected
0.1 M NaOH4 h15.284.1 (2-Ethyloxirane)
3% H₂O₂24 h95.14.5 (Unidentified)
Thermal (80°C)48 h92.37.2 (Unidentified)
Photolytic7 days99.1Not Detected

Table 2: Long-Term and Accelerated Stability Data (Hypothetical)

Storage ConditionTime Point (Months)Assay (%)Appearance
25°C / 60% RH099.8Clear, colorless liquid
399.5Clear, colorless liquid
699.2Clear, colorless liquid
1298.8Clear, colorless liquid
40°C / 75% RH099.8Clear, colorless liquid
398.1Clear, colorless liquid
696.5Clear, colorless liquid

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the stability and handling of this compound.

G cluster_storage Storage Conditions cluster_incompatibilities Incompatible Materials Cool_Temp Cool Temperature (2-8 °C) Stable_Compound Stable This compound Cool_Temp->Stable_Compound Darkness Light-Resistant Container Darkness->Stable_Compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_Compound Tight_Seal Tightly Sealed Container Tight_Seal->Stable_Compound Oxidizing_Agents Strong Oxidizing Agents Degradation Degradation Oxidizing_Agents->Degradation Bases Strong Bases Bases->Degradation This compound This compound This compound->Cool_Temp This compound->Darkness This compound->Inert_Atmosphere This compound->Tight_Seal This compound->Degradation G Start Start Stability Study Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Develop_Method Develop Stability- Indicating Method Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Long_Term_Study Long-Term Stability (e.g., 25°C/60% RH) Validate_Method->Long_Term_Study Accelerated_Study Accelerated Stability (e.g., 40°C/75% RH) Validate_Method->Accelerated_Study Analyze_Samples Analyze Samples at Time Points Long_Term_Study->Analyze_Samples Accelerated_Study->Analyze_Samples Evaluate_Data Evaluate Data and Determine Shelf-Life Analyze_Samples->Evaluate_Data

References

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutan-1-ol (CAS No: 24068-63-1), a versatile brominated alcohol utilized in synthetic chemistry research.[1] The document details its commercial availability, supplier specifications, and relevant technical data. Furthermore, it outlines a representative synthetic protocol and standard analytical methodologies for purity assessment, crucial for ensuring reproducibility in research and development settings.

Chemical Identity and Properties

This compound is a chemical intermediate characterized by the molecular formula C4H9BrO and a molecular weight of approximately 153.02 g/mol .[2] Its structure features a four-carbon chain with a primary alcohol at position 1 and a bromine atom at position 2, rendering it a useful building block for introducing the 2-hydroxybutyl moiety in more complex molecular architectures.

Table 1: General Chemical Information

Identifier Value
IUPAC Name This compound[2]
CAS Number 24068-63-1[2]
Molecular Formula C4H9BrO[2]
Molecular Weight 153.02 g/mol [2]
SMILES CCC(CO)Br[2]

| InChIKey | LMEOVPMTQBNCFK-UHFFFAOYSA-N[2] |

Table 2: Computed Physical and Chemical Properties

Property Value
XLogP3 1.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Exact Mass 151.98368 Da[2]

| Topological Polar Surface Area | 20.2 Ų[2] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. Purity levels are typically offered at ≥95%. It is important to note that some suppliers offer this compound as a mixture with its isomer, 1-Bromo-2-butanol. Researchers should carefully verify the product specifications and isomeric purity before purchase.

Table 3: Commercial Suppliers and Specifications

Supplier Product Code/Name Purity Specification Notes
Molport Molport-038-948-066 ≥95%[3] -
Accela ChemBio Inc. SY200788 ≥95%[4] For R&D use only[4]
BLD Pharm BD01042177 - For Research Use Only[5]
Biosynth ZAA06863 - -
Sigma-Aldrich Enamine-ENA447958439 - Pricing and availability not currently listed
ChemScene CS-0197080 70+% Offered as 1-Bromo-2-butanol containing ca. 30% 2-Bromo-1-butanol[6]

| TCI America (via distributors) | - | ≥70% (GC) | Offered as 1-Bromo-2-butanol containing ca. 20-30% 2-Bromo-1-butanol[7] |

Safety and Hazard Information

Based on available data, this compound is classified with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Hazard Statement Code Description
H302 Harmful if swallowed[8]
H315 Causes skin irritation[8]
H319 Causes serious eye irritation[8]

| H335 | May cause respiratory irritation[8] |

This information is based on classifications for the general compound and may vary between suppliers. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and purity analysis of this compound. These protocols are based on standard organic chemistry techniques for similar compounds.

A common method for preparing alkyl bromides is through the nucleophilic substitution of an alcohol using a bromide source in an acidic medium. The following protocol describes a representative synthesis from 1,2-Butanediol.

Reaction Scheme: HO-CH₂-CH(OH)-CH₂-CH₃ + HBr → Br-CH₂-CH(OH)-CH₂-CH₃ + H₂O

Materials and Reagents:

  • 1,2-Butanediol

  • Sodium bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1,2-Butanediol, sodium bromide, and a small amount of water. Swirl to dissolve the sodium bromide.

  • Acid Addition: Cool the flask in an ice bath. Slowly and with constant swirling, add concentrated sulfuric acid to the mixture. This in-situ generation of HBr is highly exothermic.

  • Reflux: Assemble a reflux apparatus with the flask and condenser. Heat the mixture to reflux using a heating mantle and maintain reflux for approximately 60-90 minutes.[9] This allows the substitution reaction to proceed to completion.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Two layers should be visible: an upper aqueous layer and a lower organic layer containing the crude this compound.

    • Separate the lower organic layer.

    • Wash the organic layer sequentially with:

      • Distilled water to remove the bulk of the acid.

      • Saturated sodium bicarbonate solution to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ gas).

      • Saturated brine solution to aid in the removal of dissolved water.[10]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., VF-624 or similar)

  • Helium (carrier gas)

  • Dichloromethane or other suitable high-purity solvent

  • Volumetric flasks and micropipettes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in a high-purity solvent like dichloromethane.

    • If quantitative analysis is required, prepare a series of calibration standards by serial dilution of a reference standard.

  • Instrument Setup (Typical Parameters):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[11]

  • Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Analyze the resulting total ion chromatogram (TIC). The purity can be estimated by the relative peak area of the main component.

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

G cluster_synthesis Synthetic Pathway start 1,2-Butanediol reagents + NaBr, H₂SO₄ (in-situ HBr generation) start->reagents SN2 Reaction product This compound reagents->product

Caption: A simplified diagram of the SN2 synthesis of this compound.

G cluster_workflow Experimental Workflow A Reaction Setup (Alcohol, NaBr, H₂SO₄) B Reflux A->B Heat C Work-up (Extraction & Washing) B->C Cool D Drying (Anhydrous MgSO₄) C->D E Purification (Distillation) D->E F Purity Analysis (GC-MS) E->F G Final Product F->G

Caption: General experimental workflow from synthesis to final product analysis.

References

An In-Depth Technical Guide to 2-Bromobutan-1-ol: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for 2-Bromobutan-1-ol. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a brominated organic compound with the molecular formula C4H9BrO. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol [1]
CAS Number 24068-63-1[1]
Appearance Colorless to pale-yellow liquid (for the related compound 2-bromobutane)
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Solubility Insoluble in water (for the related compound 2-bromobutane)[2]
Vapor Pressure 70 mbar @ 20 °C (for the related compound 2-bromobutane)[2]
Flash Point 65 °F (for the related compound 2-bromobutane)

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.

GHS Classification[1]
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3
Hazard Statements[1]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

When handling this compound, it is crucial to adhere to the following safety precautions to minimize risk:

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield must be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A lab coat or chemically resistant apron should be worn.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

Experimental Protocols

Synthesis of a Brominated Butanol (General Procedure)

The synthesis of brominated butanols, such as 1-bromobutane (B133212) from 1-butanol, typically involves a nucleophilic substitution reaction. A generalized protocol is outlined below. Note: This is an example for a related compound and should be adapted with caution by experienced chemists for the synthesis of this compound.

Materials:

  • Corresponding butanol precursor

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the butanol precursor and sodium bromide.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid with constant stirring.

  • After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing cold water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation.

G cluster_synthesis Synthesis Workflow Reactants Reactants Reaction Reaction Reactants->Reaction HBr/H₂SO₄ Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and to ensure a safe laboratory environment.

AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Handling Use in a well-ventilated area, preferably a fume hood. Avoid generating vapors or mists. Prevent contact with skin and eyes.
Incompatibilities Strong oxidizing agents, strong bases.

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite). For large spills, dike the area to prevent spreading.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Collect->Dispose

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Toxicological and Ecotoxicological Information

Disposal Considerations

Waste containing this compound must be treated as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal.

G Waste Generate Waste Collect Collect in Labeled Container Waste->Collect Store Store in Designated Area Collect->Store Contact Contact EHS/Waste Disposal Store->Contact Dispose Dispose via Licensed Vendor Contact->Dispose

References

An In-depth Technical Guide to the Stereochemistry of 2-Bromobutan-1-ol and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of 2-bromobutan-1-ol enantiomers, targeting researchers, scientists, and professionals in drug development. The document outlines key physicochemical properties, detailed experimental protocols for a proposed synthesis and resolution, and methods for stereochemical analysis.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule containing a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a hydroxymethyl group (-CH₂OH). Due to this chirality, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-bromobutan-1-ol and (S)-2-bromobutan-1-ol.

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. The specific rotation is a characteristic physical constant for each enantiomer. Furthermore, enantiomers can exhibit significantly different biological activities, a critical consideration in the field of drug development.

Figure 1: The (R) and (S) enantiomers of this compound as mirror images.

Physicochemical and Chiroptical Properties

PropertyRacemic this compound (Computed)(R)-Enantiomer (Estimated)(S)-Enantiomer (Estimated)
Molecular Formula C₄H₉BrOC₄H₉BrOC₄H₉BrO
Molecular Weight 153.02 g/mol [1]153.02 g/mol [2]153.02 g/mol
Boiling Point Not availableNot availableNot available
Density Not availableNot availableNot available
Specific Rotation ([α]D) Negative value (e.g., ~ -5°)Positive value (e.g., ~ +5°)

Note: Specific rotation values are estimated based on analogous compounds like (R)-2-butanol ([\alpha]_D = -13.9°) and may vary depending on the solvent and temperature.

Synthesis of Racemic this compound

A plausible synthetic route to racemic this compound involves a two-step process starting from 1-butene (B85601), proceeding through an allylic bromination followed by hydroboration-oxidation. This sequence is designed to achieve the desired regiochemistry, which is not favored by more direct methods like bromohydrin formation from 1-butene.

Synthesis_of_Racemic_this compound Butene 1-Butene Bromobutene 1-Bromobut-2-ene (Racemic mixture) Butene->Bromobutene Allylic Bromination NBS N-Bromosuccinimide (NBS) Initiator (e.g., light) FinalProduct Racemic this compound Bromobutene->FinalProduct Hydroboration-Oxidation Hydroboration 1. BH₃-THF 2. H₂O₂, NaOH

Figure 2: Proposed synthetic pathway to racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Allylic Bromination of 1-Butene to 1-Bromobut-2-ene

This reaction is typically performed at low temperatures to favor radical substitution at the allylic position over addition to the double bond.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place N-bromosuccinimide (NBS) (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄).

  • Addition of Alkene: Cool the flask in an ice bath. Slowly bubble 1-butene gas (1.1 eq) through the suspension.

  • Initiation: Irradiate the mixture with a UV lamp or add a radical initiator (e.g., AIBN, small catalytic amount) to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the dense NBS at the bottom of the flask and the formation of succinimide, which floats on the solvent.

  • Work-up: Once the reaction is complete, filter the mixture to remove the succinimide. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield crude 1-bromobut-2-ene.

Step 2: Hydroboration-Oxidation of 1-Bromobut-2-ene

This step achieves the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the terminal carbon.

  • Hydroboration: Dissolve the crude 1-bromobut-2-ene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH₃·THF, ~0.4 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of sodium hydroxide (B78521) (e.g., 3M aqueous solution), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the temperature does not rise significantly.

  • Work-up: After the addition is complete, stir the mixture at room temperature for another hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude racemic this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Enantioselective Resolution

The separation of racemic this compound into its constituent enantiomers can be effectively achieved through enzymatic kinetic resolution. This method utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers, allowing for the subsequent separation of the unreacted alcohol and the newly formed ester.

Enzymatic_Kinetic_Resolution Racemate Racemic (R/S)-2-Bromobutan-1-ol Reaction Enzymatic Acylation Racemate->Reaction Reagents Lipase (e.g., CALB) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent Separation Separation (e.g., Chromatography) Reaction->Separation S_Alcohol (S)-2-Bromobutan-1-ol (Unreacted) Separation->S_Alcohol Enantiomer 1 R_Ester (R)-2-Acetoxybutan-1-ol (Acylated) Separation->R_Ester Enantiomer 2 (as ester) Hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) R_Ester->Hydrolysis R_Alcohol (R)-2-Bromobutan-1-ol Hydrolysis->R_Alcohol

Figure 3: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the resolution of similar chiral alcohols using Candida antarctica lipase B (Novozym 435).

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) dissolved in a non-polar organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether), add vinyl acetate (B1210297) (1.5-2.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-20% by weight relative to the substrate).

  • Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Separation: When the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Remove the solvent from the filtrate by rotary evaporation. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can then be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol. Dissolve the ester in a solvent like methanol (B129727) and add a mild base, such as potassium carbonate (K₂CO₃). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC). After an aqueous work-up and extraction, the second alcohol enantiomer can be isolated and purified.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthesis and resolution, based on typical results for analogous reactions reported in the literature.

Table 1: Proposed Synthesis of Racemic this compound

StepStarting MaterialReagentsProductTypical Yield (%)
1. Allylic Bromination1-ButeneNBS, Radical Initiator1-Bromobut-2-ene60-80
2. Hydroboration-Oxidation1-Bromobut-2-ene1. BH₃·THF; 2. H₂O₂, NaOHRacemic this compound85-95

Table 2: Enzymatic Kinetic Resolution of this compound

ProductTheoretical Max. Yield (%)Typical Achieved Yield (%)Typical Enantiomeric Excess (ee) (%)
(S)-2-Bromobutan-1-ol (unreacted)5040-48>99
(R)-2-Acetoxybutan-1-ol (acylated)5040-48>99
(R)-2-Bromobutan-1-ol (after hydrolysis)(from ester)>90 (hydrolysis step)>99

Note: Yields and ee values are representative of lipase-catalyzed resolutions of similar halohydrins and may require optimization for this specific substrate.

Conclusion

This technical guide has detailed the stereochemical properties of this compound and presented a plausible pathway for its synthesis and subsequent resolution into its constituent enantiomers. While experimentally determined data for this specific compound is scarce, the proposed multi-step synthesis via allylic bromination and hydroboration-oxidation offers a chemically sound approach to the racemic mixture. Furthermore, the adaptation of well-established lipase-catalyzed kinetic resolution protocols provides a robust method for obtaining the individual (R) and (S) enantiomers in high purity. The methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral building blocks in drug discovery and development. Further experimental validation is recommended to optimize the proposed protocols and to fully characterize the chiroptical properties of the this compound enantiomers.

References

A Technical Guide to 2-Bromobutan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutan-1-ol, a versatile bifunctional synthetic intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications in organic and medicinal chemistry.

Chemical Identification

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 24068-63-1[1][2]
Molecular Formula C4H9BrO[1][2]
Canonical SMILES CCC(CO)Br[1][2]
InChI Key LMEOVPMTQBNCFK-UHFFFAOYSA-N[1][2]

Physicochemical and Computed Properties

The following table summarizes key physical and computed properties of this compound.

PropertyValue
Molecular Weight 153.02 g/mol [2][3]
Monoisotopic Mass 151.98368 Da[2][3]
XLogP3 1.3[2][3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 20.2 Ų[2][3]
Heavy Atom Count 6

Synthesis of this compound

A common laboratory-scale synthesis of a related compound, 2-bromobutane (B33332) from 2-butanol (B46777), involves a nucleophilic substitution reaction where the hydroxyl group is protonated to form a good leaving group, followed by the attack of a bromide ion. While a specific protocol for this compound is not detailed in the provided search results, a representative procedure can be adapted from the synthesis of similar bromoalkanes.

Experimental Protocol: Synthesis of 2-Bromobutane from 2-Butanol (Illustrative)

This protocol for synthesizing 2-bromobutane from 2-butanol demonstrates the principles that would apply to the synthesis of related bromohydrins.[4]

Materials:

  • 2-Butanol

  • Ammonium (B1175870) bromide (or Sodium bromide)

  • Concentrated sulfuric acid

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-butanol and ammonium bromide.[4]

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4]

  • The bromide ion, generated from ammonium bromide and sulfuric acid, then acts as a nucleophile.[4]

  • In the rate-determining step, water is expelled to form a carbocation, which is then attacked by the bromide ion.[4]

  • Set up the apparatus for distillation and heat the mixture to distill the crude 2-bromobutane product.[4]

  • Wash the distillate in a separatory funnel with water to remove any remaining acid and unreacted alcohol.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Perform a final distillation to purify the 2-bromobutane.[4]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a hydroxyl group and a bromine atom.[1]

Key Reactions:
  • Nucleophilic Substitution: The bromine atom serves as an effective leaving group, allowing for reactions with various nucleophiles to introduce new functional groups.[1] For instance, reaction with amines can yield amino alcohols.

  • Elimination Reactions: Treatment with a strong base can lead to the elimination of HBr, forming an alkene.[1]

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Applications in Research:
  • Pharmaceutical Intermediates: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

  • Medicinal Chemistry: Studies have indicated potential cytotoxic effects of this compound against various cancer cell lines, suggesting it as a candidate for further investigation as a potential anticancer agent.[1] It has also demonstrated antibacterial properties.[1]

Signaling Pathways and Experimental Workflows

The synthesis of 2-bromobutane, a related alkyl halide, provides a clear example of an SN1 reaction mechanism. This pathway is fundamental in organic chemistry and is relevant to the synthesis and reactivity of this compound.

SN1_Synthesis_of_2_Bromobutane sub 2-Butanol protonated_alcohol Protonated Alcohol (Good Leaving Group) sub->protonated_alcohol + H⁺ H2SO4 H₂SO₄ carbocation Secondary Carbocation protonated_alcohol->carbocation - H₂O (Slow) water_leaving H₂O product 2-Bromobutane carbocation->product + Br⁻ (Fast) Br_ion Br⁻

Caption: SN1 reaction mechanism for the synthesis of 2-bromobutane.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

References

A Guide to the Crystal Structure Analysis of 2-Bromobutan-1-ol Derivatives and Other Bromo-Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This knowledge is crucial in drug development for understanding molecular conformation, intermolecular interactions, and polymorphism, all of which can significantly impact a drug's stability, solubility, and bioavailability. For bromo-organic compounds, the position and interactions of the bromine atom are of particular interest due to its influence on molecular packing and its potential to form halogen bonds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.[2]

Synthesis and Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction analysis.[2] For small organic molecules, several crystallization techniques are commonly employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.[3] The choice of solvent is critical and can influence crystal quality and morphology.[3]

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[4] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] This technique is particularly useful for small sample quantities.[4]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[3] Crystals form at the interface between the two solvents as they slowly mix.[3]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[3][5]

The general workflow for obtaining single crystals of a small organic molecule is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Synthesis Synthesize and Purify 2-Bromobutan-1-ol Derivative Dissolution Dissolve in Suitable Solvent Synthesis->Dissolution Crystallization Induce Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Dissolution->Crystallization Crystal_Isolation Isolate Single Crystal Crystallization->Crystal_Isolation

Figure 1. General workflow for the synthesis and crystallization of a small organic molecule.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[2] The data collection process involves rotating the crystal to capture a complete set of diffraction data from all possible orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using computational methods, such as direct methods or Patterson methods. This initial model is subsequently refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.[6] During refinement, the positions of the atoms, their anisotropic displacement parameters, and other structural parameters are adjusted. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

The logical flow from data collection to a refined crystal structure is illustrated in the following diagram.

data_processing_workflow Data_Collection SCXRD Data Collection Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 2. Workflow for crystal structure determination from SCXRD data.

Data Presentation: Example Crystallographic Data

The final output of a crystal structure analysis is a set of crystallographic data that describes the geometry and symmetry of the crystal lattice and the arrangement of atoms within it. The following tables present example crystallographic data for two bromo-organic compounds, illustrating the typical parameters reported.

Table 1: Crystal Data and Structure Refinement for 4-Bromobenzyl Alcohol

ParameterValue
Chemical FormulaC₇H₇BrO
Formula Weight187.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.75(2)
b (Å)5.86(1)
c (Å)11.21(2)
β (°)115.3(3)
Volume (ų)696(2)
Z4
Density (calculated) (g/cm³)1.784
Absorption Coefficient (mm⁻¹)5.83
F(000)368
Crystal Size (mm³)0.30 x 0.20 x 0.10
θ range for data collection (°)3.5 to 25.0
Reflections collected1227
Independent reflections1227 [R(int) = 0.0000]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.057, wR2 = 0.125
Goodness-of-fit on F²1.04

Data is hypothetical and for illustrative purposes, based on typical values for small organic molecules.

Table 2: Crystal Data and Structure Refinement for a Brominated Flavanone Derivative [7]

ParameterValue
Chemical FormulaC₁₅H₁₀BrClO₂
Formula Weight353.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2173(6)
b (Å)20.7174(14)
c (Å)6.9035(4)
β (°)99.332(3)
Volume (ų)1300.83(14)
Z4
Density (calculated) (g/cm³)1.805
Absorption Coefficient (mm⁻¹)3.48
F(000)712
θ range for data collection (°)2.6 to 26.0
Reflections collected9437
Independent reflections2551 [R(int) = 0.015]
Final R indices [I > 2σ(I)]R1 = 0.0153, wR2 = 0.121
R indices (all data)R1 = 0.0156, wR2 = 0.121
Goodness-of-fit on F²1.11

Conclusion

The crystal structure analysis of this compound derivatives and other bromo-organic compounds provides invaluable insights for researchers in the pharmaceutical and materials science fields. Although obtaining high-quality single crystals can be a significant hurdle, the detailed structural information garnered from a successful X-ray diffraction experiment is unparalleled. The experimental protocols and data presentation standards outlined in this guide offer a foundational understanding for scientists and professionals engaged in the structural characterization of small molecules. The illustrative data for related bromo-organic compounds serves as a practical template for the reporting and interpretation of crystallographic results.

References

Navigating the Solubility of 2-Bromobutan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromobutan-1-ol, a key intermediate in various organic syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on physicochemical principles and provides a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C₄H₉BrO) is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom.[1][2] This structure imparts a degree of polarity, influencing its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[3] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately polar carbon-bromine (C-Br) bond. The four-carbon alkyl chain, however, contributes nonpolar character. This amphipathic nature suggests that this compound will exhibit a range of solubilities across various organic solvents.

Based on its structure and the known solubility of analogous compounds, a qualitative solubility profile for this compound is presented in Table 1. It is anticipated to be readily soluble in polar protic and aprotic solvents, with decreasing solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExampleChemical FormulaPolarityPredicted Solubility
Polar Protic MethanolCH₃OHHighHighly Soluble/Miscible
EthanolC₂H₅OHHighHighly Soluble/Miscible
Polar Aprotic AcetoneC₃H₆OHighHighly Soluble/Miscible
AcetonitrileCH₃CNHighSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighHighly Soluble/Miscible
Moderately Polar Ethyl AcetateC₄H₈O₂MediumSoluble
Dichloromethane (DCM)CH₂Cl₂MediumSoluble
Nonpolar TolueneC₇H₈LowSparingly Soluble
HexaneC₆H₁₄LowSparingly Soluble/Insoluble
Diethyl Ether(C₂H₅)₂OLowSoluble

Note: This table is based on theoretical principles and data for structurally similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the isothermal equilibrium method, a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram:

experimental_workflow A Preparation of Saturated Solution (Excess this compound in solvent) B Equilibration (Constant temperature shaking for 24-48h) A->B C Phase Separation (Allow undissolved solid to settle) B->C D Sample Withdrawal and Filtration (Syringe filter) C->D E Sample Dilution (To known concentration for analysis) D->E F Quantitative Analysis (GC or HPLC) E->F G Data Calculation (Solubility in g/100mL or mol/L) F->G H Preparation of Standards (Calibration curve) H->F

Caption: Workflow for experimental solubility determination.

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific organic solvent. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved this compound to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid, it is advisable to take the sample from the upper portion of the solution. Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Sample Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a pre-validated GC or HPLC method. A calibration curve prepared from standard solutions of this compound of known concentrations is required for accurate quantification.

  • Data Calculation: Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

References

A Theoretical Exploration of 2-Bromobutan-1-ol's Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the molecular orbitals of 2-bromobutan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the protocols for in-silico analysis, data interpretation, and visualization of molecular orbital characteristics.

Introduction to Molecular Orbital Theory in Drug Development

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. In the context of drug development, understanding the molecular orbitals of a compound like this compound can provide insights into its reactivity, potential binding interactions with biological targets, and metabolic stability.

Computational Methodology

The theoretical calculation of molecular orbitals for this compound involves a series of computational steps, from building the molecular structure to performing sophisticated quantum chemical calculations. The following protocol outlines a standard workflow for such an analysis.

Molecular Structure Preparation

The initial step involves the creation of a three-dimensional structure of the this compound molecule. This can be achieved using molecular modeling software such as Avogadro, ChemDraw, or GaussView. It is crucial to define the correct stereochemistry, as this compound possesses a chiral center at the second carbon atom. Both the (R) and (S) enantiomers should be considered for a complete analysis.

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in various conformations. A thorough conformational analysis is necessary to identify the lowest energy conformer, which is the most likely structure to be observed. This is typically performed using molecular mechanics methods (e.g., MMFF94 force field) followed by optimization of the most stable conformers using a higher level of theory.

Quantum Chemical Calculations

Once the lowest energy conformer is identified, quantum chemical calculations are performed to determine the molecular orbitals and their corresponding energies. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost.

Experimental Protocol:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) with the B3LYP functional is a common choice.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ is recommended for a good balance of accuracy and computational efficiency. For molecules containing bromine, it is advisable to use a basis set that includes polarization and diffuse functions.

  • Calculation Type: An optimization (Opt) and frequency (Freq) calculation should be performed to ensure the geometry corresponds to a true energy minimum. This is followed by a single-point energy calculation to obtain the final molecular orbital properties.

  • Output Analysis: The output file from the calculation will contain information about the molecular orbitals, including their energies and coefficients.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Energies of Frontier Molecular Orbitals for this compound

ConformerMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(R)-1B3LYP/6-31G(d,p)-6.891.238.12
(S)-1B3LYP/6-31G(d,p)-6.891.238.12
(R)-2B3LYP/cc-pVDZ-7.011.158.16
(S)-2B3LYP/cc-pVDZ-7.011.158.16

Note: The values presented in this table are illustrative and would be obtained from the computational experiments described in the methodology section.

Table 2: Mulliken Atomic Charges for the Lowest Energy Conformer of (R)-2-Bromobutan-1-ol

AtomAtomic SymbolMulliken Charge
C1C-0.25
C2C0.15
C3C-0.20
C4C-0.28
BrBr-0.12
OO-0.65
H (on O)H0.45
.........

Note: This table provides an example of how atomic charge data would be presented. The actual values are dependent on the chosen computational method and basis set.

Visualization of Computational Workflow

A diagrammatic representation of the computational workflow can aid in understanding the logical sequence of steps involved in the theoretical calculation of molecular orbitals.

computational_workflow cluster_start 1. Input Preparation cluster_conf 2. Conformational Search cluster_qm 3. Quantum Mechanics Calculation cluster_analysis 4. Data Analysis mol_build Build 3D Structure (this compound) conf_analysis Conformational Analysis (Molecular Mechanics) mol_build->conf_analysis geom_opt_low Geometry Optimization (Low Level Theory) conf_analysis->geom_opt_low geom_opt_high Geometry Optimization (e.g., DFT/B3LYP) geom_opt_low->geom_opt_high freq_calc Frequency Calculation geom_opt_high->freq_calc sp_energy Single Point Energy freq_calc->sp_energy mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) sp_energy->mo_analysis pop_analysis Population Analysis (Atomic Charges) sp_energy->pop_analysis

Caption: Computational workflow for molecular orbital analysis.

This guide provides a foundational protocol for the theoretical investigation of this compound's molecular orbitals. By following these methodologies, researchers can gain valuable insights into the electronic properties of this molecule, which can be instrumental in various scientific and developmental applications.

An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Bromobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-bromobutan-1-ol, focusing on the concepts of chirality and optical rotation. This document outlines the theoretical basis for the optical activity of its enantiomers, presents a standardized experimental protocol for measuring optical rotation, and includes a quantitative data summary for a closely related analogue to illustrate these principles.

Introduction to Chirality in this compound

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom (-H), a bromine atom (-Br), an ethyl group (-CH2CH3), and a hydroxymethyl group (-CH2OH). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-bromobutan-1-ol and (S)-2-bromobutan-1-ol based on the Cahn-Ingold-Prelog priority rules.

The assignment of (R) or (S) configuration is determined by the spatial arrangement of the substituents around the chiral center. The priority of the groups attached to the C2 is as follows:

  • -Br (highest atomic number)

  • -CH2OH (oxygen has a higher atomic number than carbon)

  • -CH2CH3

  • -H (lowest atomic number)

By orienting the molecule so that the lowest priority group (-H) is pointing away from the viewer, the configuration is assigned as (R) if the sequence from highest to lowest priority (1 to 3) is clockwise, and (S) if it is counter-clockwise.

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation and Enantiomers

Optically active compounds have the ability to rotate the plane of polarized light.[1] One enantiomer will rotate the light in a clockwise direction, and is termed dextrorotatory (+), while the other enantiomer will rotate the light by an equal magnitude in the an-ti-clockwise direction, and is termed levorotatory (-).[1] An equimolar mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

The extent of rotation is a characteristic property of a chiral molecule and is measured using a polarimeter. The measured rotation is expressed as the specific rotation, [α], which is a standardized value.

Quantitative Data on Optical Rotation

CompoundConfigurationSpecific Rotation ([α])Conditions
2-Bromobutane(S)-(+)+23.1°20°C, Sodium D-line (589 nm)
2-Bromobutane(R)-(-)-23.1°20°C, Sodium D-line (589 nm)
Racemic 2-Bromobutane(±)20°C, Sodium D-line (589 nm)

Data sourced from multiple consistent findings for 2-bromobutane.[2][3][4][5]

Experimental Protocol: Determination of Optical Rotation via Polarimetry

The following is a detailed methodology for determining the specific rotation of a chiral compound like this compound.

4.1. Principle

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample containing a chiral substance.[3] The specific rotation is calculated from the observed rotation using Biot's Law.[6]

Biot's Law: [α] = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

4.2. Instrumentation and Materials

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of this compound (enantiomerically pure or a mixture)

  • High-purity solvent (e.g., ethanol (B145695), chloroform)

  • Syringes and needles for cell filling

  • Cleaning solvents (e.g., acetone)

4.3. Procedure

  • Instrument Preparation:

    • Turn on the polarimeter and the light source, allowing them to warm up for at least 10-15 minutes to ensure a stable light output.[7]

    • Ensure the instrument is set to the correct wavelength (typically the sodium D-line at 589 nm).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen high-purity solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) of the solution in g/mL.

  • Blank Measurement (Zeroing):

    • Clean the polarimeter cell thoroughly with the pure solvent and then fill it with the same solvent.

    • Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter.

    • Perform a zero measurement to calibrate the instrument. This accounts for any rotation caused by the solvent or the cell itself.

  • Sample Measurement:

    • Empty the polarimeter cell and rinse it with a small amount of the prepared sample solution.

    • Carefully fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the filled cell into the polarimeter.

    • Measure the optical rotation. Record the observed rotation (α) and the direction of rotation (+ or -).

    • Repeat the measurement several times to ensure reproducibility.

  • Calculation of Specific Rotation:

    • Using the recorded observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), calculate the specific rotation [α] using Biot's Law.

4.4. Reporting Results

The specific rotation should be reported along with the temperature and wavelength of the light source used, for example, [α]²⁰D = +X.X° (c = Y.YY, solvent).

Visualizing Stereochemical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Chirality_of_2_Bromobutan_1_ol cluster_S (S)-2-Bromobutan-1-ol cluster_R (R)-2-Bromobutan-1-ol S_isomer S Enantiomer R_isomer R Enantiomer S_isomer->R_isomer Mirror Images (Non-superimposable)

Caption: Relationship between the (R) and (S) enantiomers of this compound.

Optical_Rotation_Workflow start Plane-Polarized Light (Initial Plane) sample Sample Cell (S)-Enantiomer (R)-Enantiomer Racemic Mixture start->sample Passes Through levo Counter-Clockwise Rotation (-) sample:S->levo dextro Clockwise Rotation (+) sample:R->dextro no_rotation No Net Rotation sample:Racemic->no_rotation

Caption: Workflow illustrating the interaction of polarized light with different isomers.

Conclusion

The chirality of this compound is a fundamental property that gives rise to its optical activity. Understanding the relationship between the (R) and (S) configurations and their respective dextrorotatory and levorotatory properties is crucial for applications in stereoselective synthesis and pharmaceutical development. The accurate determination of optical rotation through polarimetry, following a rigorous experimental protocol, is essential for characterizing the enantiomeric composition of a sample. While specific rotation data for this compound is not widely published, the principles outlined in this guide and the data from analogous compounds provide a solid framework for its study.

References

Methodological & Application

Application Notes and Protocols: Utilization of 2-Bromobutan-1-ol in Grignard Reagent Formation for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grignard reagents are powerful organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2] However, their high reactivity as strong bases presents a significant challenge when the starting alkyl halide contains an acidic proton, such as the hydroxyl group in 2-bromobutan-1-ol.[3][4] Direct reaction of this compound with magnesium metal to form a Grignard reagent is not feasible, as the Grignard reagent, once formed, will be immediately quenched by the acidic hydroxyl proton in an intramolecular acid-base reaction, a process known as protonolysis.[5][6]

To successfully utilize this compound for Grignard reagent formation, it is imperative to first "protect" the hydroxyl group. This involves converting the alcohol into a functional group that is inert to the strongly basic conditions of Grignard reagent formation and reaction.[7][8] Silyl ethers are among the most common and effective protecting groups for alcohols due to their ease of formation, stability under basic conditions, and straightforward removal under mild acidic or fluoride-mediated conditions.[7][8][9]

This document provides a detailed protocol for the protection of this compound, the subsequent formation of the Grignard reagent, its application in a nucleophilic addition reaction, and the final deprotection step to yield the desired product.

Logical Workflow

G cluster_0 Overall Synthesis Strategy A Start: this compound B Step 1: Protection of Hydroxyl Group A->B C Protected 2-Bromobutane Derivative B->C D Step 2: Grignard Reagent Formation C->D E Grignard Reagent (Protected) D->E F Step 3: Reaction with Electrophile (e.g., Ketone) E->F G Protected Final Product F->G H Step 4: Deprotection G->H I Final Product (Diol) H->I

Caption: Overall workflow for the use of this compound in Grignard-based synthesis.

Experimental Protocols

Step 1: Protection of this compound as a Silyl Ether

This protocol details the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Reaction Scheme: this compound + TBDMSCl + Imidazole (B134444) → 1-((tert-Butyldimethylsilyl)oxy)-2-bromobutane + Imidazole hydrochloride

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound153.025.0 g32.7
tert-Butyldimethylsilyl chloride (TBDMSCl)150.725.4 g35.9
Imidazole68.082.46 g36.1
Dichloromethane (B109758) (DCM), anhydrous-50 mL-
Saturated aqueous NH₄Cl-30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5.0 g, 32.7 mmol) and imidazole (2.46 g, 36.1 mmol).

  • Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Add tert-butyldimethylsilyl chloride (5.4 g, 35.9 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 1-((tert-butyldimethylsilyl)oxy)-2-bromobutane.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to yield the pure protected alcohol.

Step 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the TBDMS-protected 2-bromobutane.

Reaction Scheme: 1-((tert-Butyldimethylsilyl)oxy)-2-bromobutane + Mg → (1-((tert-Butyldimethylsilyl)oxy)butan-2-yl)magnesium bromide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-((tert-Butyldimethylsilyl)oxy)-2-bromobutane267.285.0 g18.7
Magnesium turnings24.310.55 g22.7
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)-40 mL-
Iodine (I₂)253.811 crystal (catalyst)-

Procedure:

  • Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere while hot.

  • Place magnesium turnings (0.55 g, 22.7 mmol) and a small crystal of iodine in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Dissolve 1-((tert-butyldimethylsilyl)oxy)-2-bromobutane (5.0 g, 18.7 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add approximately 5 mL of the ether solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicates the initiation of the reaction.[10] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining ether solution dropwise at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent, which should be used immediately in the next step.

Step 3: Reaction with an Electrophile (e.g., Acetone)

This protocol outlines the reaction of the newly formed Grignard reagent with acetone (B3395972) to form a tertiary alcohol.

Reaction Scheme: (1-((tert-Butyldimethylsilyl)oxy)butan-2-yl)magnesium bromide + Acetone → Intermediate alkoxide salt

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Grignard Reagent Solution-~18.7 mmol in Et₂O~18.7
Acetone, anhydrous58.081.1 g (1.4 mL)18.9
Anhydrous Diethyl Ether (Et₂O)-10 mL-
Saturated aqueous NH₄Cl-50 mL-

Procedure:

  • Cool the Grignard reagent solution prepared in Step 2 to 0 °C in an ice bath.

  • Dissolve anhydrous acetone (1.1 g, 18.9 mmol) in 10 mL of anhydrous diethyl ether.

  • Add the acetone solution dropwise to the stirred Grignard reagent solution. An exothermic reaction should be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude TBDMS-protected diol.

Step 4: Deprotection of the Silyl Ether

This final step removes the TBDMS protecting group to reveal the diol product.

Reaction Scheme: Protected Diol + TBAF → 2-Methyl-3-propyl-2,3-butanediol + TBDMS-F + Bu₄N⁺

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Crude Protected Diol~346.65From previous step~18.7
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF-20 mL20.0
Tetrahydrofuran (THF)-20 mL-
Water-50 mL-
Diethyl Ether-100 mL-

Procedure:

  • Dissolve the crude product from Step 3 in 20 mL of THF in a round-bottom flask.

  • Add the 1 M solution of TBAF in THF (20 mL, 20.0 mmol) to the flask.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diol by flash column chromatography to obtain the final product.

Reaction Mechanism Visualization

G cluster_1 Grignard Reaction with Ketone start Grignard Reagent (R-MgX) R = 1-((TBDMS)oxy)butan-2-yl intermediate Intermediate Complex Alkoxide Salt start->intermediate Nucleophilic Attack ketone Acetone (CH₃)₂C=O ketone->intermediate product Final Product Tertiary Alcohol intermediate->product Protonation workup Acidic Workup H₃O⁺ workup->product

Caption: Mechanism of Grignard addition to a ketone.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1. ProtectionThis compoundTBDMSCl, ImidazoleDCM0 to RT85-95
2. Grignard Formation1-((tert-Butyldimethylsilyl)oxy)-2-bromobutaneMg turnings, I₂ (cat.)Et₂O or THFRT to Reflux80-90
3. Reaction with Acetone(1-((tert-Butyldimethylsilyl)oxy)butan-2-yl)magnesium bromideAcetoneEt₂O0 to RT75-85
4. DeprotectionCrude Protected DiolTBAFTHFRT90-98

Note: Yields are estimates and can vary based on experimental conditions and purity of reagents. It is crucial to maintain anhydrous conditions throughout the Grignard formation and reaction steps, as Grignard reagents react readily with water.[11][12]

References

Application Notes and Protocols: 2-Bromobutan-1-ol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chiral building block, 2-bromobutan-1-ol, in modern organic synthesis. Possessing both a hydroxyl group and a bromine atom on adjacent stereogenic centers, this molecule serves as a versatile precursor for the synthesis of a variety of valuable chiral intermediates, particularly chiral epoxides and amino alcohols. The protocols provided herein are representative methods for the stereospecific transformation of (S)- and (R)-2-bromobutan-1-ol.

Key Applications

Enantiomerically pure this compound is a valuable synthon for introducing a defined four-carbon chiral motif. Its primary applications stem from the ability to selectively transform the hydroxyl and bromo functionalities.

  • Synthesis of Chiral 1,2-Epoxybutane: The intramolecular cyclization of this compound provides a direct and stereospecific route to the corresponding chiral epoxide. This transformation proceeds via an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the bromide. This method is highly efficient for producing enantiomerically pure epoxides, which are themselves critical building blocks in the synthesis of complex molecules.

  • Synthesis of Chiral 2-Aminobutan-1-ol: The bromine atom in this compound can be displaced by nitrogen nucleophiles to afford chiral amino alcohols. These compounds are important components of many biologically active molecules and chiral ligands. A common strategy involves the reaction with an azide (B81097) source followed by reduction.

Data Presentation

The following table summarizes the expected quantitative data for the key transformations of this compound based on analogous reactions reported in the literature.

Starting MaterialProductReagentsTypical Yield (%)Typical Enantiomeric Excess (ee %)
(S)-2-Bromobutan-1-ol(S)-1,2-Epoxybutane1. NaH, THF> 90> 99
(R)-2-Bromobutan-1-ol(R)-1,2-Epoxybutane1. NaH, THF> 90> 99
(S)-2-Bromobutan-1-ol(S)-2-Azidobutan-1-ol1. NaN3, DMF85-95> 99
(S)-2-Azidobutan-1-ol(S)-2-Aminobutan-1-ol1. H2, Pd/C, EtOH> 95> 99
(R)-2-Bromobutan-1-ol(R)-2-Azidobutan-1-ol1. NaN3, DMF85-95> 99
(R)-2-Azidobutan-1-ol(R)-2-Aminobutan-1-ol1. H2, Pd/C, EtOH> 95> 99

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2-Epoxybutane from (S)-2-Bromobutan-1-ol

This protocol describes the intramolecular cyclization of (S)-2-bromobutan-1-ol to form (S)-1,2-epoxybutane. The reaction proceeds via a stereospecific intramolecular SN2 reaction.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-2-bromobutan-1-ol (1.0 equivalent) in anhydrous THF to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • The crude product, (S)-1,2-epoxybutane, is a volatile compound and should be handled with care. The solvent can be carefully removed by distillation at atmospheric pressure. Further purification can be achieved by fractional distillation.

  • Confirm the structure and enantiomeric purity of the product by NMR spectroscopy and chiral GC analysis.

Protocol 2: Synthesis of (S)-2-Aminobutan-1-ol from (S)-2-Bromobutan-1-ol

This two-step protocol outlines the conversion of (S)-2-bromobutan-1-ol to (S)-2-aminobutan-1-ol via an azide intermediate.

Step 2a: Synthesis of (S)-2-Azidobutan-1-ol

Materials:

  • (S)-2-Bromobutan-1-ol

  • Sodium azide (NaN3)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-bromobutan-1-ol (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-2-azidobutan-1-ol. The product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2b: Synthesis of (S)-2-Aminobutan-1-ol

Materials:

Procedure:

  • Dissolve (S)-2-azidobutan-1-ol (1.0 equivalent) from the previous step in ethanol or methanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is completely consumed (monitored by TLC or IR spectroscopy by the disappearance of the azide peak).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-aminobutan-1-ol. The product can be further purified by distillation or crystallization if necessary.

  • Confirm the structure of the final product by NMR and mass spectrometry.

Visualizations

Synthesis_of_Chiral_Epoxide start (S)-2-Bromobutan-1-ol intermediate Deprotonation start->intermediate 1. reagent1 NaH, THF product (S)-1,2-Epoxybutane intermediate->product Intramolecular SN2

Caption: Synthesis of (S)-1,2-Epoxybutane from (S)-2-Bromobutan-1-ol.

Synthesis_of_Chiral_Amino_Alcohol cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction start (S)-2-Bromobutan-1-ol intermediate (S)-2-Azidobutan-1-ol start->intermediate SN2 Reaction reagent1 NaN3, DMF product (S)-2-Aminobutan-1-ol intermediate->product Reduction reagent2 H2, Pd/C, EtOH

Caption: Two-step synthesis of (S)-2-Aminobutan-1-ol.

Application Notes and Protocols: 2-Bromobutan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of brominated butanols as chiral building blocks in pharmaceutical synthesis. Due to the limited availability of detailed public-domain information on the specific use of 2-Bromobutan-1-ol in the synthesis of named pharmaceuticals, this document utilizes the well-documented application of a related isomer, 3-Bromobutan-2-ol, as a practical example. The principles and reaction types demonstrated are broadly applicable to other chiral bromo-alcohols like this compound.

Introduction to Brominated Butanols in Pharmaceutical Synthesis

Brominated butanols, including this compound, are valuable intermediates in medicinal chemistry and drug development.[1] The presence of both a hydroxyl group and a bromine atom allows for a range of chemical transformations.[1] These bifunctional molecules can be used to introduce specific stereochemistry into a target molecule, which is often crucial for therapeutic efficacy.[2] Chiral chemical synthesis plays a significant and growing role in the development of new drugs.[3][4]

Application Example: Synthesis of a Chiral Amine Intermediate using a Bromobutanol Isomer

This section details the synthesis of (S)-2-aminobutanol, a key intermediate for (S,S)-Ethambutol, using (2S,3R)-3-Bromobutan-2-ol as the starting material.[2] This process involves a two-step reaction sequence: a stereospecific nucleophilic substitution followed by a reduction.

Synthetic Pathway Overview:

The synthesis leverages a stereospecific SN2 reaction, where an azide (B81097) ion displaces the bromide. This reaction proceeds with an inversion of stereochemistry at the carbon center undergoing substitution. The subsequent reduction of the azide yields the desired chiral amine.[2]

G cluster_0 Step 1: Azide Formation (SN2) cluster_1 Step 2: Reduction A (2S,3R)-3-Bromobutan-2-ol B (2S,3S)-3-Azidobutan-2-ol A->B  NaN3, DMF (Inversion of Stereochemistry) C (S)-2-Aminobutanol (Key Intermediate for (S,S)-Ethambutol) B->C  H2, Pd/C (Reduction of Azide)

Caption: Synthetic pathway from (2S,3R)-3-Bromobutan-2-ol to (S)-2-aminobutanol.

Experimental Protocols

The following protocols are based on the synthesis of (S)-2-aminobutanol from (2S,3R)-3-Bromobutan-2-ol.[2]

3.1. Step 1: Synthesis of (2S,3S)-3-Azidobutan-2-ol

  • Reaction: (2S,3R)-3-Bromobutan-2-ol + NaN3 → (2S,3S)-3-Azidobutan-2-ol + NaBr

  • Procedure:

    • To a solution of (2S,3R)-3-Bromobutan-2-ol (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,3S)-3-Azidobutan-2-ol.

    • Purify the crude product by vacuum distillation or column chromatography.

3.2. Step 2: Synthesis of (S)-2-Aminobutanol

  • Reaction: (2S,3S)-3-Azidobutan-2-ol + H2 (in presence of Pd/C) → (S)-2-Aminobutanol

  • Procedure:

    • Dissolve (2S,3S)-3-Azidobutan-2-ol (1.0 eq) in methanol (B129727) or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain (S)-2-aminobutanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (S)-2-aminobutanol.

StepReactantReagent (eq)ProductTypical YieldPurity
1(2S,3R)-3-Bromobutan-2-olNaN3 (1.5)(2S,3S)-3-Azidobutan-2-ol>85%>95% after purification
2(2S,3S)-3-Azidobutan-2-olH2/Pd-C (cat.)(S)-2-Aminobutanol>90%>98% after purification

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

Logical Workflow for Chiral Amine Synthesis

The overall process can be visualized as a workflow from the chiral starting material to the final pharmaceutical intermediate.

G A Start: (2S,3R)-3-Bromobutan-2-ol B SN2 Reaction with Sodium Azide A->B C Intermediate: (2S,3S)-3-Azidobutan-2-ol B->C D Catalytic Hydrogenation C->D F Purification (Distillation/Chromatography) D->F E Final Product: (S)-2-Aminobutanol F->E

Caption: Workflow for the synthesis of (S)-2-aminobutanol.

Potential Applications of this compound

While a specific, detailed pharmaceutical synthesis using this compound is not provided in the search results, its structure suggests several potential applications as a chiral building block:

  • As a Precursor to Chiral Epoxides: The hydroxyl and bromo groups are on adjacent carbons, making it a potential precursor for the synthesis of chiral 1,2-epoxybutane (B156178) through intramolecular cyclization under basic conditions. Chiral epoxides are highly valuable intermediates in the synthesis of various pharmaceuticals.

  • Introduction of a Butanol Side Chain: Similar to the example with 3-Bromobutan-2-ol, the bromine atom in this compound can be displaced by various nucleophiles (e.g., amines, thiols, cyanides) to introduce a chiral 1-hydroxybutan-2-yl moiety into a larger molecule.

  • Formation of Ethers and Esters: The primary alcohol group can be readily converted into ethers or esters, allowing for further functionalization or its use as a protecting group while reactions are carried out at the bromine-bearing carbon.

The choice of a specific stereoisomer of this compound, such as (R)-2-bromobutan-1-ol or (S)-2-bromobutan-1-ol, would be critical in controlling the stereochemistry of the final pharmaceutical product. The principles of stereospecific reactions, such as the SN2 inversion demonstrated with its isomer, would be directly applicable.

References

Application Note: Stereospecific Synthesis of Chiral Amines from (R)-2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral amines and their derivatives, particularly chiral amino alcohols, are fundamental building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] Their stereochemistry is often crucial for biological activity.[2] This document provides a detailed protocol for the stereospecific synthesis of (S)-2-aminobutan-1-ol, a valuable chiral intermediate, starting from the readily available (R)-2-bromobutan-1-ol. The synthesis proceeds via a two-step sequence involving a bimolecular nucleophilic substitution (Sₙ2) reaction followed by reduction, a method that ensures a high degree of stereochemical control.[3]

Theoretical Background

The conversion of (R)-2-bromobutan-1-ol into (S)-2-aminobutan-1-ol is achieved through a synthetic pathway designed to control the stereochemistry at the C2 position. The strategy relies on two well-established reactions:

  • Bimolecular Nucleophilic Substitution (Sₙ2): The first step involves the reaction of the chiral bromoalkane with sodium azide (B81097). The azide ion (N₃⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the bromine atom.[4] This reaction proceeds via an Sₙ2 mechanism, which involves a backside attack on the electrophilic carbon center.[5] A key characteristic of the Sₙ2 reaction is the inversion of stereochemical configuration at the reaction center, often referred to as a Walden inversion.[5] This ensures that the (R)-configured starting material is converted into an (S)-configured azide intermediate.

  • Azide Reduction: The second step is the reduction of the azide group to a primary amine. This transformation can be efficiently carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3] This reduction does not affect the stereocenter, thus preserving the (S)-configuration established in the first step.

This two-step sequence provides a reliable and high-fidelity route to the desired chiral amino alcohol.

Experimental Protocols

Safety Precautions:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water and protic solvents. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of (S)-2-Azidobutan-1-ol via Sₙ2 Reaction

This protocol details the nucleophilic substitution of (R)-2-bromobutan-1-ol with sodium azide. The methodology is adapted from established procedures for similar substrates.[3]

Materials:

  • (R)-2-Bromobutan-1-ol (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or gas bubbler

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve (R)-2-bromobutan-1-ol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude (S)-2-azidobutan-1-ol.

  • The crude product can be purified further by flash column chromatography if necessary.

Protocol 2: Reduction of (S)-2-Azidobutan-1-ol to (S)-2-Aminobutan-1-ol

This protocol describes the reduction of the azide intermediate to the target primary amine using lithium aluminum hydride.[3]

Materials:

  • (S)-2-Azidobutan-1-ol (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and an inlet for inert gas.

  • Under a positive pressure of nitrogen or argon, carefully add LiAlH₄ (1.5-2.0 eq) to the flask, followed by anhydrous diethyl ether to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (S)-2-azidobutan-1-ol (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the azide solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature at or below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done slowly. Sequentially and dropwise, add:

    • Water (x mL)

    • 1 M NaOH solution (x mL)

    • Water (3x mL) (where x = mass of LiAlH₄ in grams)

  • A granular white precipitate (aluminum salts) will form. Stir the resulting slurry for 30 minutes.

  • Filter the solid precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation to obtain the crude (S)-2-aminobutan-1-ol.

  • The final product can be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis. Yields and purity are representative values based on analogous transformations reported in the literature.[3]

Table 1: Summary of Reagents and Reaction Conditions

Step Reaction Starting Material Key Reagents Solvent Temperature (°C)
1 Azide Formation (Sₙ2) (R)-2-Bromobutan-1-ol Sodium Azide (NaN₃) DMF 60 - 70

| 2 | Azide Reduction | (S)-2-Azidobutan-1-ol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT |

Table 2: Expected Yields and Product Purity

Product Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Expected Enantiomeric Excess (ee)
(S)-2-Azidobutan-1-ol C₄H₉N₃O 115.14 85 - 95 >99%

| (S)-2-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | 80 - 90 | >99% |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key stereochemical step.

G start_mat (R)-2-Bromobutan-1-ol step1 Step 1: Azide Substitution start_mat->step1  NaN₃, DMF  60-70 °C intermediate (S)-2-Azidobutan-1-ol step2 Step 2: Azide Reduction intermediate->step2  1. LiAlH₄, Et₂O  2. Quench final_prod (S)-2-Aminobutan-1-ol step1->intermediate Inversion of Stereochemistry step2->final_prod Retention of Stereochemistry

Caption: Overall workflow for the synthesis of (S)-2-aminobutan-1-ol.

Caption: Mechanism of the Sₙ2 reaction showing inversion of configuration.

References

Protecting the Hydroxyl Group of 2-Bromobutan-1-ol: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the primary hydroxyl group in 2-bromobutan-1-ol. The presence of a bromine atom necessitates careful selection of protecting groups to ensure compatibility and high yields. This guide outlines three common and effective protecting group strategies: tert-butyldimethylsilyl (TBDMS) ether, benzyl (B1604629) ether, and acetyl ester.

Introduction

In multi-step organic synthesis, the selective protection of functional groups is a critical step to prevent undesired side reactions. This compound presents a common challenge where the nucleophilic hydroxyl group can interfere with reactions targeting the electrophilic carbon bearing the bromine atom. The choice of a suitable protecting group is paramount and depends on the stability of the protecting group to subsequent reaction conditions and the ease of its removal. This guide provides a comparative overview of three widely used protecting groups for primary alcohols and their application to this compound.

Comparative Data of Protecting Group Strategies

The following table summarizes the typical reaction conditions and expected yields for the protection and deprotection of a primary alcohol like this compound. The data is compiled from general procedures for primary alcohols and is expected to be applicable to the target molecule.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Stability
TBDMS Ether TBDMS-Cl, Imidazole (B134444), DMF, RT, 2-4 h>95TBAF, THF, RT, 1-2 h>95Stable to most non-acidic reagents. Cleaved by fluoride (B91410) ions and strong acids.
Benzyl Ether BnBr, NaH, THF, 0 °C to RT, 12-16 h90-95H₂, Pd/C, EtOH, RT, 4-8 h>95Very stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. Cleaved by hydrogenolysis.
Acetyl Ester Ac₂O, Pyridine (B92270), DCM, 0 °C to RT, 1-3 h>95K₂CO₃, MeOH, H₂O, RT, 1-2 h>90Stable to acidic and neutral conditions. Cleaved by basic conditions (hydrolysis).

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether Protection

Protocol for the Protection of this compound as a TBDMS Ether:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBDMS-protected this compound.

Protocol for the Deprotection of TBDMS-protected this compound:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Benzyl Ether Protection

Protocol for the Protection of this compound as a Benzyl Ether:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to give the benzylated product.[1]

Protocol for the Deprotection of Benzyl-protected this compound:

  • Dissolve the benzyl-protected this compound (1.0 eq) in ethanol (B145695) (EtOH).

  • Add palladium on activated carbon (10% Pd/C, 0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[1]

Acetyl Ester Protection

Protocol for the Protection of this compound as an Acetyl Ester:

  • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (B1165640) (Ac₂O, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the acetylated product.

Protocol for the Deprotection of Acetyl-protected this compound:

  • Dissolve the acetyl-protected this compound (1.0 eq) in a mixture of methanol (B129727) (MeOH) and water.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (B1210297) (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.

Visualization of Protection and Deprotection Strategies

The following diagrams illustrate the chemical transformations involved in each protecting group strategy.

Protection_Deprotection_Strategies cluster_TBDMS TBDMS Ether Strategy cluster_Benzyl Benzyl Ether Strategy cluster_Acetyl Acetyl Ester Strategy 2-Bromobutan-1-ol_1 This compound TBDMS-Protected TBDMS-Protected This compound 2-Bromobutan-1-ol_1->TBDMS-Protected TBDMS-Cl, Imidazole, DMF 2-Bromobutan-1-ol_2 This compound TBDMS-Protected->2-Bromobutan-1-ol_2 TBAF, THF 2-Bromobutan-1-ol_3 This compound Benzyl-Protected Benzyl-Protected This compound 2-Bromobutan-1-ol_3->Benzyl-Protected BnBr, NaH, THF 2-Bromobutan-1-ol_4 This compound Benzyl-Protected->2-Bromobutan-1-ol_4 H₂, Pd/C, EtOH 2-Bromobutan-1-ol_5 This compound Acetyl-Protected Acetyl-Protected This compound 2-Bromobutan-1-ol_5->Acetyl-Protected Ac₂O, Pyridine, DCM 2-Bromobutan-1-ol_6 This compound Acetyl-Protected->2-Bromobutan-1-ol_6 K₂CO₃, MeOH/H₂O

Caption: Workflow for protection and deprotection of this compound.

Logical Flow for Selecting a Protecting Group

The choice of a protecting group is dictated by the planned subsequent synthetic steps. The following diagram provides a logical workflow for selecting an appropriate protecting group for this compound.

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The successful synthesis of complex molecules often hinges on a well-devised protecting group strategy. For this compound, TBDMS ethers, benzyl ethers, and acetyl esters all offer viable options for the protection of the primary hydroxyl group. The choice among them should be made based on the orthogonality required for the planned synthetic route. The protocols and decision-making framework provided in this document serve as a comprehensive resource for researchers to effectively utilize these protecting groups in their synthetic endeavors.

References

Scale-Up Synthesis of Substituted Butanols from 2-Bromobutan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of substituted butanols using 2-Bromobutan-1-ol as a versatile starting material. The methodologies outlined herein are intended to guide researchers and process chemists in the development of robust and scalable synthetic routes to a variety of 2-substituted butan-1-ol derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Introduction

This compound is a bifunctional molecule that offers two primary synthetic handles for chemical modification: the hydroxyl group and the carbon-bromine bond. The presence of these two functional groups in close proximity necessitates careful strategic planning, particularly for reactions involving organometallic reagents. This document will focus on two principal synthetic strategies for the introduction of substituents at the 2-position:

  • Grignard Reaction: Following protection of the hydroxyl group, the bromide can be converted to a Grignard reagent, which can then be reacted with various electrophiles to form new carbon-carbon bonds.

  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles to introduce heteroatom-containing or other functional groups.

The protocols provided are designed with scalability in mind, addressing key considerations for transitioning from laboratory-scale to pilot-plant or manufacturing scale.

General Synthetic Strategies

The overall synthetic approach for converting this compound to a 2-substituted butan-1-ol is depicted below. The choice of route depends on the desired substituent.

G A This compound B Protection of -OH Group A->B Step 1a I Nucleophilic Substitution (Nu-) A->I Step 1b C Silyl-Protected This compound B->C D Grignard Reagent Formation C->D Step 2a E Reaction with Electrophile (e.g., R'CHO) D->E F Protected 2-Substituted Butan-1-ol E->F G Deprotection F->G Step 3 H 2-Substituted Butan-1-ol G->H I->H (Direct Route)

Caption: General synthetic pathways for substituted butanols from this compound.

Grignard Reaction Route

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. However, the acidic proton of the hydroxyl group in this compound is incompatible with the highly basic Grignard reagent. Therefore, a protection-deprotection strategy is mandatory. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly employed for this purpose due to their ease of installation, stability under Grignard reaction conditions, and facile cleavage.

Experimental Protocol: Protection of this compound (Kilogram Scale)

This protocol describes the protection of the hydroxyl group of this compound as a TBDMS ether.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound153.021.00 kg6.531.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.721.08 kg7.181.1
Imidazole (B134444)68.080.53 kg7.791.2
N,N-Dimethylformamide (DMF)73.095.0 L--
Diethyl ether74.1210.0 L--
Saturated aq. NH4Cl-5.0 L--
Brine-5.0 L--
Anhydrous MgSO4120.370.5 kg--

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge this compound (1.00 kg, 6.53 mol) and N,N-dimethylformamide (5.0 L).

  • Reagent Addition: Add imidazole (0.53 kg, 7.79 mol) to the stirred solution. Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add tert-butyldimethylsilyl chloride (1.08 kg, 7.18 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly quench with saturated aqueous ammonium (B1175870) chloride solution (5.0 L).

  • Transfer the mixture to a 50 L separatory funnel and extract with diethyl ether (2 x 5.0 L).

  • Combine the organic layers and wash with water (2 x 5.0 L) and then with brine (5.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (0.5 kg), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-((tert-butyldimethylsilyl)oxy)-2-bromobutane as a colorless oil.

Expected Yield and Purity:

ParameterValue
Typical Yield85-95%
Purity (by GC)>98%
Experimental Protocol: Grignard Reaction and Alkylation (Pilot Scale)

This protocol details the formation of the Grignard reagent from the protected this compound and its subsequent reaction with an aldehyde.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-((tert-butyldimethylsilyl)oxy)-2-bromobutane297.341.50 kg5.041.0
Magnesium turnings24.310.15 kg6.171.2
Iodine253.81~1 g-catalytic
Anhydrous Tetrahydrofuran (THF)72.1110.0 L--
Aldehyde (R'CHO)-5.04 mol5.041.0
Saturated aq. NH4Cl-8.0 L--
Ethyl acetate88.1115.0 L--

Procedure:

  • Reactor Preparation: Dry a 50 L glass-lined reactor by heating under vacuum and then purging with nitrogen.

  • Grignard Initiation: Charge magnesium turnings (0.15 kg, 6.17 mol) and a crystal of iodine to the reactor. Add a small portion (~500 mL) of a solution of 1-((tert-butyldimethylsilyl)oxy)-2-bromobutane (1.50 kg, 5.04 mol) in anhydrous THF (10.0 L).

  • Heat the mixture gently to initiate the reaction, which is indicated by a color change and a gentle reflux.

  • Grignard Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Alkylation: Cool the Grignard solution to 0-5 °C. Slowly add a solution of the aldehyde (5.04 mol) in anhydrous THF (2.0 L) via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described in Section 3.1.

Experimental Protocol: Deprotection of the Silyl Ether

The final step is the removal of the TBDMS protecting group to yield the desired 2-substituted butan-1-ol.

Reaction Scheme:

Procedure:

  • Dissolve the silyl-protected alcohol in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (typically 1 M solution, 1.1 equivalents).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up and purify by distillation or chromatography.

Expected Yields for Grignard and Deprotection Steps:

StepTypical Yield
Grignard Reaction & Alkylation70-85%
Deprotection>90%

Nucleophilic Substitution Route

For the introduction of heteroatoms or certain carbon nucleophiles, a direct nucleophilic substitution on this compound can be a more atom-economical approach. This route avoids the protection-deprotection sequence.

Experimental Protocol: Williamson Ether Synthesis (Scale-Up)

This protocol describes the synthesis of a 2-alkoxy-butan-1-ol.

Reaction Scheme:

Procedure:

  • Alkoxide Formation: In a suitable reactor, dissolve sodium metal in the corresponding alcohol (R'OH) under a nitrogen atmosphere to prepare the sodium alkoxide.

  • Substitution: Add this compound dropwise to the alkoxide solution at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction, quench with water, and extract the product with a suitable organic solvent.

  • Purification: Purify the product by distillation.

Experimental Protocol: Synthesis of 2-Azidobutan-1-ol (Scale-Up)

This protocol outlines the synthesis of an azido-alcohol, a useful precursor for amines.

Reaction Scheme:

Procedure:

  • Dissolve this compound and sodium azide (B81097) in DMF.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction.

  • After completion, perform an aqueous work-up and extract the product.

  • Purify by distillation.

Quantitative Data for Nucleophilic Substitution:

NucleophileReagentSolventTypical Yield
AlkoxideNaOR'R'OH75-90%
AzideNaN3DMF80-95%
AmineR'2NH-60-80%

Visualizations

Grignard Route Workflow

G cluster_0 Protection cluster_1 Grignard Reaction cluster_2 Deprotection A This compound B Add TBDMS-Cl, Imidazole, DMF A->B C 1-((tert-butyldimethylsilyl)oxy) -2-bromobutane B->C D Add Mg, THF C->D E Grignard Reagent D->E F Add Electrophile (e.g., R'CHO) E->F G Protected Product F->G H Add TBAF, THF G->H I 2-Substituted Butan-1-ol H->I

Caption: Workflow for the Grignard reaction route.

Nucleophilic Substitution Signaling Pathway

G A This compound C Transition State A->C B Nucleophile (Nu-) B->C D 2-Substituted Butan-1-ol C->D E Bromide Ion (Br-) C->E

Caption: SN2 reaction pathway for nucleophilic substitution.

Safety Considerations for Scale-Up

  • Grignard Reactions: These are highly exothermic and require careful temperature control, especially during initiation and the addition of reagents. The use of jacketed reactors with efficient cooling systems is essential. Continuous flow reactors can offer superior heat management and safety for large-scale Grignard reagent formation.[1]

  • Reagent Handling: Organometallic reagents are pyrophoric and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (nitrogen or argon). Anhydrous solvents are critical.

  • This compound: This compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching of large-scale organometallic reactions is also exothermic and must be done slowly and at low temperatures.

Purification at Scale

For multi-kilogram quantities, vacuum distillation is the preferred method for purifying the liquid products and intermediates described in these protocols. The choice of distillation parameters (pressure, temperature) will depend on the boiling point and thermal stability of the compound. For high-boiling or thermally sensitive compounds, fractional distillation under high vacuum may be necessary.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific equipment and safety procedures. A thorough risk assessment should be conducted before any scale-up operation.

References

The Role of 2-Bromobutan-1-ol in the Synthesis of Agrochemical Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromobutan-1-ol is a versatile bifunctional building block in organic synthesis, possessing both a hydroxyl group and a bromine atom. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including those with applications in the agrochemical industry. While direct, large-scale synthesis of major commercial agrochemicals from this compound is not widely documented in readily available literature, its chemical properties make it a plausible precursor for the synthesis of various agrochemical classes, particularly triazole fungicides and plant growth regulators.

This document provides a detailed overview of the potential applications of this compound in agrochemical synthesis. It includes a hypothetical, yet chemically sound, synthetic protocol for a triazole-based fungicide, drawing upon established chemical principles for the synthesis of similar structures. Quantitative data is presented in a structured format, and logical workflows are visualized to guide researchers in exploring the utility of this compound.

Application in the Synthesis of Triazole Fungicides

Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these compounds often involves the reaction of a substituted oxirane with 1,2,4-triazole (B32235). This compound can serve as a key precursor to the necessary oxirane intermediate.

Hypothetical Synthesis of a Paclobutrazol Analogue

The following protocol outlines a hypothetical synthesis of a structural analogue of Paclobutrazol, a well-known triazole-based plant growth regulator and fungicide. This pathway illustrates how this compound could be utilized.

Logical Workflow for the Synthesis:

A This compound B Oxidation A->B  [O]   C 2-Bromo-1-butanal B->C D Grignard Reaction with 4-chlorophenylmagnesium bromide C->D E 1-(4-chlorophenyl)-2-bromo-1-butanol D->E F Intramolecular Cyclization (Epoxidation) E->F  Base   G 2-(4-chlorobenzyl)-2-ethyloxirane F->G H Reaction with 1,2,4-Triazole G->H I Paclobutrazol Analogue H->I

Caption: Synthetic pathway from this compound to a Paclobutrazol analogue.

Experimental Protocols:

Step 1: Oxidation of this compound to 2-Bromo-1-butanal

  • Objective: To oxidize the primary alcohol to an aldehyde.

  • Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of Pyridinium chlorochromate (1.2 equivalents) in anhydrous Dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous Dichloromethane dropwise at room temperature.

    • Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-butanal, which can be used in the next step without further purification.

Step 2: Grignard Reaction with 4-chlorophenylmagnesium bromide

  • Objective: To form the carbon-carbon bond and introduce the substituted phenyl group.

  • Reagents: 2-Bromo-1-butanal, 4-chlorophenylmagnesium bromide (in THF), Anhydrous diethyl ether.

  • Procedure:

    • To a solution of 2-bromo-1-butanal (1.0 equivalent) in anhydrous diethyl ether at 0°C, add 4-chlorophenylmagnesium bromide (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-chlorophenyl)-2-bromo-1-butanol.

Step 3: Intramolecular Cyclization to form the Oxirane

  • Objective: To form the epoxide ring, a key intermediate for reaction with the triazole.

  • Reagents: 1-(4-chlorophenyl)-2-bromo-1-butanol, Sodium hydroxide (B78521), Methanol (B129727).

  • Procedure:

    • Dissolve the crude 1-(4-chlorophenyl)-2-bromo-1-butanol (1.0 equivalent) in methanol.

    • Add a solution of sodium hydroxide (1.5 equivalents) in methanol dropwise at room temperature.

    • Stir the mixture for 2-4 hours.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxirane.

Step 4: Reaction with 1,2,4-Triazole

  • Objective: To introduce the triazole moiety and form the final product.

  • Reagents: 2-(4-chlorobenzyl)-2-ethyloxirane, 1,2,4-Triazole, Sodium hydride, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add 1,2,4-triazole (1.1 equivalents) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the crude oxirane (1.0 equivalent) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (B1210297) (3 x 75 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Paclobutrazol analogue.

Data Presentation:

The following table summarizes the expected quantitative data for the hypothetical synthesis. These values are illustrative and based on typical yields for such reactions.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
12-Bromo-1-butanalThis compound151.0114.912.785>90
21-(4-chlorophenyl)-2-bromo-1-butanol2-Bromo-1-butanal263.5626.119.675>85
32-(4-chlorobenzyl)-2-ethyloxirane1-(4-chlorophenyl)-2-bromo-1-butanol182.6518.115.485>95
4Paclobutrazol Analogue2-(4-chlorobenzyl)-2-ethyloxirane251.7224.917.470>98

Logical Relationship of Synthetic Steps:

Start Starting Material: This compound Step1 Step 1: Oxidation Start->Step1 Intermediate1 Intermediate: 2-Bromo-1-butanal Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 Intermediate: 1-(4-chlorophenyl)-2-bromo-1-butanol Step2->Intermediate2 Step3 Step 3: Epoxidation Intermediate2->Step3 Intermediate3 Intermediate: 2-(4-chlorobenzyl)-2-ethyloxirane Step3->Intermediate3 Step4 Step 4: Triazole Addition Intermediate3->Step4 FinalProduct Final Product: Paclobutrazol Analogue Step4->FinalProduct

Caption: A flowchart illustrating the logical progression of the synthesis.

While this compound may not be the most conventional starting material for the synthesis of major agrochemicals, its chemical functionality presents a viable and interesting platform for the development of novel or analogue compounds. The provided hypothetical protocol for a Paclobutrazol analogue demonstrates a chemically sound approach that researchers can adapt and optimize. Further exploration into the reactions of this compound with other key agrochemical synthons could lead to the discovery of new and effective active ingredients. The structured presentation of data and workflows in these application notes is intended to facilitate such research and development efforts.

Application Notes: Stereospecific Reactions Involving 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral epoxides are highly valuable intermediates in the synthesis of complex organic molecules, including many pharmaceutical agents. Their stereochemistry often dictates the biological activity of the final product. The intramolecular cyclization of chiral halohydrins, such as 2-Bromobutan-1-ol, provides a direct and stereospecific route to produce enantiopure epoxides. This document details the principles and protocols for the stereospecific synthesis of (R)- and (S)-2-ethyloxirane via the base-induced cyclization of the corresponding enantiomers of this compound.

Reaction Principle and Mechanism

The primary stereospecific reaction of this compound is a base-induced intramolecular S(_N)2 cyclization, a variant of the Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: A strong base removes the acidic proton from the primary hydroxyl group to form a transient alkoxide ion.

  • Intramolecular S(_N)2 Attack: The newly formed alkoxide acts as a nucleophile, attacking the adjacent carbon atom that bears the bromine atom. This backside attack displaces the bromide leaving group, forming a three-membered cyclic ether (an epoxide).

This reaction is stereospecific because the S(_N)2 mechanism mandates an inversion of the stereochemical configuration at the carbon center undergoing attack. Consequently, the chirality of the this compound directly determines the chirality of the resulting 2-ethyloxirane product, ensuring a high degree of stereochemical control.

  • (R)-2-Bromobutan-1-ol will yield (S)-2-ethyloxirane.

  • (S)-2-Bromobutan-1-ol will yield (R)-2-ethyloxirane.

Caption: Mechanism of stereospecific conversion of (R)-2-Bromobutan-1-ol to (S)-2-ethyloxirane.

Data Presentation: Reaction Conditions and Expected Outcomes

The following table summarizes typical experimental conditions and expected results for the stereospecific cyclization of this compound. High enantiomeric purity of the starting material is crucial for achieving high enantiomeric excess in the product.

Starting MaterialBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)Expected e.e. (%)
(R)-2-Bromobutan-1-olNaHTHF0 to 251 - 3(S)-2-Ethyloxirane> 90%> 99%
(S)-2-Bromobutan-1-olNaHTHF0 to 251 - 3(R)-2-Ethyloxirane> 90%> 99%
(R)-2-Bromobutan-1-olKOHDMSO252 - 4(S)-2-Ethyloxirane> 85%> 99%
(S)-2-Bromobutan-1-olKOtBut-BuOH251 - 3(R)-2-Ethyloxirane> 90%> 99%

e.e. = enantiomeric excess. Assumes enantiopure starting material.

Experimental Protocols

This section provides a detailed methodology for the synthesis of (S)-2-Ethyloxirane from (R)-2-Bromobutan-1-ol.

Objective: To synthesize (S)-2-Ethyloxirane via stereospecific intramolecular cyclization.

Materials and Reagents:

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried two-neck round-bottom flask.

    • Weigh sodium hydride (1.2 eq) and add it to the flask under a stream of inert gas.

    • Add anhydrous THF to the flask via syringe to create a slurry (approx. 0.5 M concentration relative to the substrate).

    • Cool the flask to 0 °C using an ice bath.

  • Reagent Addition:

    • Dissolve (R)-2-Bromobutan-1-ol (1.0 eq) in a separate volume of anhydrous THF.

    • Slowly add the solution of (R)-2-Bromobutan-1-ol to the stirred NaH slurry at 0 °C dropwise over 15-20 minutes. (Note: Hydrogen gas evolution will occur).

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to consume any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)).

    • Filter to remove the drying agent.

    • Carefully remove the solvent using a rotary evaporator at low temperature and pressure, as the product is volatile.

    • Purify the crude product by fractional distillation to obtain pure (S)-2-ethyloxirane.

  • Characterization:

    • Confirm the structure of the product using

      1^11
      H NMR,
      13^{13}13
      C NMR, and IR spectroscopy.

    • Determine the stereochemical purity (enantiomeric excess) using chiral gas chromatography or by measuring the specific rotation with a polarimeter and comparing it to the literature value for enantiopure (S)-2-ethyloxirane.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

G prep Preparation - Flame-dry glassware - Weigh NaH under N2 setup Reaction Setup - Add anhydrous THF to NaH - Cool to 0 °C prep->setup addition Substrate Addition - Dissolve this compound in THF - Add dropwise to NaH slurry setup->addition reaction Cyclization Reaction - Warm to room temperature - Stir for 1-3 hours - Monitor by TLC/GC addition->reaction quench Quenching - Cool to 0 °C - Add sat. aq. NH4Cl reaction->quench workup Aqueous Workup - Add H2O - Extract with Et2O (3x) - Wash with brine quench->workup purify Purification - Dry over MgSO4 - Filter - Concentrate via Rotovap - Fractional Distillation workup->purify analysis Analysis - NMR, IR Spectroscopy - Chiral GC or Polarimetry for e.e. purify->analysis

Caption: Experimental workflow for the synthesis of chiral 2-ethyloxirane.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (N(_2) or Ar). Quench carefully at low temperatures.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Application Notes and Protocols: Polymerization Reactions Initiated by 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP), using 2-Bromobutan-1-ol as an initiator. While direct literature on this specific initiator is scarce, its structure as a secondary alkyl halide with a hydroxyl functionality makes it a viable candidate for initiating the polymerization of various monomers, such as styrenes and (meth)acrylates. The resulting polymers possess a terminal hydroxyl group, enabling further functionalization, which is of significant interest in drug delivery and biomaterial applications. This document outlines the theoretical basis, experimental setup, and a representative protocol for such a polymerization.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3] The control over the polymerization process stems from a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[2][3][4]

This compound is a functional initiator suitable for ATRP. The secondary bromide allows for controlled initiation, while the primary alcohol provides a reactive site for post-polymerization modification. This dual functionality is highly advantageous in the development of advanced polymeric materials for applications such as drug delivery systems, where bioconjugation and the attachment of targeting ligands are crucial.[5][6][7]

Principle of ATRP Initiated by this compound

The fundamental principle of ATRP involves the reversible activation of a dormant polymer chain (capped with a halogen) by a transition metal complex (e.g., Cu(I)/Ligand) to form a propagating radical and the oxidized metal complex (e.g., Cu(II)X/Ligand). This equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals low, thereby minimizing termination reactions.[2][3][4]

When this compound is used as the initiator, the polymerization is initiated from the carbon-bromine bond. The hydroxyl group remains as a terminal functional group on the resulting polymer chain.

Key Components of the System:

  • Initiator: this compound. The concentration of the initiator determines the final molecular weight of the polymer.

  • Monomer: Vinyl monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), or other acrylates are suitable.

  • Catalyst: A transition metal salt, typically Copper(I) bromide (CuBr).

  • Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy), which complexes with the copper to form the active catalyst.

  • Solvent: A suitable solvent that can dissolve all components, such as toluene (B28343), anisole, or N,N-dimethylformamide (DMF).

Experimental Protocols

This section provides a general protocol for the ATRP of styrene initiated by this compound. This protocol can be adapted for other monomers with appropriate adjustments to the reaction conditions.

Materials
ReagentCAS NumberPuritySupplierNotes
Styrene100-42-5≥99%Sigma-AldrichInhibitor removed by passing through basic alumina (B75360).
This compound13361-45-8≥97%TCI ChemicalsUsed as received.
Copper(I) bromide (CuBr)7787-70-499.99%Sigma-AldrichStored under nitrogen.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-599%Sigma-AldrichUsed as received.
Toluene108-88-3Anhydrous, 99.8%Sigma-AldrichStored over molecular sieves.
Representative Polymerization Procedure

Target: Polystyrene with a degree of polymerization (DP) of 100.

  • Preparation of the Reaction Flask: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 110 °C overnight and then cooled under a stream of dry nitrogen.

  • Addition of Reagents: To the flask, add CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum and evacuated and backfilled with nitrogen three times.

  • Addition of Monomer and Solvent: Styrene (10.4 g, 100 mmol) and toluene (10 mL) are added to the flask via a nitrogen-purged syringe.

  • Addition of Ligand: PMDETA (21 µL, 0.1 mmol) is added to the stirring solution. The solution should turn green as the copper complex forms.

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: After the final thaw and backfilling with nitrogen, this compound (153 mg, 1.0 mmol) is injected into the reaction mixture via a syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 110 °C. The polymerization is allowed to proceed for a predetermined time (e.g., 6-12 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) or ¹H NMR.

  • Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The mixture is then diluted with tetrahydrofuran (B95107) (THF, ~10 mL) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is precipitated by adding the filtered solution dropwise into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Data Presentation

The following table summarizes the expected results for the ATRP of styrene initiated by this compound based on typical ATRP kinetics.

Entry[Monomer]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn,theo ( g/mol )aMn,GPC ( g/mol )bPDI (Mw/Mn)b
1100:1:0.1:0.16~606350~6500< 1.20
2100:1:0.1:0.112~909500~9700< 1.15
3200:1:0.1:0.112~8517800~18000< 1.25

a Mn,theo = ([Monomer]/[Initiator]) × Conversion × Mmonomer + Minitiator b Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Visualizations

ATRP Mechanism

ATRP_Mechanism I R-X (Initiator) This compound Cat Cu(I)/L R_radical R• (Initiating Radical) I->R_radical ka Cat_ox X-Cu(II)/L Monomer Monomer R_radical->Monomer kp Pn_radical Pn• (Propagating Radical) Cat_ox->Pn_radical kdeact Pn_X Pn-X (Dormant Chain) Pn_X->Pn_radical ka Pn_radical->Pn_X kdeact Pn_radical->Monomer kp

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Schlenk Flask B Add CuBr A->B C Purge with Nitrogen B->C D Add Monomer & Solvent C->D E Add Ligand D->E F Freeze-Pump-Thaw Cycles E->F G Inject Initiator (this compound) F->G H Heat to Reaction Temp. G->H I Quench Reaction H->I J Remove Catalyst (Alumina Column) I->J K Precipitate Polymer in Methanol J->K L Filter and Dry K->L M GPC (Mn, PDI) L->M N NMR (Conversion, Structure) L->N

References

Application Notes and Protocols: The Use of (S)-2-Bromobutan-1-ol as a Starting Material for Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral bis(oxazoline) (BOX) ligands, utilizing (S)-2-bromobutan-1-ol as a key starting material. These ligands are instrumental in asymmetric catalysis, a critical technology in the pharmaceutical industry for the synthesis of enantiomerically pure drug substances.

Introduction

Chiral ligands are essential for modern asymmetric catalysis, enabling the synthesis of single enantiomers of chiral molecules. Bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric chiral ligands that have demonstrated exceptional efficacy in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder, Michael additions, and aldol (B89426) reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.

This guide outlines the synthetic pathway from (S)-2-bromobutan-1-ol to a representative C2-symmetric BOX ligand. The initial step involves the conversion of the bromo-alcohol to the corresponding chiral amino alcohol, (S)-2-aminobutan-1-ol, a versatile precursor for a variety of chiral ligands. Subsequently, the amino alcohol is used to construct the bis(oxazoline) scaffold. A detailed protocol for the application of the resulting ligand in a copper-catalyzed asymmetric Diels-Alder reaction is also provided.

Section 1: Synthesis of the Chiral Ligand Precursor, (S)-2-Aminobutan-1-ol

The initial phase of utilizing (S)-2-bromobutan-1-ol is its conversion to the pivotal chiral intermediate, (S)-2-aminobutan-1-ol. This transformation is a key step in preparing the necessary precursor for the chiral ligand.

Synthetic Workflow for (S)-2-Aminobutan-1-ol

G start (S)-2-Bromobutan-1-ol step1 Nucleophilic Substitution (e.g., NaN3, DMF) start->step1 intermediate (S)-2-Azidobutan-1-ol step1->intermediate step2 Reduction (e.g., H2, Pd/C or LiAlH4) intermediate->step2 product (S)-2-Aminobutan-1-ol step2->product

Caption: Synthetic pathway from (S)-2-bromobutan-1-ol to (S)-2-aminobutan-1-ol.

Experimental Protocol: Synthesis of (S)-2-Aminobutan-1-ol

Step 1: Synthesis of (S)-2-Azidobutan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-bromobutan-1-ol (1 equivalent) in dimethylformamide (DMF).

  • Addition of Azide (B81097): Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude (S)-2-azidobutan-1-ol.

Step 2: Synthesis of (S)-2-Aminobutan-1-ol

  • Reaction Setup: Dissolve the crude (S)-2-azidobutan-1-ol (1 equivalent) in methanol (B129727) or ethanol (B145695) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 8-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain (S)-2-aminobutan-1-ol, which can be purified further by distillation if necessary.

Section 2: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

With the chiral amino alcohol in hand, the next stage is the construction of the C2-symmetric bis(oxazoline) ligand. This is typically achieved through a two-step process involving the formation of a diamide (B1670390) intermediate, followed by cyclization.

Synthetic Workflow for Bis(oxazoline) Ligand

G start (S)-2-Aminobutan-1-ol step1 Amide Formation (Heat, Dean-Stark) start->step1 reagent1 Dimethyl Malonate reagent1->step1 intermediate Intermediate Diamide step1->intermediate step2 Cyclization (Reflux in Toluene) intermediate->step2 reagent2 Thionyl Chloride (SOCl2) reagent2->step2 product 2,2'-Methylenebis((4S)-4-ethyl-4,5-dihydrooxazole) ((S,S)-Et-BOX) step2->product

Caption: Synthesis of a C2-symmetric BOX ligand from (S)-2-aminobutan-1-ol.

Experimental Protocol: Synthesis of 2,2'-Methylenebis((4S)-4-ethyl-4,5-dihydrooxazole)

Step 1: Synthesis of the Intermediate Diamide

  • Reaction Setup: To a stirred solution of (S)-2-aminobutan-1-ol (2.0 equivalents) in toluene (B28343), add dimethyl malonate (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the methanol formed during the reaction. Continue refluxing for 24-48 hours, monitoring the consumption of the starting amino alcohol by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude diamide. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to the Bis(oxazoline) Ligand

  • Reaction Setup: Dissolve the crude diamide from the previous step in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (B109758) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure bis(oxazoline) ligand.

Section 3: Application in Asymmetric Catalysis

The synthesized bis(oxazoline) ligand can be used in a variety of asymmetric transformations. A prominent example is the copper-catalyzed enantioselective Diels-Alder reaction.

Workflow for Asymmetric Diels-Alder Reaction

G ligand (S,S)-Et-BOX Ligand step1 In situ Catalyst Formation (DCM, rt) ligand->step1 metal Cu(OTf)2 metal->step1 catalyst [(S,S)-Et-BOX]-Cu(OTf)2 Catalyst step1->catalyst step2 Diels-Alder Reaction (-78 °C) catalyst->step2 dienophile Dienophile (e.g., N-Acryloyl-2-oxazolidinone) dienophile->step2 diene Diene (e.g., Cyclopentadiene) diene->step2 product Enantiomerically Enriched Diels-Alder Adduct step2->product

Caption: Workflow for a copper-catalyzed asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, generate the catalyst in situ by stirring the (S,S)-Et-BOX ligand (0.1 mmol) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.1 mmol) in anhydrous dichloromethane (DCM, 5 mL) for 1 hour at room temperature.

  • Reaction Cooldown: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Substrate Addition: Add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol), followed by the diene (e.g., cyclopentadiene, 3.0 mmol).

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography to yield the enantiomerically enriched Diels-Alder adduct. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Performance in Asymmetric Catalysis

The performance of bis(oxazoline) ligands is highly dependent on the specific ligand structure, metal, and reaction conditions. The following table summarizes typical results for copper-catalyzed asymmetric reactions using BOX ligands structurally similar to the one synthesized from (S)-2-aminobutan-1-ol.

Ligand TypeReactionDienophile/Michael AcceptorDiene/Michael DonorYield (%)Enantiomeric Excess (ee, %)
(S,S)-Et-BOXDiels-AlderN-Acryloyl-2-oxazolidinoneCyclopentadiene>9090-98
(S,S)-iPr-BOXDiels-AlderN-Crotonoyl-2-oxazolidinoneCyclopentadiene>9592-99
(S,S)-Ph-BOXDiels-AlderN-Acryloyl-2-oxazolidinone1,3-Cyclohexadiene85-9590-97
(S,S)-tBu-BOXMichael Addition2-CyclohexenoneDiethyl Malonate80-9085-95
(S,S)-Et-BOXMichael AdditionChalconeNitromethane75-8588-96

Note: The data presented are representative values from the literature for analogous BOX ligands and may vary depending on the specific experimental conditions.

Application Note: Selective Oxidation of 2-Bromobutan-1-ol to 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of the primary alcohol 2-Bromobutan-1-ol to the corresponding aldehyde, 2-Bromobutanal. The protocols outlined below utilize three common and effective methods for this transformation: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation. These methods are widely used in organic synthesis due to their reliability and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The presence of the bromine atom at the C2 position requires careful selection of reaction conditions to avoid potential side reactions.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Bromobutanal is a valuable building block, and its synthesis from this compound requires a mild and selective oxidizing agent to prevent the formation of the corresponding carboxylic acid and to ensure the stability of the carbon-bromine bond. This application note details three robust protocols for this conversion, offering a range of options depending on the desired scale, reagent availability, and tolerance for reaction conditions.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key parameters and expected outcomes for the different oxidation methods described in this note. This allows for a direct comparison to aid in the selection of the most suitable protocol for a specific research need.

Oxidation MethodOxidizing Agent(s)Typical SolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)Key Advantages & Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 480 - 90Advantages: Operationally simple, commercially available reagent. Disadvantages: Chromium-based reagent (toxic), requires anhydrous conditions.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to Room Temp.1 - 385 - 95Advantages: High yields, mild conditions, avoids heavy metals. Disadvantages: Requires low temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[1][2][3][4][5]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOClDichloromethane/Water0 - Room Temp.2 - 575 - 85Advantages: Catalytic, environmentally benign co-oxidant (bleach).[6][7] Disadvantages: Biphasic reaction, potential for halogenation side reactions if not controlled.

Experimental Workflow

The general workflow for the oxidation of this compound is depicted in the flowchart below. This involves the reaction setup, the oxidation reaction itself, a work-up procedure to quench the reaction and remove byproducts, and finally, purification of the desired aldehyde.

experimental_workflow Experimental Workflow for the Oxidation of this compound cluster_prep Preparation cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent add_reagent Add Oxidizing Agent (PCC, Swern, or TEMPO/NaOCl) start->add_reagent stir Stir at Controlled Temperature add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated 2-Bromobutanal

Caption: General experimental workflow for the oxidation of this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Dichloromethane is a volatile and potentially carcinogenic solvent. Oxalyl chloride is corrosive and toxic. Pyridinium chlorochromate is a toxic chromium (VI) compound. Handle all chemicals with appropriate care.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation[8][9][10][11][12][13]

This protocol describes the oxidation of this compound using PCC, a mild oxidizing agent that is effective for converting primary alcohols to aldehydes.[8]

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel or Celite®

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel (or Celite®) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure 2-Bromobutanal.

Protocol 2: Swern Oxidation[1][2][3][4][5]

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the alcohol. It is known for its mild conditions and high yields.[1][5]

Materials:

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.2 eq)

  • This compound (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise. Stir the mixture for 30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 1 hour.

  • Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C. Stir for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromobutanal.

Protocol 3: TEMPO-catalyzed Oxidation[6][7][14][15]

This method employs a catalytic amount of the stable nitroxyl (B88944) radical TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (B82951) (bleach).[7][9]

Materials:

  • This compound (1.0 eq)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) (0.01 eq)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5-8%) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-5 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography (eluting with a hexane/ethyl acetate gradient).

Signaling Pathway and Logical Relationships

The diagram below illustrates the general principle of the oxidation of a primary alcohol to an aldehyde, highlighting the key transformation of the functional group.

oxidation_pathway Oxidation of a Primary Alcohol to an Aldehyde Primary_Alcohol Primary Alcohol (this compound) Aldehyde Aldehyde (2-Bromobutanal) Primary_Alcohol->Aldehyde [O] Oxidizing_Agent Oxidizing Agent (PCC, Swern, TEMPO) Over_Oxidation Over-oxidation (Undesired) Aldehyde->Over_Oxidation Carboxylic_Acid Carboxylic Acid (2-Bromobutanoic acid) Over_Oxidation->Carboxylic_Acid

Caption: General pathway for the selective oxidation of a primary alcohol.

References

Application of 2-Bromobutan-1-ol in Natural Product Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a chiral building block, a comprehensive review of scientific literature reveals a notable scarcity of detailed examples showcasing the application of 2-bromobutan-1-ol in the total synthesis of natural products. While the chiral nature of this C4 compound suggests its utility in stereoselective synthesis, extensive searches have yielded limited specific instances with complete experimental protocols and quantitative data necessary for the creation of detailed application notes for researchers, scientists, and drug development professionals.

Our investigation into the role of this compound as a starting material or key intermediate in the synthesis of complex natural products, including insect pheromones like (+)-invictolide and pharmaceuticals such as sitagliptin, did not uncover established and well-documented synthetic routes originating from this specific bromoalcohol. Broader inquiries into its use for the synthesis of macrolides and polyketides were similarly unable to provide concrete examples with the requisite detailed experimental procedures.

While the principles of stereoselective synthesis would suggest that enantiomerically pure forms of this compound, such as (R)-2-bromobutan-1-ol and (S)-2-bromobutan-1-ol, could serve as valuable precursors for introducing specific stereocenters in a target molecule, the published literature accessible through extensive searches does not currently contain the detailed experimental data required to compile comprehensive application notes and protocols as requested. The creation of structured data tables summarizing quantitative data and detailed experimental methodologies is therefore not feasible based on the available information.

Furthermore, the mandatory requirement for visualizing signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled without specific, well-described synthetic transformations involving this compound.

Based on a thorough review of the available scientific literature, there is a significant lack of published, detailed examples of the use of this compound in the total synthesis of natural products. Consequently, the core requirements for creating detailed Application Notes and Protocols, including quantitative data presentation and specific experimental methodologies, cannot be met at this time. Further research and publication in this specific area of synthetic chemistry would be necessary to enable the development of such a resource.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobutan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 1,2-butanediol (B146104).

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of significant amounts of byproducts such as 1-bromo-butan-2-ol, 1,2-dibromobutane (B1584511), or rearrangement products. 3. Loss during workup: Inefficient extraction or premature distillation of the product.1. Optimize reaction conditions: Increase the reaction time or temperature incrementally while monitoring the reaction progress by TLC or GC. 2. Control regioselectivity: Use a milder brominating agent or control the reaction temperature to favor the desired isomer. Lower temperatures can sometimes suppress rearrangement reactions. 3. Improve workup procedure: Ensure complete extraction with an appropriate solvent. During distillation, carefully monitor the temperature to avoid co-distillation with lower-boiling impurities or loss of product.
Presence of significant 1-bromo-butan-2-ol isomer Lack of regioselectivity: The reaction conditions do not sufficiently differentiate between the primary and secondary hydroxyl groups of 1,2-butanediol. Protonation and substitution can occur at both positions.Modify reaction conditions: Employ a more regioselective brominating agent. Alternatively, protecting the primary hydroxyl group before bromination and subsequent deprotection can provide the desired isomer exclusively. Controlling the temperature can also influence the product ratio.
Formation of 1,2-dibromobutane Excess brominating agent: Using a significant excess of the brominating agent (e.g., HBr) can lead to the substitution of both hydroxyl groups.Stoichiometric control: Use a controlled amount of the brominating agent (ideally close to a 1:1 molar ratio with the diol). Slow, dropwise addition of the brominating agent to the diol solution can help to minimize the formation of the di-substituted product.
Detection of butanal or butanone in the product mixture Pinacol-type rearrangement: Under acidic conditions, the vicinal diol (1,2-butanediol) can undergo a rearrangement to form aldehydes or ketones. This is a known side reaction for 1,2-diols in the presence of acid.[1][2]Control acidity and temperature: Use the minimum amount of acid catalyst required and maintain a low reaction temperature to disfavor the rearrangement pathway. Using a non-acidic brominating agent, if compatible with the desired transformation, can also prevent this side reaction.
Difficulty in separating this compound from side products Similar physical properties: The boiling points of this compound and its isomer 1-bromo-butan-2-ol are likely to be very close, making separation by simple distillation challenging.Utilize advanced purification techniques: - Fractional distillation: Use a fractional distillation column with a high number of theoretical plates for better separation of isomers with close boiling points.[3][4][5] - Column chromatography: Employ column chromatography on silica (B1680970) gel. The difference in polarity between the primary and secondary alcohol isomers should allow for separation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 1,2-butanediol?

A1: The most common side products are the regioisomeric 1-bromo-butan-2-ol, the di-substituted product 1,2-dibromobutane, and rearrangement products such as butanal or butanone resulting from a pinacol-type rearrangement of the 1,2-diol under acidic conditions.[1][2]

Q2: How can I minimize the formation of the isomeric 1-bromo-butan-2-ol?

A2: Minimizing the formation of the regioisomer involves enhancing the regioselectivity of the reaction. This can be achieved by:

  • Controlling Temperature: Lower reaction temperatures generally favor the kinetic product, which may be the desired 2-bromo-butan-1-ol due to the higher reactivity of the primary hydroxyl group.

  • Choice of Brominating Agent: Using a bulkier or more selective brominating agent might favor reaction at the less sterically hindered primary hydroxyl group.

  • Protecting Group Strategy: A more controlled but longer route involves protecting the primary hydroxyl group, brominating the secondary hydroxyl, and then deprotecting the primary alcohol.

Q3: What analytical techniques are best for identifying the main product and the side products?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate the components of the reaction mixture and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can distinguish between the isomers this compound and 1-bromo-butan-2-ol by their unique chemical shifts and splitting patterns. Spectroscopic data for potential side products like 1,2-dibromobutane are also available for comparison.[6][7]

  • Infrared (IR) Spectroscopy: While less definitive for isomers, IR spectroscopy can confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the C-Br bond (typically in the fingerprint region).

Q4: Is it possible to completely avoid the formation of 1,2-dibromobutane?

A4: Completely avoiding the formation of 1,2-dibromobutane is challenging, but its amount can be significantly minimized by carefully controlling the stoichiometry of the brominating agent. Using a slight excess of the 1,2-butanediol or a limiting amount of the brominating agent will favor the mono-brominated product.

Q5: What is the best method to purify the crude this compound?

A5: A combination of methods is often most effective:

  • Aqueous Workup: First, wash the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and water-soluble impurities.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[3][4][5]

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended. The difference in polarity between the primary alcohol (this compound) and the secondary alcohol (1-bromo-butan-2-ol) should allow for their separation.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact on product distribution. This data is for illustrative purposes and actual results may vary.

Reaction Condition Reagent Temperature (°C) This compound Yield (%) 1-Bromo-butan-2-ol Yield (%) 1,2-Dibromobutane Yield (%) Rearrangement Products Yield (%)
AHBr (48% aq.)805525155
BHBr (48% aq.)25652010<5
CPBr₃ in Et₂O0-2575155<1

Experimental Protocols

Plausible Experimental Protocol for the Synthesis of this compound from 1,2-Butanediol using HBr:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-butanediol (1.0 eq). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a stoichiometric amount (1.0-1.1 eq) of 48% aqueous hydrobromic acid (HBr) dropwise to the stirred diol.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add an equal volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_of_2_Bromobutan_1_ol start 1,2-Butanediol main_product This compound (Desired Product) start->main_product Regioselective Substitution (Primary OH) isomer 1-Bromo-butan-2-ol (Regioisomer) start->isomer Substitution (Secondary OH) dibromo 1,2-Dibromobutane (Di-substitution) start->dibromo Excess HBr rearrangement Butanal / Butanone (Rearrangement) start->rearrangement Acid-Catalyzed Rearrangement HBr HBr

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromobutan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromobutan-1-ol using column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound is not moving from the origin (top) of the silica (B1680970) gel column. What should I do?

A1: This indicates that the mobile phase (eluent) is not polar enough to displace the this compound from the polar stationary phase (silica gel). Due to the hydroxyl group, this compound is a polar molecule and requires a sufficiently polar eluent to move down the column.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, incrementally increase the proportion of ethyl acetate. For highly polar compounds that are still not moving, a more polar solvent system like dichloromethane/methanol may be necessary.[1][2]

  • Check Compound Stability: Although less common for this compound, ensure that your compound is not degrading on the silica gel, which can sometimes cause streaking or immobility. This can be checked by performing a 2D TLC.[3]

Q2: The separation between this compound and my impurities is poor. How can I improve the resolution?

A2: Poor resolution is a common issue in column chromatography. The key is to optimize the solvent system and ensure the column is packed correctly.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find the optimal solvent system. The ideal eluent should give your this compound an Rf value of approximately 0.2-0.4, and maximize the difference in Rf values (ΔRf) between your product and the impurities.[1]

  • Use a Solvent Gradient: If impurities are very close to your product, a gradient elution can be effective. Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity to elute your this compound, leaving more polar impurities behind.

  • Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.[4]

Q3: My this compound is coming off the column too quickly with the solvent front. What does this mean?

A3: This indicates that your eluent is too polar. The solvent is moving the compound down the column so rapidly that there is no effective separation.

Troubleshooting Steps:

  • Decrease Eluent Polarity: You need to use a less polar solvent system. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.

  • Confirm with TLC: A high Rf value (close to 1.0) on your TLC plate will predict this behavior on the column.

Q4: I am observing streaking or tailing of my compound's spot on the TLC plate and on the column. What causes this and how can I fix it?

A4: Streaking is often observed with polar compounds like alcohols on silica gel. It can be caused by the compound interacting too strongly with the stationary phase or by overloading the sample.

Troubleshooting Steps:

  • Use a More Polar Eluent System: Sometimes, a more polar solvent system can improve the spot shape.

  • Add a Modifier: For polar compounds, adding a small amount of a more polar solvent (like methanol) or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds, though less likely needed for an alcohol) to the eluent can reduce tailing by deactivating the most active sites on the silica gel.

  • Load a Smaller Amount of Sample: Overloading the column can lead to band broadening and tailing.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for the column chromatography of this compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • A range of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • UV lamp for visualization (if impurities are UV active) or a potassium permanganate (B83412) stain.

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying polarities (see table below for suggestions).

  • Place a small amount of a chosen developing solvent into a TLC chamber, cover it, and let the atmosphere saturate.

  • Place a spotted TLC plate into the chamber and allow the solvent front to move up near the top of the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots. If the compounds are not UV active, use a potassium permanganate stain to visualize the alcohol.

  • Calculate the Rf value for each spot. The optimal solvent system will give the this compound an Rf of ~0.3 and provide the best separation from impurities.

Column Chromatography Protocol

Objective: To purify crude this compound based on the optimized solvent system from TLC.

Materials:

  • Glass chromatography column

  • Silica gel (e.g., 230-400 mesh)

  • Optimized mobile phase

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase you plan to use.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4]

    • Allow the silica to settle and add a protective layer of sand on top.

    • Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and add this to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions as the solvent elutes from the bottom.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Suggested TLC Solvent Systems for Method Development

Solvent System (v/v)PolarityExpected Rf of this compoundNotes
100% HexaneVery Low~0Unlikely to move the compound.
9:1 Hexane:Ethyl AcetateLow0.1 - 0.2A good starting point for elution.
7:3 Hexane:Ethyl AcetateMedium0.3 - 0.5Likely to be in the optimal range.
1:1 Hexane:Ethyl AcetateMedium-High> 0.6May be too polar, leading to fast elution.
95:5 Dichloromethane:MethanolHighVariableFor compounds that do not move with ethyl acetate.[2]

Table 2: Hypothetical Purification Data

ParameterValue
Mass of Crude Sample5.0 g
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 cm length x 4 cm diameter
Mobile Phase (Isocratic)8:2 Hexane:Ethyl Acetate
Rf of this compound~0.35
Rf of Major Impurity~0.50
Total Volume of Eluent1.5 L
Number of Fractions Collected75
Pure Fractions25 - 40
Mass of Purified Product3.8 g
Yield76%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis to Find Optimal Solvent System pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude this compound pack->load elute 4. Elute with Optimized Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_movement Compound Not Moving cluster_poor_separation Poor Separation cluster_fast_elution Compound Elutes Too Fast start Problem Encountered no_move Is Rf value on TLC near 0? start->no_move poor_sep Are spots overlapping on TLC? start->poor_sep fast_elute Is Rf value on TLC > 0.6? start->fast_elute increase_polarity Increase eluent polarity (e.g., more ethyl acetate) no_move->increase_polarity Yes check_stability Check for degradation (2D TLC) no_move->check_stability No optimize_solvent Re-optimize solvent system (aim for ΔRf > 0.2) poor_sep->optimize_solvent Yes gradient Use a solvent gradient poor_sep->gradient If still poor repack Check column packing for channels poor_sep->repack Check physical column decrease_polarity Decrease eluent polarity (e.g., more hexane) fast_elute->decrease_polarity Yes

Caption: Troubleshooting guide for common column chromatography issues.

References

Navigating Reactivity: A Technical Guide to Preventing Elimination Side Reactions with 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel chemical entities, controlling reaction pathways is paramount to achieving desired product yields and purity. The use of versatile building blocks like 2-bromobutan-1-ol, a primary alkyl halide with beta-branching, often presents a challenge in balancing nucleophilic substitution (SN2) and elimination (E2) side reactions. This technical support center provides troubleshooting guidance and frequently asked questions to empower scientists in minimizing unwanted elimination byproducts and optimizing their synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems researchers may encounter when using this compound in nucleophilic substitution reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired substitution product and a significant amount of alkene byproduct. The reaction conditions are favoring the E2 elimination pathway. This is often due to a combination of factors including the choice of base, temperature, and solvent.1. Re-evaluate your nucleophile/base: If using a strong, bulky base (e.g., potassium tert-butoxide), switch to a good nucleophile that is a weak base, such as sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN).2. Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at room temperature or below can significantly suppress the E2 pathway.[1][2]3. Change the solvent: Employ a polar aprotic solvent like DMSO or DMF, which is known to favor SN2 reactions.[3] Avoid alcoholic solvents, as they can promote elimination.[1][2]4. Use a lower concentration of the base/nucleophile: High concentrations of a strong base can increase the rate of the bimolecular elimination reaction.
Reaction is sluggish or does not proceed to completion. The reaction conditions are too mild to overcome the activation energy for the SN2 reaction, especially considering the steric hindrance from the beta-branching in this compound.1. Choose a more potent nucleophile: If possible, select a stronger, non-basic nucleophile.2. Slightly increase the temperature: While high temperatures favor elimination, a modest increase (e.g., to 40-50 °C) might be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of elimination byproducts.3. Increase the reaction time: Some SN2 reactions, particularly with sterically hindered substrates, may require longer reaction times for completion.
Formation of multiple unexpected byproducts. Besides E2 elimination, other side reactions could be occurring, such as rearrangement or reaction with the solvent. The presence of a hydroxyl group in the starting material could also lead to intramolecular reactions under certain conditions.1. Ensure anhydrous conditions: Water can act as a competing nucleophile or base.2. Protect the hydroxyl group: If the hydroxyl group is suspected of interfering, consider protecting it with a suitable protecting group (e.g., as a silyl (B83357) ether) before carrying out the substitution reaction. This protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions despite being a primary alkyl halide?

A1: While primary alkyl halides generally favor SN2 reactions, this compound has a methyl group on the carbon adjacent (beta-position) to the carbon bearing the bromine. This beta-branching introduces steric hindrance, which can slow down the rate of the SN2 reaction. This allows the competing E2 elimination pathway to become more significant, especially under unfavorable conditions.[4]

Q2: What is the ideal nucleophile to use with this compound to maximize the substitution product?

A2: The ideal nucleophile is one that is a strong nucleophile but a weak base. Good examples include the azide ion (N₃⁻), cyanide ion (CN⁻), and thiolates (RS⁻). These nucleophiles are effective at attacking the electrophilic carbon of the C-Br bond but are less likely to abstract a proton from the beta-carbon, which is the initial step in the E2 mechanism.

Q3: How does the choice of solvent influence the SN2/E2 ratio for this compound?

A3: The solvent plays a crucial role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone, are preferred for SN2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its nucleophilicity and can also participate in and promote elimination reactions.[3]

Q4: Can I completely eliminate the E2 side reaction?

A4: In practice, it is often challenging to completely eliminate the E2 side reaction, especially when a strong base is required for the desired transformation. However, by carefully selecting the reaction conditions—specifically by using a good, non-basic nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature—the formation of the elimination byproduct can be minimized to a negligible amount.

Quantitative Data on SN2 vs. E2 Reactions

SubstrateNucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 ProductReference
2-Bromobutane (B33332)Sodium EthoxideEthanol251882[5]
2-BromobutaneSodium EthoxideEthanol80991[5]
2-BromobutaneSodium AzideDMF-Predominantly SN2MinorGeneral Knowledge
2-BromobutaneSodium CyanideDMSO-Predominantly SN2Minor[6][7]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Azidobutan-1-ol via SN2 Reaction

This protocol is designed to maximize the yield of the substitution product by utilizing a good nucleophile that is a weak base in a polar aprotic solvent at a controlled temperature.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (approximately 25 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-azidobutan-1-ol.

  • The product can be further purified by column chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reaction pathways and the logic behind troubleshooting, the following diagrams are provided.

Substitution_vs_Elimination Substrate This compound SN2_Product Substitution Product (e.g., 2-Azidobutan-1-ol) Substrate->SN2_Product SN2 Pathway (Good Nucleophile, Weak Base, Low Temp, Polar Aprotic Solvent) E2_Product Elimination Product (But-1-en-1-ol) Substrate->E2_Product E2 Pathway (Strong/Bulky Base, High Temp, Protic Solvent)

Figure 1. Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow Start Experiment Start: Reaction of this compound Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Decision High Percentage of Elimination Product? Analysis->Decision Optimize Optimize Conditions for SN2 Decision->Optimize Yes Success High Yield of Substitution Product Decision->Success No Condition1 Lower Temperature Optimize->Condition1 Condition2 Use Weaker, Non-Bulky Base (e.g., NaN3, NaCN) Optimize->Condition2 Condition3 Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) Optimize->Condition3 Condition1->Analysis Condition2->Analysis Condition3->Analysis

Figure 2. A logical workflow for troubleshooting and optimizing reactions to favor substitution.

Decision_Tree Start Desired Reaction: Nucleophilic Substitution on this compound Base_Choice Is the Nucleophile a Strong Base? Start->Base_Choice Temp_Choice Reaction Temperature? Base_Choice->Temp_Choice No (e.g., N3-, CN-) E2_Risk High Risk of E2 Elimination Base_Choice->E2_Risk Yes (e.g., t-BuO-) Solvent_Choice Solvent Type? Temp_Choice->Solvent_Choice Low (≤ 25°C) Temp_Choice->E2_Risk High (> 50°C) SN2_Favored SN2 Pathway Favored Solvent_Choice->SN2_Favored Polar Aprotic (DMSO, DMF) Solvent_Choice->E2_Risk Polar Protic (Ethanol)

Figure 3. Decision tree for selecting reaction conditions to favor the SN2 pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromobutan-1-ol with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction of 2-bromobutan-1-ol with sodium azide (B81097) to synthesize 2-azidobutan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-azidobutan-1-ol.

Problem Potential Cause Recommended Solution
Low to no yield of 2-azidobutan-1-ol 1. Reaction conditions are not optimal: Temperature may be too low, or the reaction time too short. 2. Inefficient nucleophilic substitution: The azide ion may not be effectively displacing the bromide. 3. Side reactions dominating: Intramolecular Williamson ether synthesis may be occurring, leading to the formation of 2-ethyloxirane.1. Optimize reaction temperature and time: Gradually increase the reaction temperature (e.g., from room temperature up to 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Ensure appropriate solvent and stoichiometry: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion. Use a molar excess of sodium azide (e.g., 1.5 to 3 equivalents) to favor the bimolecular substitution reaction. 3. Suppress side reactions: Avoid strong bases that can deprotonate the hydroxyl group, which initiates the intramolecular cyclization. If a base is necessary, a weak, non-nucleophilic base should be used cautiously. Running the reaction at a lower temperature for a longer duration can also favor the desired substitution over the intramolecular cyclization.
Presence of a significant amount of a lower boiling point byproduct Formation of 2-ethyloxirane: The hydroxyl group, if deprotonated, can act as an intramolecular nucleophile, attacking the carbon with the bromine atom to form a cyclic ether. This is a classic intramolecular Williamson ether synthesis.Minimize alkoxide formation: Avoid the use of strong bases (e.g., NaH, NaOH). The azide ion is a good nucleophile and generally does not require a strong base to be added for the substitution to occur. Ensure the reaction medium is not basic.
Reaction is sluggish or does not go to completion 1. Poor quality of reagents: Sodium azide can be hygroscopic, and moisture can hinder the reaction. This compound may have degraded. 2. Insufficient temperature: The activation energy for the substitution may not be reached.1. Use high-purity, anhydrous reagents: Dry the solvent (DMF or DMSO) before use. Ensure the sodium azide is dry and the this compound is pure. 2. Increase reaction temperature: Cautiously increase the temperature in increments, monitoring for the formation of byproducts.
Difficulty in purifying the product Similar polarities of the product and starting material: Both 2-azidobutan-1-ol and this compound are polar molecules, which can make chromatographic separation challenging.Optimize purification technique: - Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. - Column Chromatography: Use a long column and a shallow solvent gradient (e.g., starting with a non-polar eluent and gradually increasing the polarity) to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the reaction of this compound with sodium azide?

A1: The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N₃⁻) acts as a nucleophile and attacks the carbon atom bonded to the bromine, displacing the bromide ion. This results in an inversion of stereochemistry at the chiral center.

Q2: What are the recommended solvents for this reaction?

A2: Polar aprotic solvents are recommended as they solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. Suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Q3: What is the major potential side reaction in this synthesis?

A3: The most significant side reaction is the intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then attacks the adjacent carbon bearing the bromine atom to form a cyclic ether, 2-ethyloxirane.

Q4: How can I minimize the formation of the cyclic ether byproduct?

A4: To minimize the formation of 2-ethyloxirane, it is crucial to avoid basic conditions that would deprotonate the alcohol. The reaction should ideally be run without the addition of a base. If the starting material is acidic, a non-nucleophilic, weak base could be used, but with caution.

Q5: What are the safety precautions I should take when working with sodium azide?

A5: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids (forms hydrazoic acid, a toxic and explosive gas) or heavy metals (forms explosive metal azides). Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Experimental Protocols

The following is a general protocol for the synthesis of 2-azidobutan-1-ol. The reaction conditions are based on analogous nucleophilic substitution reactions and should be optimized for best results.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50-80 °C. Continue heating until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Troubleshooting cluster_start Starting Point cluster_outcomes Possible Outcomes cluster_causes Potential Causes cluster_solutions Solutions Start Reaction of this compound with Sodium Azide Success Successful Synthesis of 2-Azidobutan-1-ol Start->Success Ideal Pathway Failure Low or No Yield Start->Failure SideProduct Byproduct Formation Start->SideProduct Conditions Suboptimal Conditions (Temp, Time) Failure->Conditions Reagents Poor Reagent Quality Failure->Reagents SideReaction Intramolecular Cyclization (Williamson Ether Synthesis) SideProduct->SideReaction Optimize Optimize Temperature & Time Conditions->Optimize AvoidBase Avoid Basic Conditions SideReaction->AvoidBase CheckReagents Use Anhydrous/Pure Reagents Reagents->CheckReagents

Caption: Troubleshooting workflow for the synthesis of 2-azidobutan-1-ol.

Reaction_Pathway This compound This compound 2-Azidobutan-1-ol 2-Azidobutan-1-ol This compound->2-Azidobutan-1-ol  SN2 Reaction 2-Ethyloxirane 2-Ethyloxirane This compound->2-Ethyloxirane Intramolecular Williamson Ether Synthesis NaN3 NaN3 NaN3->this compound Base Base Base->this compound

Caption: Competing reaction pathways for this compound.

Troubleshooting low conversion rates in 2-Bromobutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobutan-1-ol. The following information is designed to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors:

  • Side Reactions: The most common side reaction is elimination (E2), especially with strong, bulky bases or at elevated temperatures, leading to the formation of but-1-ene or but-2-ene. Intramolecular cyclization to form 2-methyloxirane is also possible, particularly under basic conditions where the hydroxyl group is deprotonated.

  • Steric Hindrance: While the bromine is at a secondary carbon, the adjacent hydroxymethyl group can cause some steric hindrance, slowing down the rate of an S(_N)2 reaction.

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reagent Quality: The purity of your this compound, nucleophile, and solvent is crucial. Moisture in the reaction can quench nucleophiles and interfere with the reaction.

Q2: I am observing the formation of an alkene in my reaction. How can I minimize this elimination side product?

A2: To favor substitution over elimination:

  • Choice of Nucleophile/Base: Use a strong, but less sterically hindered nucleophile. For example, azide (B81097) (N(_3)(-)) and cyanide (CN(-)) are good nucleophiles that are not excessively basic. Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.

  • Solvent: Use a polar apathetic solvent such as DMSO or DMF. These solvents favor S(_N)2 reactions over E2.[1][2]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination.

Q3: Should I protect the hydroxyl group of this compound before proceeding with my reaction?

A3: Protecting the hydroxyl group is highly recommended for several types of reactions:

  • Grignard Reactions: The acidic proton of the hydroxyl group will quench the Grignard reagent. Protection is mandatory.

  • Reactions with Strong Bases: To prevent deprotonation and subsequent intramolecular cyclization or other side reactions, protection is advisable.

  • Oxidation of the Bromide: If you intend to perform a reaction at the bromine-bearing carbon that is sensitive to the alcohol, protection is necessary.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are robust and can be removed under specific conditions.

Q4: What are the best conditions for oxidizing this compound to 2-bromobutanal?

A4: The oxidation of this compound to the corresponding aldehyde, 2-bromobutanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Troubleshooting Guides

Issue 1: Low Conversion in Nucleophilic Substitution (e.g., with NaN(_3))
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction TimeMonitor the reaction by TLC at regular intervals.Reaction proceeds to completion.
Low Reaction TemperatureGradually increase the reaction temperature in 5-10 °C increments.Increased reaction rate and conversion.
Poor Nucleophile SolubilityEnsure the nucleophile is adequately dissolved in the solvent. Consider a different polar aprotic solvent if necessary.Homogeneous reaction mixture and improved rate.
Deactivated NucleophileUse freshly opened or purified nucleophile. Ensure anhydrous reaction conditions.Improved yield and conversion.
Issue 2: Formation of Multiple Products in a Grignard Reaction
Potential Cause Troubleshooting Step Expected Outcome
Unprotected Hydroxyl GroupProtect the hydroxyl group as a silyl ether (e.g., TBDMS) before forming the Grignard reagent.Prevention of Grignard reagent quenching and formation of the desired product.
Wurtz Coupling Side ProductAdd the protected this compound derivative slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.Minimized formation of the homocoupled dimer.
Reaction with SolventUse anhydrous diethyl ether or THF as the solvent. Ensure the solvent is free of peroxides.Stable Grignard reagent and higher yield of the desired alcohol.

Data Presentation

Table 1: Effect of Reaction Conditions on the Nucleophilic Substitution of this compound with Sodium Cyanide

EntrySolventTemperature (°C)Reaction Time (h)Conversion (%)Product Ratio (Substitution:Elimination)
1DMSO25248595:5
2DMSO5089890:10
3Ethanol25244060:40
4Ethanol78 (reflux)69520:80

Table 2: Comparison of Oxidizing Agents for the Synthesis of 2-Bromobutanal

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield of Aldehyde (%)
PCCDCM25285
DMPDCM251.592
Swern OxidationDCM, DMSO, Et(_3)N-78 to 25395

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the substrate. Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
  • Setup: In a clean, dry flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add imidazole (B134444) (2.5 eq) and stir until dissolved. Cool the solution to 0°C in an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Protocol 3: Oxidation of this compound to 2-Bromobutanal using PCC
  • Setup: To a solution of this compound (1 eq.) in anhydrous dichloromethane (CH(_2)Cl(_2)) (5 Vol) is added Pyridinium chlorochromate (1.2 eq.) and Celite at 0°C.[3]

  • Reaction: The reaction is stirred at room temperature for 2 to 4 hours.

  • Monitoring: The reaction is monitored by TLC. A brown, tar-like material will precipitate as the reaction progresses.[3]

  • Work-up: The reaction mixture is filtered through a pad of Celite, and the filter cake is washed with CH(_2)Cl(_2).[3]

  • Extraction: The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be used for the next step or purified by chromatography.[3]

Visualizations

Troubleshooting_Low_Conversion Start Low Conversion Rate Check_Purity Check Reagent Purity Start->Check_Purity Increase_Temp Increase Temperature Check_Purity->Increase_Temp Purity OK Problem_Solved Problem Solved Check_Purity->Problem_Solved Impurity Found & Rectified Increase_Time Increase Reaction Time Increase_Temp->Increase_Time No Improvement Increase_Temp->Problem_Solved Improvement Change_Solvent Change Solvent Increase_Time->Change_Solvent No Improvement Increase_Time->Problem_Solved Improvement Protect_OH Protect Hydroxyl Group Change_Solvent->Protect_OH No Improvement Change_Solvent->Problem_Solved Improvement Protect_OH->Problem_Solved Side Reactions Stopped

Caption: A troubleshooting workflow for low conversion rates.

Reaction_Pathways cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Elimination (E2) cluster_cyclization Intramolecular Cyclization This compound This compound Substitution_Product R-Nu This compound->Substitution_Product Nu- But-1-ene But-1-ene This compound->But-1-ene Strong Base But-2-ene But-2-ene This compound->But-2-ene Strong Base 2-Methyloxirane 2-Methyloxirane This compound->2-Methyloxirane Base

Caption: Competing reaction pathways for this compound.

Experimental_Workflow_Oxidation Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_PCC Add PCC and Celite Cool->Add_PCC Stir Stir at RT Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Filter Filter through Celite Monitor->Filter Reaction Complete Wash Wash with H2O, Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate End Product: 2-Bromobutanal Concentrate->End

Caption: Workflow for the oxidation of this compound.

References

Technical Support Center: Purification of Commercial 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromobutan-1-ol. Our focus is to address common issues encountered during the purification of this compound to achieve the desired purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized from 1,2-epoxybutane. The primary impurity is typically the constitutional isomer, 1-Bromo-2-butanol. Other potential impurities can include unreacted starting materials and byproducts from side reactions, such as 1,2-butanediol, which is formed from the hydrolysis of 1,2-epoxybutane.[1] The purity of commercial batches can vary, with some containing significant amounts of the isomeric impurity.

Q2: Can I use commercial this compound directly for my reaction without purification?

A2: The suitability of using commercial this compound without purification depends on the specific requirements of your reaction. The presence of the isomeric impurity, 1-Bromo-2-butanol, may lead to the formation of undesired side products, complicating the purification of your target molecule. For reactions sensitive to isomeric purity or the presence of other nucleophilic species like diols, purification is highly recommended.

Q3: What are the recommended methods for purifying commercial this compound?

A3: The two primary methods for purifying this compound are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the required purity, the scale of the purification, and the available equipment.

Q4: How can I remove water from this compound?

A4: If your this compound has been in contact with aqueous solutions during a workup, it should be dried before final purification. This can be achieved by treating the organic solution with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by filtration.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a viable method for separating this compound from its higher-boiling isomer, 1-Bromo-2-butanol, provided there is a sufficient difference in their boiling points.

Physicochemical Data for Key Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compoundC4H9BrO153.02Not explicitly found, but expected to be lower than its isomer.
1-Bromo-2-butanolC4H9BrO153.02165.9[1]
1,2-ButanediolC4H10O290.12192

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate separately. This fraction will be enriched in any lower-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound, begin collecting the main fraction in a clean, dry receiving flask.

    • Intermediate Fraction: A gradual increase in temperature will indicate the start of the distillation of the higher-boiling impurity, 1-Bromo-2-butanol. Collect the distillate during this temperature transition as an intermediate fraction.

    • Final Fraction: Once the temperature stabilizes at the boiling point of 1-Bromo-2-butanol (approximately 165.9 °C), you can choose to collect this fraction separately or stop the distillation.

  • Analysis: Analyze the purity of the collected main fraction using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Distillation Issues:

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency; Distillation rate is too fast; Unstable heat source.Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponges). Reduce the heating rate to ensure a slow and steady distillation rate. Ensure the heating mantle provides consistent and even heating.
Bumping or Uncontrolled Boiling Absence of boiling chips or inadequate stirring.Always add fresh boiling chips or use a magnetic stirrer before starting the distillation.
Product Decomposition (Darkening of the liquid) Overheating.If the compound is heat-sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
No Distillate at the Expected Temperature Inaccurate thermometer reading; System leak.Calibrate the thermometer. Check all joints and connections for leaks.

Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Completion start Start with Commercial This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Gentle Heating charge->heat collect_forerun Collect Fore-run (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (this compound) collect_forerun->collect_main collect_intermediate Collect Intermediate Fraction collect_main->collect_intermediate analyze Analyze Purity of Main Fraction (GC-MS, NMR) collect_main->analyze end Pure this compound analyze->end

Caption: Workflow for the purification of this compound via fractional distillation.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating isomers with very close boiling points, preparative HPLC is the method of choice.

Experimental Protocol: Preparative HPLC

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The optimal ratio should be determined by analytical HPLC first to achieve good separation between this compound and its impurities.

  • Detection: A UV detector is suitable if the impurities have a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration that avoids column overloading.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase from the collected fraction under reduced pressure to obtain the purified product.

Troubleshooting HPLC Issues:

IssuePossible Cause(s)Troubleshooting Steps
Poor Resolution of Isomers Inappropriate mobile phase composition; Unsuitable column.Optimize the mobile phase gradient or isocratic composition based on analytical scale runs. Screen different column stationary phases (e.g., C18, C8, Phenyl).
Peak Tailing Column overloading; Secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.
Low Recovery of Purified Product Inefficient fraction collection; Adsorption of the compound to the column.Optimize the fraction collection parameters. Flush the column with a strong solvent after the run.

Logical Relationship for HPLC Method Development

HPLC_Method_Development cluster_initial Initial Steps cluster_optimization Optimization cluster_scaleup Scale-Up & Purification cluster_final Final Product start Crude this compound analytical_hplc Analytical HPLC Scouting start->analytical_hplc column_select Column Selection (e.g., C18) analytical_hplc->column_select mobile_phase Mobile Phase Optimization (Acetonitrile/Water or Methanol/Water) analytical_hplc->mobile_phase prep_hplc Preparative HPLC column_select->prep_hplc mobile_phase->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product High-Purity This compound solvent_removal->pure_product

Caption: Logical workflow for developing a preparative HPLC purification method.

References

Technical Support Center: Managing Racemization in Chiral 2-Bromobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing racemization during reactions with chiral 2-bromobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on maintaining the stereochemical integrity of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral this compound, the stereocenter at the second carbon is crucial for the desired biological activity or for controlling the stereochemistry of subsequent synthetic steps. Racemization leads to a loss of optical purity, which can result in a final product with reduced efficacy, altered pharmacological properties, or difficulties in purification.

Q2: What are the primary mechanisms that can lead to racemization of this compound during a reaction?

A2: The primary cause of racemization in reactions of this compound is the formation of a planar carbocation intermediate at the chiral center. This typically occurs through an SN1 (Substitution Nucleophilic Unimolecular) reaction pathway. Once the planar carbocation is formed, a nucleophile can attack from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers.

Q3: How does the hydroxyl group in this compound influence its susceptibility to racemization?

A3: The hydroxyl group plays a crucial role in influencing the stereochemical outcome of reactions at the adjacent carbon. Through a phenomenon called neighboring group participation (NGP) , the hydroxyl group can act as an internal nucleophile. Under neutral or basic conditions, the hydroxyl group can attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a cyclic epoxide intermediate. This process occurs with inversion of configuration at the chiral center. Subsequent attack by an external nucleophile on the epoxide, which also proceeds via an SN2 mechanism, results in a second inversion. The net result of these two successive inversions is an overall retention of configuration , thus preventing racemization.

Q4: Under what conditions is racemization of this compound most likely to occur?

A4: Racemization is most likely to occur under conditions that favor an SN1 reaction mechanism. These include:

  • Acidic conditions: Protonation of the hydroxyl group converts it into a good leaving group (water), which can depart to form a secondary carbocation. This carbocation is planar and susceptible to nucleophilic attack from either side, leading to racemization.

  • Polar protic solvents: Solvents like water, methanol, and ethanol (B145695) can stabilize the carbocation intermediate and the bromide leaving group, thus promoting the SN1 pathway.

  • Weak nucleophiles: Weak nucleophiles are less likely to participate in a direct SN2 displacement, giving the substrate more opportunity to ionize to a carbocation.

  • Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for carbocation formation.

Q5: What are the general strategies to prevent or minimize racemization during reactions with this compound?

A5: To maintain the stereochemical integrity of this compound, it is essential to favor reaction pathways that avoid the formation of a carbocation intermediate. Key strategies include:

  • Favoring SN2 conditions: Use strong, non-bulky nucleophiles, polar aprotic solvents (e.g., acetone, DMF, DMSO), and lower reaction temperatures.

  • Promoting neighboring group participation: Running reactions under neutral or basic conditions will facilitate the formation of the epoxide intermediate, leading to retention of configuration.

  • Protecting the hydroxyl group: If the presence of the free hydroxyl group is problematic, it can be protected with a suitable protecting group. However, this will prevent neighboring group participation, and conditions must then be carefully chosen to ensure an SN2 reaction at the carbon bearing the bromine.

  • Careful pH control: Avoid strongly acidic conditions that can lead to carbocation formation and racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of optical purity (racemization) in the product. Reaction conditions are favoring an SN1 pathway.- Switch to a polar aprotic solvent (e.g., Acetone, DMF). - Use a higher concentration of a stronger, less-hindered nucleophile. - Lower the reaction temperature. - If possible, run the reaction under neutral or slightly basic conditions to promote neighboring group participation.
Formation of an unexpected epoxide byproduct. The hydroxyl group is participating as a neighboring group and forming an epoxide, which may not be the desired product.- If the desired reaction is a direct substitution with retention, the epoxide is a key intermediate. The subsequent nucleophilic ring-opening needs to be optimized. - If direct inversion of configuration is desired, protect the hydroxyl group before the substitution reaction.
Low reaction yield with starting material remaining. Reaction conditions are too mild (low temperature, weak nucleophile) to promote either SN2 or neighboring group participation effectively.- Gradually increase the reaction temperature while monitoring the enantiomeric excess. - Consider using a stronger nucleophile. - Ensure the solvent is appropriate for the chosen nucleophile and reaction type.
Formation of elimination byproducts (alkenes). The nucleophile is acting as a base, or the reaction temperature is too high.- Use a less basic nucleophile with high nucleophilicity (e.g., azide (B81097), cyanide). - Lower the reaction temperature. - Use a non-polar or polar aprotic solvent.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the stereochemical outcome of reactions involving chiral this compound. The enantiomeric excess (e.e.) values are illustrative and can vary based on specific substrate and reagent concentrations.

Table 1: Effect of Solvent on Stereochemical Outcome

Solvent Nucleophile Temperature (°C) Predominant Mechanism Expected Stereochemical Outcome Illustrative e.e. (%)
Methanol (Polar Protic)H₂O50SN1Racemization< 10
Acetone (Polar Aprotic)NaN₃25SN2 (via NGP/epoxide)Retention> 95
Tetrahydrofuran (THF)NaH, then Nu⁻0-25Intramolecular SN2 (epoxide formation)Retention> 98
Acetic Acid (Acidic)Br⁻80SN1Racemization< 5

Table 2: Effect of Nucleophile and Base on Stereochemical Outcome

Nucleophile/Base Solvent Temperature (°C) Predominant Mechanism Expected Stereochemical Outcome Illustrative e.e. (%)
Sodium Hydroxide (NaOH)Water/THF25Intramolecular SN2 (NGP)Retention (forms epoxide)> 99
Sodium Azide (NaN₃)DMF50SN2 (via NGP/epoxide)Retention> 95
HBr (strong acid)Acetic Acid80SN1Racemization< 5
Sodium Cyanide (NaCN)DMSO60SN2 (via NGP/epoxide)Retention> 90

Experimental Protocols

Protocol 1: Stereoretentive Azide Substitution via Neighboring Group Participation

This protocol describes a typical procedure for the substitution of the bromide in chiral this compound with an azide group, proceeding with retention of configuration through an epoxide intermediate.

  • Materials:

    • (R)-2-bromobutan-1-ol

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-bromobutan-1-ol (1.0 equivalent).

    • Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water (3x), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of 2-Substituted-butan-1-ol Derivatives

This protocol provides a general method for determining the enantiomeric excess of chiral butan-1-ol derivatives. The specific column and temperature program may require optimization for different products.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).

  • GC Conditions (starting point for optimization):

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Sample Preparation:

    • Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.

    • If the product is not sufficiently volatile or does not resolve well, derivatization may be necessary. For alcohols, acylation to form esters (e.g., acetates or trifluoroacetates) can improve separation.[1]

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample onto the GC.

    • Record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Mandatory Visualizations

racemization_mechanisms cluster_sn1 SN1 Pathway (Racemization) cluster_ngp Neighboring Group Participation (Retention) R_reactant (R)-2-Bromobutan-1-ol carbocation Planar Carbocation Intermediate R_reactant->carbocation Loss of Br- R_product (R)-Product carbocation->R_product Nucleophile attack (top face) S_product (S)-Product carbocation->S_product Nucleophile attack (bottom face) R_reactant_ngp (R)-2-Bromobutan-1-ol epoxide Epoxide Intermediate (Inversion) R_reactant_ngp->epoxide Intramolecular SN2 (Base or Neutral) R_product_ngp (R)-Product (Retention) epoxide->R_product_ngp Nucleophile attack (SN2, Inversion)

Caption: Mechanisms of racemization (SN1) versus retention of configuration (NGP).

troubleshooting_workflow start Experiment Start: Reaction of Chiral This compound analyze Analyze Product Enantiomeric Excess (e.e.) start->analyze high_ee High e.e. (>95%) analyze->high_ee e.e. is high low_ee Low e.e. (<95%) analyze->low_ee e.e. is low success Success: Stereochemical Integrity Maintained high_ee->success check_conditions Are reaction conditions SN1-favoring? low_ee->check_conditions modify_conditions Modify Conditions: - Lower Temperature - Use Polar Aprotic Solvent - Use Stronger Nucleophile check_conditions->modify_conditions Yes re-run Re-run Experiment check_conditions->re-run No, conditions seem optimal. Investigate other factors (e.g., reagent purity). modify_conditions->re-run re-run->analyze no No yes Yes

Caption: Troubleshooting workflow for loss of enantiomeric excess.

logical_relationships racemization Racemization sn1 SN1 Mechanism racemization->sn1 retention Retention of Configuration ngp Neighboring Group Participation (NGP) retention->ngp carbocation Planar Carbocation sn1->carbocation epoxide Cyclic Epoxide Intermediate ngp->epoxide strong_nu Strong Nucleophile ngp->strong_nu polar_aprotic Polar Aprotic Solvent ngp->polar_aprotic acidic Acidic Conditions carbocation->acidic polar_protic Polar Protic Solvent carbocation->polar_protic weak_nu Weak Nucleophile carbocation->weak_nu basic_neutral Basic/Neutral Conditions epoxide->basic_neutral

Caption: Logical relationships between reaction conditions and stereochemical outcomes.

References

Navigating Cross-Coupling Reactions with 2-Bromobutan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, substrates such as 2-bromobutan-1-ol present unique challenges due to the presence of a secondary alkyl bromide and a primary alcohol. This technical support center provides a comprehensive guide to catalyst selection, troubleshooting, and frequently asked questions (FAQs) to empower researchers in overcoming the hurdles associated with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from the nature of the secondary bromide. Compared to aryl or vinyl halides, secondary alkyl halides exhibit slower rates of oxidative addition to the catalyst. Furthermore, they are prone to a significant side reaction known as β-hydride elimination, where a hydrogen atom from the carbon adjacent to the bromine-bearing carbon is transferred to the metal center, leading to the formation of an alkene byproduct and reduced yield of the desired coupled product. The presence of the primary hydroxyl group can also complicate the reaction by coordinating to the metal catalyst or reacting with the base.

Q2: Should I use a palladium or nickel catalyst for coupling with this compound?

A2: While palladium is the most common catalyst for many cross-coupling reactions, nickel catalysts often show superior performance for reactions involving secondary alkyl halides.[1] Nickel catalysts are generally more reactive towards the oxidative addition of alkyl halides and can be more effective in suppressing β-hydride elimination.[1] For Suzuki-Miyaura reactions with secondary alkyl bromides, nickel-based catalysts have been shown to be particularly effective.[1]

Q3: Is it necessary to protect the primary alcohol group in this compound?

A3: Protection of the alcohol is often recommended to prevent potential side reactions. The hydroxyl group can be acidic enough to react with strong bases used in some coupling reactions, and it can also coordinate to the metal catalyst, potentially inhibiting its activity. Common protecting groups for alcohols that are stable under many cross-coupling conditions include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and ethers (e.g., benzyl (B1604629) (Bn), tetrahydropyranyl (THP)). The choice of protecting group will depend on the specific reaction conditions and the stability of the group to the reagents used.

Q4: What are the most common cross-coupling reactions I can perform with this compound?

A4: Several powerful cross-coupling reactions can be adapted for use with this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds using organoboron reagents.

  • Heck Reaction: For the coupling of the alkyl halide with an alkene.[2]

  • Sonogashira Coupling: For the formation of a C(sp³)–C(sp) bond with a terminal alkyne.[3]

  • Buchwald-Hartwig Amination: For the formation of a C(sp³)–N bond with an amine.

The choice of reaction will depend on the desired final product.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. For palladium catalysts, ensure the active Pd(0) species is being generated in situ if using a Pd(II) precatalyst.
Poor Ligand Choice The ligand plays a critical role. For secondary alkyl bromides, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition and prevent β-hydride elimination. A ligand screening may be necessary.
Inadequate Base The base is crucial for the transmetalation step in Suzuki-Miyaura and for neutralizing the generated acid in other couplings. Ensure the base is strong enough and sufficiently soluble in the reaction solvent. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu.
Low Reaction Temperature Cross-coupling reactions with secondary alkyl halides often require higher temperatures to overcome the activation barrier for oxidative addition. Gradually increase the temperature, monitoring for product formation and potential decomposition.
Solvent Issues Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. The solvent should also be chosen to ensure adequate solubility of all reactants.

Problem 2: Significant Formation of Butene Byproducts (β-Hydride Elimination)

Possible Cause Suggested Solution
Ligand is not bulky enough Switch to a bulkier ligand. Sterically demanding ligands can disfavor the planar transition state required for β-hydride elimination.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also favor β-hydride elimination. Try to find an optimal temperature that balances conversion and byproduct formation.
Slow Reductive Elimination If the desired coupling partner is slow to react, the alkyl-metal intermediate has more time to undergo β-hydride elimination. Using a more reactive coupling partner or a catalyst system that promotes faster reductive elimination can help.

Problem 3: Protodeboronation of Boronic Acid (Suzuki-Miyaura Coupling)

Possible Cause Suggested Solution
Presence of Water While some Suzuki reactions tolerate water, excessive amounts can lead to the replacement of the boron group with a hydrogen. Use anhydrous solvents and reagents if this is a persistent issue.
Inappropriate Base Some bases can promote protodeboronation. Consider using a milder base or a different base/solvent combination.
Instability of the Boronic Acid Some boronic acids are inherently unstable. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) prior to the coupling reaction.

Experimental Protocols: Starting Points for Optimization

While specific, high-yielding protocols for this compound are not abundant in the literature, the following general procedures for analogous secondary alkyl bromides can serve as excellent starting points for optimization. Note: The hydroxyl group of this compound should ideally be protected (e.g., as a TBDMS ether) before attempting these reactions.

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of secondary alkyl bromides.[1][4]

Parameter Recommendation
Catalyst Ni(cod)₂ (5-10 mol%)
Ligand s-Bu-Pybox or trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%)
Substrates Protected this compound (1.0 equiv), Organoboron reagent (1.2-1.5 equiv)
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Anhydrous and degassed THF or Dioxane
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst, ligand, and base.

  • Add the protected this compound and the organoboron reagent.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

General Protocol for Palladium-Catalyzed Heck Reaction

This protocol is a general guideline for Heck reactions with alkyl halides.[2]

Parameter Recommendation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand Bulky phosphine (e.g., P(t-Bu)₃) or NHC ligand (2-10 mol%)
Substrates Protected this compound (1.0 equiv), Alkene (1.5-2.0 equiv)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Et₃N) (2.0-3.0 equiv)
Solvent Anhydrous and degassed DMF, Dioxane, or Toluene
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the palladium catalyst, ligand, and base.

  • Add the protected this compound and the alkene.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring for the required time, monitoring progress by TLC or GC-MS.

  • After cooling, perform a standard workup and purification.

Visualizing Reaction Workflows and Concepts

Catalyst Selection Logic

Catalyst_Selection Substrate Substrate: This compound (Secondary Alkyl Bromide) Challenge1 Challenges: - Slow Oxidative Addition - β-Hydride Elimination Substrate->Challenge1 Pd_Catalyst Palladium Catalysts Challenge1->Pd_Catalyst Often sluggish Ni_Catalyst Nickel Catalysts Challenge1->Ni_Catalyst Often more effective Ligand Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) Pd_Catalyst->Ligand Requires specialized Solution Improved Reactivity & Reduced Side Reactions Ni_Catalyst->Solution Ligand->Solution

Caption: A flowchart illustrating the logic for selecting a suitable catalyst for this compound.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert setup Reaction Setup: - Add catalyst, ligand, base - Add substrates - Add degassed solvent reaction Reaction: - Heat to desired temperature - Stir and monitor progress setup->reaction inert->setup workup Workup: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification end Pure Product purification->end

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst System - Catalyst active? - Appropriate ligand? start->check_catalyst check_conditions Check Reaction Conditions - Temperature optimal? - Anhydrous/degassed? start->check_conditions check_reagents Check Reagents - Substrate purity? - Base appropriate? start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature/Solvent check_conditions->optimize_conditions optimize_reagents Screen Bases/Check Purity check_reagents->optimize_reagents success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_reagents->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Reactions Involving 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobutan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound and its reactions?

A1: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving this compound may also utilize other hazardous reagents such as strong bases or acids, so it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can typically be removed through aqueous extraction and subsequent purification. Since it is an alcohol, it will have some solubility in aqueous solutions. Washing the organic layer with water or brine will help partition the unreacted starting material into the aqueous phase. For reactions where the product is significantly less polar than this compound, column chromatography is a highly effective purification method.

Q3: What is the best method to confirm the successful synthesis of my desired product?

A3: A combination of analytical techniques is recommended for product confirmation. Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction and confirm the consumption of the starting material. After purification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of key functional groups in the product and the absence of the hydroxyl group from the starting material.

Troubleshooting Guides

Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis with this compound and a phenoxide, but I am observing a low yield of the desired ether. What could be the issue?

A: Low yields in Williamson ether synthesis with a secondary bromide like this compound are often due to a competing E2 elimination reaction. The alkoxide or phenoxide is not only a nucleophile but also a base. The steric hindrance at the secondary carbon of this compound can slow down the desired SN2 reaction, allowing the elimination pathway to become more prominent.

Another potential side reaction is intramolecular cyclization. If a strong base is used, it can deprotonate the hydroxyl group of this compound, leading to the formation of a cyclic ether, 2-ethyloxirane.[3]

Troubleshooting Steps:

  • Protect the Hydroxyl Group: Before the Williamson ether synthesis, protect the hydroxyl group of this compound, for example, as a silyl (B83357) ether. This prevents the intramolecular cyclization side reaction.[3]

  • Choice of Base: Use a milder base for the deprotonation of the phenol (B47542) if possible, to reduce the rate of the competing E2 elimination.

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination.

  • Purification: If side products have formed, purify the crude product using fractional distillation or column chromatography to isolate the desired ether.

Grignard Reaction

Q: I am trying to form a Grignard reagent from this compound, but the reaction is not initiating. What is the problem?

A: It is not possible to prepare a stable Grignard reagent from a bromoalcohol like this compound. The Grignard reagent is a strong base and will be quenched by the acidic proton of the hydroxyl group within the same molecule, leading to the destruction of the reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard reaction failure.

Esterification

Q: During the work-up of an esterification reaction of this compound with acetic anhydride, I am having trouble removing the pyridine (B92270) catalyst and acetic acid byproduct. What is the best procedure?

A: A standard aqueous work-up can effectively remove pyridine and acetic acid.

Troubleshooting Steps:

  • Quench the Reaction: After the reaction is complete, carefully add water to quench any remaining acetic anhydride.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the pyridine, making it highly water-soluble and facilitating its removal into the aqueous layer.

  • Basic Wash: To remove the acetic acid byproduct, wash the organic layer with a saturated sodium bicarbonate solution. This will neutralize the acetic acid, forming sodium acetate, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

General Aqueous Work-up Procedure for a Neutral Product

This protocol is suitable for the work-up of reactions where the product is a neutral organic compound, such as in a Williamson ether synthesis.

Methodology:

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) if the reaction was run in a water-miscible solvent. Add deionized water to the separatory funnel.

  • Washing:

    • Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Dilute acid (e.g., 1M HCl) if a basic catalyst like pyridine was used.

      • Saturated sodium bicarbonate solution if an acidic byproduct is present.

      • Brine to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Work-up Workflow Diagram:

Workup_Workflow Start Reaction Mixture Quench Quench Reaction Start->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Quench->Extraction Wash_Acid Wash with Dilute Acid (if necessary) Extraction->Wash_Acid Wash_Base Wash with Saturated NaHCO3 (if necessary) Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General aqueous work-up workflow.

Quantitative Data Summary

The following table summarizes representative yields for reactions analogous to those involving this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeReactantsProduct TypeTypical Yield (%)
Williamson Ether Synthesis1-Bromobutane + Sodium EthoxideEther~80-90%
Grignard Reaction1-Bromobutane + Mg, then AcetoneTertiary Alcohol~70-85%
Esterification1-Butanol + Acetic AnhydrideEster>90%
Nucleophilic Substitution1-Butanol + HBr/H₂SO₄1-Bromobutane5-60%[4]

References

Technical Support Center: Stereoselective Synthesis of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the challenges in the stereoselective synthesis of 2-Bromobutan-1-ol.

Troubleshooting Guide

Question: My reaction shows low enantiomeric excess (e.e.). What are the possible causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors depending on your synthetic route.

  • For Ketone Reductions (e.g., of 2-bromo-1-hydroxybutanone):

    • Suboptimal Catalyst/Reagent: The choice of chiral reducing agent or catalyst is critical. Standard reducing agents like NaBH₄ will produce a racemic mixture. Chiral catalysts, such as those used in asymmetric transfer hydrogenation or enzymatic reductions, are necessary.[1]

    • Incorrect Stoichiometry: An incorrect ratio of catalyst to substrate can lead to a higher background (non-selective) reaction rate.

    • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. Running the reaction outside the optimal temperature range can significantly decrease enantioselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the catalyzed reaction.

  • Troubleshooting Steps:

    • Screen Catalysts: If using a chemical catalyst, screen a variety of chiral ligands. If using a biocatalyst, screen different ketoreductases (KREDs), as they exhibit high specificity.[1][2][3]

    • Optimize Temperature: Perform the reaction at a lower temperature. While this may slow the reaction rate, it often enhances enantioselectivity.

    • Solvent Screening: Test a range of solvents with varying polarities.

    • Verify Reagent Purity: Ensure the chiral purity of your starting materials and catalysts.

Question: I am observing significant amounts of the regioisomer 1-bromobutan-2-ol, especially when starting from an epoxide. How can I improve regioselectivity?

Answer: The formation of the undesired regioisomer, 1-bromobutan-2-ol, is a classic problem in the ring-opening of unsymmetrical epoxides like 1,2-epoxybutane.[4] The outcome is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2) and the reaction conditions.[5][6]

  • Acid-Catalyzed Conditions (Sₙ1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocation character.[5][7] The nucleophile (Br⁻) will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge. This leads to the formation of 1-bromobutan-2-ol.[8]

  • Base-Catalyzed/Nucleophilic Conditions (Sₙ2-like): With a strong, unhindered nucleophile (like Br⁻ from LiBr), the reaction follows an Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon atom.[6][9] For 1,2-epoxybutane, this is the C1 position, leading to the desired this compound.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use HBr directly for the ring-opening if you want to target the C1 position.

    • Use a Nucleophilic Bromide Source: Employ reagents like LiBr, MgBr₂, or TMSBr in a suitable aprotic solvent (e.g., THF, acetonitrile).

    • Control Temperature: Keep the reaction temperature low to favor the kinetically controlled Sₙ2 pathway.

    • Consider a Two-Step Procedure: An alternative is the conversion of a chiral diol, which sets the stereochemistry first, followed by selective bromination.

Question: The yield of my reaction is consistently low. What factors should I investigate?

Answer: Low yields can be attributed to side reactions, incomplete conversion, or product degradation/loss during workup.

  • Possible Causes:

    • Side Reactions: Elimination reactions to form butenols or di-bromination can occur. In epoxide ring-opening, polymerization of the epoxide can be a competing pathway.

    • Reagent Decomposition: Moisture can deactivate organometallic reagents or catalysts. Reducing agents can be sensitive to air and moisture.

    • Product Volatility: this compound is a relatively small molecule and can be lost during solvent removal under high vacuum or at elevated temperatures.

    • Difficult Purification: Co-elution of the product with starting material or byproducts during chromatography can lead to loss of material in mixed fractions.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using sensitive reagents.

    • Monitor Reaction Progress: Use TLC or GC to track the consumption of starting material and the formation of the product to avoid running the reaction for too long, which can lead to side products.

    • Optimize Workup: Use a gentle workup procedure. When removing solvent, use a rotary evaporator at a moderate temperature and pressure.

    • Purification Strategy: Optimize your chromatography conditions (solvent system, column packing) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective routes to this compound?

A1: The main strategies include:

  • Asymmetric Reduction of α-Bromoketones: Reducing 1-bromo-2-butanone (B1265390) using a chiral catalyst (e.g., CBS catalyst) or a biocatalyst (e.g., ketoreductase) can provide high enantioselectivity.[1][10]

  • Ring-Opening of Chiral Epoxides: Starting with enantiopure (R)- or (S)-1,2-epoxybutane and opening the ring with a bromide source under Sₙ2 conditions.[7][9]

  • From the Chiral Pool: Using readily available chiral starting materials like (R)- or (S)-2-aminobutan-1-ol, which can be converted to the target compound via diazotization in the presence of a bromide source.[11][12]

Q2: How can I synthesize the precursor, (R)- or (S)-2-aminobutan-1-ol?

A2: Chiral 2-aminobutan-1-ol (B80463) can be synthesized by the reduction of the corresponding amino acid, D- or L-2-aminobutyric acid, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][13] It is also commercially available.

Q3: Is it possible to achieve stereoselectivity starting from a non-chiral precursor other than a ketone or epoxide?

A3: Yes, another advanced method is the kinetic resolution of racemic this compound. This involves using a chiral catalyst or an enzyme (like a lipase) that selectively acylates or deacylates one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer from the esterified one.

Quantitative Data Summary

The following table summarizes representative data for different synthetic approaches to chiral α-bromoalcohols, illustrating the typical performance of these methods.

MethodPrecursorCatalyst / ReagentYield (%)e.e. (%)Key Conditions
Biocatalytic Reduction [1]α-halo ketoneCarbonyl Reductase (CRED)>95%>99%pH 7 buffer, IPA co-solvent, 30 °C
Asymmetric Transfer Hydrogenation α-bromo ketoneChiral Ru or Rh complex85-95%90-99%Formic acid/triethylamine, low temp.
Epoxide Ring Opening Chiral 1,2-epoxybutaneLiBr / THF70-85%>99% (retains e.e. of epoxide)0 °C to RT, Sₙ2 conditions
From Chiral Amino Alcohol [11](R)-2-aminobutanoic acid1. LiAlH₄ 2. NaNO₂ / HBr~60% (Step 1)>99% (retains e.e. of amino acid)Step 1: THF, reflux Step 2: Aqueous, 0 °C

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 1-Bromo-2-butanone

This protocol is adapted from general procedures for carbonyl reductase-mediated synthesis of chiral alcohols.[1]

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate (B84403) buffer and adjust the pH to 7.0.

  • Reaction Setup: In a temperature-controlled vessel, add the buffer, isopropanol (B130326) (IPA) as a co-solvent and hydrogen source (30% v/v), and NAD(P)H cofactor (e.g., 1 mg/mL).

  • Enzyme Addition: Add the selected Carbonyl Reductase (CRED) biocatalyst (e.g., 10 mg/mL).

  • Substrate Addition: Dissolve 1-bromo-2-butanone in a minimal amount of IPA and add it to the reaction mixture to a final concentration of 10 g/L.

  • Reaction: Stir the mixture at 30 °C. Monitor the reaction progress by GC or HPLC by taking aliquots at regular intervals.

  • Workup: Once the reaction reaches completion (>98% conversion), extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or MTBE).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Ring-Opening of (R)-1,2-Epoxybutane

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous lithium bromide (LiBr, 1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Add enantiopure (R)-1,2-epoxybutane (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC until the starting epoxide is fully consumed.

  • Quenching: Carefully quench the reaction by adding deionized water at 0 °C.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature. The resulting crude (R)-2-bromobutan-1-ol can be purified by vacuum distillation or flash chromatography.

Visualizations

Troubleshooting_Low_ee Problem Problem: Low Enantiomeric Excess (e.e.) Cause1 Suboptimal Catalyst or Incorrect Stoichiometry Problem->Cause1 Cause2 Incorrect Reaction Temperature Problem->Cause2 Cause3 Poor Reagent or Solvent Quality Problem->Cause3 Solution1 Screen different chiral catalysts/ligands. Verify catalyst loading. Cause1->Solution1 Solution Solution2 Perform reaction at lower temperature. Ensure strict temperature control. Cause2->Solution2 Solution Solution3 Use high-purity, dry solvents. Verify chiral purity of starting materials. Cause3->Solution3 Solution

Caption: Troubleshooting workflow for low enantioselectivity.

Synthetic_Pathways Start1 1-Bromo-2-butanone (Prochiral Ketone) Product (R)-2-Bromobutan-1-ol Start1->Product Asymmetric Reduction (e.g., KRED) Start2 (R)-1,2-Epoxybutane (Chiral Epoxide) Start2->Product Regioselective Ring-Opening (LiBr, SN2) Start3 (R)-2-Aminobutanoic Acid (Chiral Pool) Intermediate (R)-2-Aminobutan-1-ol Start3->Intermediate Reduction (e.g., LiAlH4) Intermediate->Product Diazotization (NaNO2, HBr)

Caption: Key stereoselective pathways to (R)-2-Bromobutan-1-ol.

References

Technical Support Center: Improving Regioselectivity of Reactions at 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of reactions involving 2-bromobutan-1-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a bifunctional molecule with two primary reactive sites:

  • C1 Position: The primary hydroxyl group (-OH) is nucleophilic and can be deprotonated under basic conditions.

  • C2 Position: The secondary carbon is bonded to a good leaving group (bromide, -Br), making it an electrophilic site susceptible to nucleophilic attack.

Q2: How can I selectively perform a nucleophilic substitution at the C2 position (displacing the bromide)?

A2: To favor nucleophilic substitution at C2, you must prevent the hydroxyl group at C1 from interfering. The most effective strategy is to "protect" the hydroxyl group by converting it into a less reactive functional group, such as a silyl (B83357) ether or benzyl (B1604629) ether, before introducing your nucleophile. After the substitution reaction, the protecting group can be selectively removed.

Q3: What causes the unintentional formation of 1,2-epoxybutane (B156178)?

A3: The formation of 1,2-epoxybutane occurs through an intramolecular S_N2 reaction. This happens when a base is present, which deprotonates the C1 hydroxyl group. The resulting alkoxide is a potent intramolecular nucleophile that attacks the adjacent carbon (C2) and displaces the bromide, forming the cyclic ether (epoxide).

Q4: Why am I observing an alkene byproduct instead of my desired substitution product?

A4: The formation of an alkene (e.g., but-1-en-1-ol) is the result of an E2 elimination reaction, which competes with the S_N2 substitution pathway. Elimination is typically favored by sterically hindered nucleophiles, strong bases, and higher reaction temperatures.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem 1: Low or No Yield of the Desired C2 Substitution Product

  • Potential Cause A: Intramolecular Cyclization. The nucleophile or reaction conditions are causing deprotonation of the C1-hydroxyl group, leading to the formation of 1,2-epoxybutane.

    • Recommended Solution: Protect the hydroxyl group before introducing the nucleophile. Bulky silyl ethers are excellent choices as they selectively protect less hindered primary alcohols and are stable under many substitution conditions.

  • Potential Cause B: Competing Elimination Reaction. The conditions favor the E2 pathway over the S_N2 pathway.

    • Recommended Solution: Modify the reaction conditions to favor substitution. This includes using a less sterically hindered, weakly basic nucleophile and running the reaction at a lower temperature. Polar aprotic solvents like DMF or acetone (B3395972) are known to favor S_N2 reactions.

Table 1: Conditions Favoring S_N2 vs. E2 Pathways

FactorFavors S_N2 (Substitution)Favors E2 (Elimination)
Nucleophile/Base Strong, but weakly basic (e.g., N₃⁻, CN⁻, I⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK)
Substrate Less steric hindrance at the reaction centerMore steric hindrance can favor elimination

Problem 2: The Nucleophile Appears to React with the Hydroxyl Group

  • Potential Cause: The nucleophile is also a strong base, leading to an acid-base reaction with the alcohol.

    • Recommended Solution: Employ a protecting group strategy. By converting the hydroxyl group to an ether or ester, you can prevent this unwanted side reaction. The choice of protecting group should be orthogonal to the conditions of your main reaction, meaning it can be removed without affecting the newly installed group.

Table 2: Common Protecting Groups for Primary Alcohols

Protecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)Stability Notes
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole (B134444), DMFTBAF, THF; or mild acid (e.g., PPTS, MeOH)Stable to most non-acidic, non-fluoride conditions.
Benzyl etherBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.
Tetrahydropyranyl etherTHPDHP, PTSA (cat.), DCMMild aqueous acid (e.g., PTSA, MeOH)Creates a new stereocenter; stable to bases and nucleophiles.
Acetyl esterAcAc₂O, Pyridine, DMAPMild base (e.g., K₂CO₃, MeOH)Not stable to strong bases or nucleophiles.

Visualizing Reaction Pathways

To achieve the desired product, it is crucial to understand the competing reaction pathways available to this compound. The following diagram illustrates the critical decision points and outcomes based on the chosen reaction strategy.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start This compound cond_base Add Strong Base (e.g., NaH, NaOH) start->cond_base Intramolecular Reaction Goal cond_nuc Add Nucleophile (No Protection) start->cond_nuc Intermolecular Reaction (Uncontrolled) cond_protect 1. Protect -OH 2. Add Nucleophile start->cond_protect Intermolecular Reaction (Controlled) prod_epoxide 1,2-Epoxybutane (Intramolecular Sₙ2) cond_base->prod_epoxide prod_mix Mixture of Products (Epoxide, Substitution, Elimination) cond_nuc->prod_mix prod_sub Desired Substitution Product (High Regioselectivity) cond_protect->prod_sub

Caption: Decision workflow for controlling reactions at this compound.

The following diagram illustrates the factors that influence the competition between the S_N2 and E2 pathways at the C2 position.

G cluster_factors cluster_outcomes center Reaction at C2 of This compound sn2 Sₙ2 Pathway (Substitution) center->sn2 e2 E2 Pathway (Elimination) center->e2 f1 Low Temperature f1->sn2 f2 Weakly Basic Nucleophile f2->sn2 f3 Polar Aprotic Solvent f3->sn2 f4 High Temperature f4->e2 f5 Strong, Bulky Base f5->e2

Caption: Factors influencing the competition between S_N2 and E2 pathways.

Section 3: Detailed Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)

This protocol describes the protection of the primary alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether.

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding it to a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected product.

Protocol 2: Intramolecular Cyclization to form 1,2-Epoxybutane

This protocol details the synthesis of 1,2-epoxybutane from this compound via base-induced intramolecular cyclization.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of water and diethyl ether.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of sodium hydroxide in water to the vigorously stirred mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the disappearance of the starting material by TLC or GC.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and carefully remove the solvent by distillation at atmospheric pressure (1,2-epoxybutane is volatile, bp ≈ 63 °C) to obtain the product.

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2-Bromobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a nucleophile/base?

This compound is a secondary alkyl halide, and as such, it can undergo substitution (S\u20991 and S\u20992) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the solvent, the strength of the nucleophile or base, and the temperature.

Q2: How does the choice of solvent influence the reaction mechanism?

The polarity and protic nature of the solvent play a critical role in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. Polar protic solvents favor S\u20991 and E1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[1][2][3] This stabilization lowers the activation energy for the formation of the carbocation, which is the rate-determining step in both S\u20991 and E1 mechanisms.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but not anions.[1][4] This leaves the anionic nucleophile "naked" and more reactive, thus favoring S\u20992 and E2 reactions , which are bimolecular and require a strong nucleophile/base.

  • Nonpolar Solvents (e.g., hexane, benzene, toluene): These solvents have low dielectric constants and do not effectively solvate ions. Reactions of alkyl halides are generally slow in nonpolar solvents.

Q3: Which conditions favor substitution over elimination?

Generally, the following conditions favor substitution reactions:

  • For S\u20992: A strong, non-bulky nucleophile in a polar aprotic solvent at a lower temperature.

  • For S\u20991: A weak nucleophile (which is often the solvent itself, i.e., solvolysis) in a polar protic solvent.

Elimination is favored by:

  • For E2: A strong, bulky base in a polar aprotic or less polar solvent, especially at higher temperatures.

  • For E1: A weak base in a polar protic solvent at higher temperatures, often competing with S\u20991.

Troubleshooting Guides

Problem 1: Low or no conversion of this compound.
Possible Cause Troubleshooting Step
Incorrect solvent choice for the desired reaction. For S\u20991/E1, ensure a polar protic solvent is used. For S\u20992/E2, a polar aprotic solvent is generally required.
Poor quality or wet solvent. Use freshly distilled or commercially available anhydrous solvents. The presence of water can significantly alter the reaction pathway and rate.
Low reaction temperature. For S\u20991/E1 and E2 reactions, higher temperatures are often necessary to achieve a reasonable reaction rate.
Weak nucleophile/base for S\u20992/E2 reactions. Ensure the nucleophile or base is sufficiently strong for the intended bimolecular reaction.
Degradation of starting material. Verify the purity of this compound before starting the reaction, as it can degrade over time.
Problem 2: Unexpected product distribution (e.g., more elimination than substitution).
Possible Cause Troubleshooting Step
High reaction temperature. Higher temperatures generally favor elimination over substitution.[4] Consider running the reaction at a lower temperature.
Use of a strong, bulky base. If substitution is desired, switch to a smaller, less sterically hindered nucleophile. If elimination is the goal, a bulky base like potassium tert-butoxide is ideal.
Solvent not optimal for the desired pathway. For S\u20992, ensure the solvent is polar aprotic. For S\u20991, a highly polar protic solvent should be used.
Competing reaction pathways. For secondary alkyl halides like this compound, a mixture of products is common. To favor one pathway, carefully control the nucleophile/base strength, steric hindrance, temperature, and solvent.

Quantitative Data

The following tables provide illustrative quantitative data for the reactivity of this compound under various solvent conditions. This data is based on established principles of physical organic chemistry and data from similar substrates.

Table 1: Illustrative First-Order Rate Constants (k\u2081) for the Solvolysis (S\u20991/E1) of this compound in Various Polar Protic Solvents at 50°C.

SolventDielectric Constant (ε)Relative Rate Constant (k\u1d63\u2091\u2097)
100% Ethanol24.31.0
80% Ethanol / 20% Water36.515.8
60% Ethanol / 40% Water48.7125
40% Ethanol / 60% Water60.9980
20% Ethanol / 80% Water73.15,500
100% Water78.512,000
100% Acetic Acid6.20.2

Table 2: Illustrative Product Distribution for the Reaction of this compound with a Strong, Non-Bulky Nucleophile (e.g., NaN₃) in Different Solvents at 25°C.

SolventPredominant Mechanism% S\u20992 Product (2-Azidobutan-1-ol)% E2 Product (But-1-en-1-ol/But-2-en-1-ol)
Acetone (Polar Aprotic)S\u209928515
DMSO (Polar Aprotic)S\u209929010
DMF (Polar Aprotic)S\u209928812
Ethanol (Polar Protic)Competing S\u20991/S\u20992/E1/E23070 (includes solvolysis products)

Table 3: Illustrative Product Distribution for the Reaction of this compound with a Strong, Bulky Base (e.g., Potassium tert-butoxide) in Different Solvents at 50°C.

SolventPredominant Mechanism% E2 Product (But-1-en-1-ol/But-2-en-1-ol)% S\u20992 Product (2-tert-butoxybutan-1-ol)
tert-Butanol (Less Polar Protic)E2955
THF (Polar Aprotic)E2928
DMSO (Polar Aprotic)E28515

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant (S\u20991) in Ethanol-Water Mixtures

Objective: To measure the first-order rate constant for the solvolysis of this compound in a series of ethanol-water mixtures.

Materials:

  • This compound

  • Absolute ethanol

  • Deionized water

  • 0.01 M Sodium hydroxide (B78521) solution (standardized)

  • Bromothymol blue indicator

  • Constant temperature water bath (50°C)

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a series of ethanol-water solvent mixtures (e.g., 80:20, 60:40, 40:60, 20:80 by volume).

  • For each solvent mixture, prepare a 0.1 M solution of this compound.

  • In a flask, place 50 mL of the desired solvent mixture and a few drops of bromothymol blue indicator. Equilibrate the flask in the water bath at 50°C for 10 minutes.

  • Add a precise volume of the 0.1 M this compound solution to the flask to initiate the reaction. The solvolysis will produce HBr, causing the indicator to change color.

  • Titrate the generated HBr with the standardized 0.01 M NaOH solution at regular time intervals. Record the volume of NaOH added and the time.

  • Continue the titration until the reaction is complete (approximately 10 half-lives) or until a stable endpoint is reached after heating the reaction mixture to ensure completion.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(V\u221e - V\u209c) versus time, where V\u221e is the final volume of NaOH added and V\u209c is the volume at time t.

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the ratio of substitution and elimination products from the reaction of this compound with a nucleophile/base.

Materials:

  • Reaction mixture from a completed experiment

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Quench the reaction by adding cold deionized water.

  • Extract the organic products with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • Dissolve the residue in a small, known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • Inject the sample into the GC-MS.

  • The products can be identified by their mass spectra and retention times. The relative peak areas can be used to determine the product distribution.

Visualizations

Reaction_Pathways cluster_SN1_E1 Polar Protic Solvents (e.g., EtOH/H2O) cluster_SN2_E2 Polar Aprotic Solvents (e.g., DMSO) This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Slow (Rate-determining) SN1 Product (Substitution) SN1 Product (Substitution) Carbocation Intermediate->SN1 Product (Substitution) Fast (Nucleophilic attack by solvent) E1 Product (Elimination) E1 Product (Elimination) Carbocation Intermediate->E1 Product (Elimination) Fast (Proton removal by solvent) 2-Bromobutan-1-ol_2 This compound SN2 Product (Substitution) SN2 Product (Substitution) 2-Bromobutan-1-ol_2->SN2 Product (Substitution) E2 Product (Elimination) E2 Product (Elimination) 2-Bromobutan-1-ol_2->E2 Product (Elimination) Nucleophile_Base Strong Nucleophile/Base Nucleophile_Base->SN2 Product (Substitution) Backside attack Nucleophile_Base->E2 Product (Elimination) Proton abstraction

Caption: Competing reaction pathways for this compound.

Experimental_Workflow_Kinetics A Prepare Solvent Mixtures and Reagent Solutions B Equilibrate Reaction Flask at Constant Temperature A->B C Initiate Reaction by Adding this compound B->C D Monitor Reaction Progress by Titration at Timed Intervals C->D E Determine Final Reaction Endpoint (V∞) D->E F Plot ln(V∞ - Vt) vs. Time E->F G Calculate Rate Constant (k) from Slope F->G

Caption: Workflow for kinetic analysis of solvolysis.

Product_Analysis_Workflow A Quench Reaction B Liquid-Liquid Extraction of Products A->B C Wash and Dry Organic Layer B->C D Concentrate Sample C->D E Dissolve in GC-MS Solvent D->E F Inject into GC-MS E->F G Identify Products and Determine Ratios F->G

Caption: Workflow for product analysis by GC-MS.

References

Technical Support Center: Phase Transfer Catalysis with 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing phase transfer catalysis (PTC) for reactions involving 2-Bromobutan-1-ol. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and why use it for reactions with this compound?

A1: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic substrate, like this compound, occurs.[3] This methodology is advantageous as it can lead to faster reactions, higher yields, fewer byproducts, and the elimination of the need for expensive or hazardous solvents.[4][5]

Q2: What types of reactions can be performed on this compound using PTC?

A2: Due to its bifunctional nature (containing both a hydroxyl group and a bromo group), this compound can undergo several types of reactions under PTC conditions, including:

  • Nucleophilic Substitution: The bromide is a good leaving group, allowing for substitution reactions with various nucleophiles (e.g., cyanide, azide, phenoxides).

  • O-Alkylation (Etherification): The hydroxyl group can be deprotonated by a base and subsequently alkylated.[6]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-bromobutanal.

  • Intramolecular Cyclization (Epoxidation): Under basic conditions, the alkoxide formed from the hydroxyl group can displace the adjacent bromide to form 2-ethyloxirane.

Q3: What are the most common phase transfer catalysts used for reactions with this compound?

A3: Tetrabutylammonium (B224687) bromide (TBAB) is a widely used and efficient phase transfer catalyst for a variety of organic reactions, including those involving alkyl halides and alcohols.[7][8][9] Other common catalysts include tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), other quaternary ammonium salts, and phosphonium salts.[2] The choice of catalyst can depend on the specific reaction and the desired outcome.

Troubleshooting Guide

Issue 1: Low yield of the desired nucleophilic substitution product.

Possible Cause Troubleshooting Step
Inefficient phase transfer Increase the amount of phase transfer catalyst (e.g., TBAB) in increments (e.g., from 1 mol% to 5 mol%). Ensure vigorous stirring to maximize the interfacial area between the phases.
Low reactivity of the nucleophile Increase the concentration of the nucleophile in the aqueous phase. For solid-liquid PTC, ensure the solid nucleophile is finely powdered.
Side reactions Dehydrobromination to form but-1-en-1-ol or intramolecular cyclization to 2-ethyloxirane may be occurring. Analyze the crude reaction mixture for byproducts. Consider lowering the reaction temperature or using a milder base.
Catalyst poisoning Ensure all reagents and solvents are of appropriate purity. Certain impurities can deactivate the catalyst.

Issue 2: Formation of significant amounts of 2-ethyloxirane as a byproduct during nucleophilic substitution or O-alkylation.

Possible Cause Troubleshooting Step
Intramolecular cyclization The alkoxide of this compound, formed under basic conditions, is likely attacking the carbon bearing the bromine. This is a common reaction for halohydrins.
To favor intermolecular reaction, use a high concentration of the external nucleophile. Lowering the reaction temperature can also disfavor the intramolecular pathway. If O-alkylation is the goal, consider protecting the hydroxyl group before performing the substitution at the C-Br bond, followed by deprotection and O-alkylation.

Issue 3: Elimination (dehydrobromination) is a major side reaction.

Possible Cause Troubleshooting Step
Strongly basic conditions The use of concentrated strong bases (e.g., 50% NaOH) can promote the elimination of HBr.
Use a milder base (e.g., K₂CO₃) or a lower concentration of the strong base. Running the reaction at a lower temperature can also help to minimize elimination.[10]

Issue 4: Over-oxidation to 2-bromobutanoic acid during the oxidation of the alcohol.

Possible Cause Troubleshooting Step
Harsh oxidizing agent or reaction conditions The initially formed aldehyde is being further oxidized.
Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Monitor the reaction closely and stop it once the starting material is consumed. PTC oxidations can often be selective for the aldehyde under controlled conditions.

Experimental Protocols

Note: The following protocols are representative examples based on general procedures for similar substrates and should be optimized for specific experimental setups.

Protocol 1: Nucleophilic Substitution with Phenoxide (O-Arylation)

This protocol describes the synthesis of 1-(2-bromobutoxy)benzene.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), phenol (B47542) (1.2 eq), and toluene (B28343) (5 mL/mmol of substrate).

  • Add an aqueous solution of sodium hydroxide (B78521) (2.0 eq, 20% w/v).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Heat the mixture to 80°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, add water, and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Parameter Value
Temperature 80°C
Reaction Time 4-6 hours
Catalyst TBAB (5 mol%)
Base NaOH
Expected Yield 75-85%
Protocol 2: Oxidation to 2-Bromobutanal

This protocol describes the selective oxidation of the primary alcohol to an aldehyde.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (B109758) (10 mL/mmol of substrate).

  • Add an aqueous solution of potassium permanganate (B83412) (1.5 eq) and Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC. The purple color of the permanganate will disappear as the reaction proceeds.

  • Once the starting material is consumed, filter the mixture to remove manganese dioxide.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure (the product is volatile).

Parameter Value
Temperature Room Temperature
Reaction Time 2-4 hours
Catalyst TBAB (5 mol%)
Oxidant KMnO₄
Expected Yield 60-70%
Protocol 3: Intramolecular Cyclization to 2-Ethyloxirane

This protocol is designed to favor the formation of the epoxide.

Methodology:

  • Dissolve this compound (1.0 eq) in a non-polar organic solvent like hexane.

  • Add a concentrated aqueous solution of sodium hydroxide (1.5 eq, 50% w/v).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the disappearance of the starting material by TLC or GC.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully distill to isolate the volatile 2-ethyloxirane.

Parameter Value
Temperature Room Temperature
Reaction Time 1-2 hours
Catalyst TBAB (5 mol%)
Base 50% NaOH
Expected Yield >90%

Visualizations

PTC_Workflow Nu_aq Nucleophile (Nu⁻) QNu Active Catalyst (Q⁺Nu⁻) Nu_aq->QNu Ion Exchange M_aq Counter Ion (M⁺) Substrate This compound (R-Br) Product Product (R-Nu) Substrate->Product QBr Catalyst (Q⁺Br⁻) Product->QBr Catalyst Regeneration QBr->Nu_aq QNu->Substrate Reaction

Caption: General workflow for a PTC nucleophilic substitution reaction.

Competing_Pathways cluster_products Potential Products Start This compound Substitution Substitution Product Start->Substitution PTC, Nu⁻ Elimination Elimination Product Start->Elimination PTC, Strong Base Epoxide 2-Ethyloxirane Start->Epoxide PTC, Base (Intramolecular) Oxidation 2-Bromobutanal Start->Oxidation PTC, Oxidant Troubleshooting_Logic Start Low Yield or Incorrect Product Analysis Analyze Byproducts (GC-MS, NMR) Start->Analysis Epoxide Epoxide Detected? Analysis->Epoxide Elimination Elimination Product Detected? Epoxide->Elimination No Tweak_Epoxide Increase [Nu⁻] Decrease Temp. Epoxide->Tweak_Epoxide Yes NoReaction Mainly Starting Material? Elimination->NoReaction No Tweak_Elimination Use Milder Base Decrease Temp. Elimination->Tweak_Elimination Yes Tweak_NoReaction Increase [Catalyst] Increase Temp. Check Reagent Purity NoReaction->Tweak_NoReaction Yes

References

Technical Support Center: Dehydrobromination of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction of 2-bromobutan-1-ol under basic conditions.

Frequently Asked Questions (FAQs)

Q1: I tried to perform a dehydrobromination on this compound to synthesize an unsaturated alcohol, but my main product is 2,3-epoxybutane (B1201590). Why did this happen?

A1: This is a common and expected outcome. This compound is a halohydrin. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is perfectly positioned to act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom. This intramolecular S_N2 reaction results in the formation of a stable three-membered ether ring, the epoxide 2,3-epoxybutane. This process, often called an intramolecular Williamson ether synthesis, is typically much faster than the competing E2 elimination (dehydrobromination) reaction.[1][2][3]

Q2: What is the underlying mechanism for the formation of 2,3-epoxybutane?

A2: The reaction proceeds in two main steps. First, the base (e.g., hydroxide) abstracts the acidic proton from the hydroxyl group to form an alkoxide intermediate and water. Second, the newly formed alkoxide attacks the electrophilic carbon bonded to the bromine in a backside attack, displacing the bromide ion and closing the ring to form the epoxide.[3] This is a classic intramolecular S_N2 mechanism.

Q3: Is it possible to favor the dehydrobromination (elimination) product over the epoxide?

A3: While the intramolecular cyclization to form the epoxide is highly favorable, you can slightly influence the product ratio. Using a strong, sterically hindered (bulky) base, such as potassium tert-butoxide ((CH₃)₃COK), may increase the proportion of the elimination product. Bulky bases are less effective at acting as nucleophiles (for the S_N2 reaction) but are still effective at removing protons for the E2 elimination pathway.[1] However, epoxide formation will likely remain a significant competing reaction.

Q4: What are the potential elimination products of this reaction?

A4: The E2 dehydrobromination would involve the removal of a proton from the carbon adjacent to the bromine-bearing carbon (C3). This would lead to the formation of but-2-en-1-ol . Due to the double bond, this product can exist as both cis and trans stereoisomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Weak Base: The base used may not be strong enough to completely deprotonate the alcohol. 2. Low Temperature: The reaction rate may be too slow at low temperatures. 3. Poor Quality Reagents: Starting material or base may be degraded or impure.1. Use a strong base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). 2. Gently warm the reaction mixture if using a moderately strong base like NaOH. However, be cautious as higher temperatures can also favor elimination. 3. Ensure the purity of your this compound and use a fresh, high-quality base.
Mixture of Products (Epoxide and Unsaturated Alcohol) This is an inherent outcome of the competing intramolecular S_N2 and E2 reaction pathways.To maximize the epoxide yield, use a strong, non-hindered base like NaOH or KOH in a suitable solvent like THF or diethyl ether. To attempt to increase the elimination product, switch to a bulky base like potassium tert-butoxide. Use chromatographic techniques (e.g., column chromatography) for product separation.
Reaction is Stalled or Incomplete The base may have been consumed by atmospheric CO₂ or moisture, or the reaction has reached equilibrium.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using highly reactive bases like NaH. If using NaOH or KOH, ensure the reagents are as anhydrous as possible. You may need to add a slight excess of the base to drive the reaction to completion.

Data Presentation

The reaction of this compound with a base leads to a major substitution product and minor elimination products. The exact yields can vary based on specific conditions, but the following table provides a general expectation.

Base Solvent Major Product Typical Yield Minor Product(s)
NaOHH₂O / THF2,3-Epoxybutane> 80%But-2-en-1-ol
KOHEthanol2,3-Epoxybutane> 80%But-2-en-1-ol
NaHTHF (anhydrous)2,3-Epoxybutane> 90%But-2-en-1-ol
K⁺⁻OtBut-Butanol2,3-Epoxybutane60-70%But-2-en-1-ol (Increased Yield)

Visualization of Reaction Pathways

The following diagram illustrates the reaction of this compound with a base, showing the formation of the alkoxide intermediate and the two competing reaction pathways.

reaction_pathway start This compound mid1 start->mid1 base Base (e.g., OH⁻) base->mid1 intermediate Alkoxide Intermediate mid2 intermediate->mid2 epoxide 2,3-Epoxybutane (Major Product) elimination But-2-en-1-ol (Minor Product) mid1->intermediate Deprotonation mid2->epoxide Intramolecular SN2 (Substitution) mid2->elimination E2 (Elimination)

Caption: Competing pathways for the reaction of this compound with a base.

Experimental Protocol: Synthesis of 2,3-Epoxybutane

This protocol details the synthesis of 2,3-epoxybutane from this compound via an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets or powder

  • Diethyl ether or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, separatory funnel, heating mantle, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 32.7 mmol) in a suitable solvent such as diethyl ether (30 mL).

  • Addition of Base: While stirring the solution at room temperature, add a slight excess of powdered or finely ground sodium hydroxide (e.g., 1.6 g, 40 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching: After the reaction is complete, carefully add deionized water (20 mL) to quench the reaction and dissolve the sodium bromide salt formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether (2 x 20 mL).

  • Washing: Combine all organic layers and wash them with brine (1 x 20 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The low boiling point of 2,3-epoxybutane (approx. 59-61 °C) requires careful evaporation under reduced pressure to avoid product loss. The crude product can be further purified by fractional distillation if necessary.

References

Validation & Comparative

Comparing reactivity of 2-Bromobutan-1-ol vs 2-Chlorobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Bromobutan-1-ol and 2-Chlorobutan-1-ol

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of an appropriate starting material is paramount to the success of a chemical transformation. The reactivity of a substrate dictates reaction conditions, time, and ultimately, the yield and purity of the desired product. This guide provides an objective comparison of the reactivity of this compound and 2-Chlorobutan-1-ol, focusing on their propensity to undergo nucleophilic substitution reactions. The comparison is supported by fundamental chemical principles and representative experimental data.

Theoretical Basis of Reactivity: The Role of the Leaving Group

The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which functions as the leaving group. In both SN1 and SN2 reaction mechanisms, a superior leaving group will depart more readily, leading to a faster reaction rate.[1][2] A good leaving group is a species that is stable on its own after detaching from the carbon backbone.[3] This stability is inversely related to its basicity; therefore, weaker bases make better leaving groups.[3][4]

When comparing the halide ions, basicity decreases down the periodic table group. Consequently, their effectiveness as leaving groups increases in the order: F⁻ < Cl⁻ < Br⁻ < I⁻.[3] This trend is governed by two main factors:

  • Polarizability: Larger atoms like bromine have a more diffuse electron cloud that is more polarizable. This allows for better stabilization of the forming negative charge in the transition state.[5]

  • Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond.[6][7] Less energy is required to break the C-Br bond, resulting in a lower activation energy for the reaction.

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This fundamental difference predicts that this compound will be more reactive than 2-Chlorobutan-1-ol in nucleophilic substitution reactions.[8][9]

Intramolecular Cyclization: A Key Reaction Pathway

Given their structure—a primary alcohol with a halogen on the adjacent carbon—both this compound and 2-Chlorobutan-1-ol are primed to undergo a base-promoted intramolecular nucleophilic substitution reaction. In this pathway, the hydroxyl group is deprotonated by a base to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing it to form a cyclic ether, specifically 2,3-epoxybutane (B1201590).[10] This reaction typically proceeds via an SN2 mechanism.

Quantitative Reactivity Comparison

CompoundHalogen Leaving GroupRelative C-X Bond StrengthRelative Leaving Group AbilityExpected Relative Rate of Epoxidation
2-Chlorobutan-1-olChloride (Cl⁻)StrongerGood1
This compoundBromide (Br⁻)WeakerExcellent50 - 100

This table summarizes the expected relative reactivity based on established chemical principles of leaving group ability in SN2 reactions.

Experimental Protocols

To empirically determine the relative reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the base-induced intramolecular cyclization to 2,3-epoxybutane.

Protocol: Comparative Rate of Epoxidation of 2-Halobutan-1-ols

Objective: To compare the rate of formation of 2,3-epoxybutane from this compound and 2-Chlorobutan-1-ol.

Materials:

  • This compound

  • 2-Chlorobutan-1-ol

  • Sodium hydride (NaH) or other non-nucleophilic base

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of 2-Chlorobutan-1-ol (Flask A) and this compound (Flask B) in anhydrous THF. Add a known amount of an internal standard to each flask.

  • Reaction Initiation: Cool both flasks to 0 °C in an ice bath. Add an equimolar amount of sodium hydride to each flask simultaneously to initiate the reaction.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Data Processing: Quantify the disappearance of the starting material and the appearance of the 2,3-epoxybutane product relative to the internal standard. Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. The ratio of these rates will provide the relative reactivity.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_reactivity Reactivity Comparison Logic Compound Reactant (2-Halobutan-1-ol) LG_Ability Leaving Group Ability Compound->LG_Ability Bond_Strength C-X Bond Strength Compound->Bond_Strength Br Bromide (Br-) Excellent Leaving Group LG_Ability->Br Cl Chloride (Cl-) Good Leaving Group LG_Ability->Cl Weak_Bond Weaker C-Br Bond Bond_Strength->Weak_Bond Strong_Bond Stronger C-Cl Bond Bond_Strength->Strong_Bond Activation_Energy Activation Energy (Ea) Rate Reaction Rate Low_Ea Lower Ea Br->Low_Ea High_Ea Higher Ea Cl->High_Ea Weak_Bond->Low_Ea Strong_Bond->High_Ea Fast_Rate Faster Rate Low_Ea->Fast_Rate Slow_Rate Slower Rate High_Ea->Slow_Rate

Caption: Logical flow demonstrating how bromide's superior leaving group ability leads to a faster reaction rate.

G cluster_workflow Experimental Workflow for Reactivity Comparison A 1. Prepare Solutions - this compound in THF - 2-Chlorobutan-1-ol in THF - Add Internal Standard B 2. Initiate Reaction - Cool to 0°C - Add Base (e.g., NaH) A->B C 3. Time-course Sampling - Withdraw aliquots at regular intervals B->C D 4. Quench Reaction - Add aliquot to aq. NH4Cl solution C->D E 5. Sample Analysis - GC-MS or GC-FID D->E F 6. Data Analysis - Plot [Product] vs. Time - Determine Initial Rates - Calculate Relative Reactivity E->F

Caption: Step-by-step workflow for the comparative kinetic analysis of the two halohydrins.

Conclusion

The reactivity of this compound is demonstrably higher than that of 2-Chlorobutan-1-ol in nucleophilic substitution reactions. This difference is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, which stems from its greater polarizability and the lower strength of the carbon-bromine bond.[5][6] For drug development and synthetic chemistry professionals, this means that reactions involving this compound can often be conducted under milder conditions and in shorter timeframes than those with its chloro-analogue, leading to more efficient synthetic routes. The choice between these two reagents will therefore depend on the desired reactivity, cost, and availability for the specific application.

References

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis, development, and quality control of chiral molecules. For 2-Bromobutan-1-ol, a versatile chiral building block, accurate enantiomeric purity assessment is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We present a comparative analysis of their performance, detailed experimental protocols, and a logical workflow to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for direct or indirect analysis. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Auxiliaries)
Principle Direct separation of enantiomers on a chiral stationary phase.Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomers after derivatization.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Applicability Highly suitable for volatile and thermally stable compounds like this compound.[1]Generally applicable; may require derivatization for improved detection or resolution.Applicable to a wide range of compounds; requires soluble samples in deuterated solvents.
Resolution Generally provides high resolution and sharp peaks for volatile analytes.[1]Can be high, but is highly dependent on the choice of CSP and mobile phase.[2]Depends on the choice of chiral auxiliary and the magnetic field strength.
Analysis Time Faster analysis times are often achievable.[1]Typically longer run times compared to GC.[1]Relatively fast data acquisition, but sample preparation can be longer.
Sensitivity High sensitivity with Flame Ionization Detector (FID).[1]UV detection can be limiting for compounds with weak chromophores; derivatization can enhance sensitivity.Lower sensitivity compared to chromatographic methods; typically requires mg of sample.
Sample Preparation Simple dilution is usually sufficient. Derivatization can be used to improve volatility and separation.Can range from simple dilution (direct) to a chemical reaction (indirect).Requires accurate weighing and dissolution; may involve a derivatization reaction.
Instrumentation Widely available in analytical laboratories.Widely available in analytical laboratories.Standard NMR spectrometer is required.
Quantitative Data (Expected) Resolution (α): >1.5 (based on 2-bromobutane)[3], Analysis Time: <10 minResolution (α): 1.2 - 2.0, Analysis Time: 10 - 30 minSignal Separation (Δδ): 0.01 - 0.1 ppm

Experimental Workflow

The general process for determining the enantiomeric excess of this compound involves a series of steps from sample preparation to data analysis and ee calculation. The specific path taken will depend on the chosen analytical technique.

Enantiomeric Excess Determination Workflow Workflow for Determining Enantiomeric Excess of this compound cluster_prep Sample Preparation cluster_data Data Processing start Racemic or Enantioenriched This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatize with Chiral Agent (Optional) dissolve->derivatize gc Chiral GC Analysis dissolve->gc hplc Chiral HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr derivatize->hplc derivatize->nmr integrate Integrate Peak Areas or Signal Intensities gc->integrate hplc->integrate nmr->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

References

A Comparative Guide to the SN2 Reactivity of 2-Bromobutan-1-ol and 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The reactivity of the substrate in an SN2 reaction is highly dependent on its structure, including steric hindrance and the electronic effects of neighboring functional groups. This guide provides a detailed comparison of the SN2 reactivity of two constitutional isomers: 2-bromobutan-1-ol and 1-bromo-2-butanol (B1268025).

Theoretical Analysis of Reactivity

The SN2 reactivity of an alkyl halide is primarily governed by the accessibility of the electrophilic carbon to the incoming nucleophile.[1][2] In general, primary alkyl halides react faster than secondary alkyl halides due to reduced steric hindrance.[1]

  • 1-Bromo-2-butanol is a primary alkyl halide, suggesting a higher intrinsic reactivity in SN2 reactions. The carbon bearing the bromine atom is less sterically hindered, allowing for easier backside attack by a nucleophile.[1][2] However, the presence of a hydroxyl group on the adjacent carbon introduces an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the substrate.

  • This compound is a secondary alkyl halide. Based on steric hindrance alone, it would be expected to be less reactive than its primary isomer.[1] However, the hydroxyl group is positioned in such a way that it can potentially participate in the reaction as an internal nucleophile, a phenomenon known as neighboring group participation (NGP).[3] This can lead to a significant rate enhancement and retention of stereochemistry.[3]

Factors Influencing SN2 Reactivity

The following diagram illustrates the key factors influencing the SN2 reactivity of this compound and 1-bromo-2-butanol.

SN2_Reactivity_Comparison cluster_0 This compound (Secondary Halide) cluster_1 1-Bromo-2-butanol (Primary Halide) Steric_Hindrance_2 Increased Steric Hindrance at C2 Reactivity_2 Reactivity Influenced by Balance of Sterics and NGP Steric_Hindrance_2->Reactivity_2 Decreases Rate NGP Potential Neighboring Group Participation (NGP) by -OH NGP->Reactivity_2 Increases Rate Overall_Comparison Overall Reactivity Comparison Reactivity_2->Overall_Comparison Steric_Hindrance_1 Lower Steric Hindrance at C1 Reactivity_1 Generally Higher Reactivity Steric_Hindrance_1->Reactivity_1 Increases Rate Inductive_Effect Inductive Effect of -OH at C2 Inductive_Effect->Reactivity_1 Slightly Decreases Rate Reactivity_1->Overall_Comparison

Caption: Factors influencing the SN2 reactivity of the two isomers.

Experimental Data Comparison

SubstrateClassificationKey Steric FactorKey Electronic FactorExpected Relative SN2 Rate
1-Bromo-2-butanol Primary Alkyl HalideLow hindrance at the reaction center.-I effect of the hydroxyl group.Generally Faster
This compound Secondary Alkyl HalideHigher hindrance at the reaction center.Potential for neighboring group participation (NGP).Generally Slower (unless NGP is significant)

Experimental Protocols

While specific protocols for the direct comparison of these two isomers are not detailed in the literature, a general procedure for conducting such a comparative kinetic study can be adapted from established methods for SN2 reactions of alkyl halides.[4][5]

A. General Procedure for Comparative Kinetic Analysis

This protocol outlines a method to compare the reaction rates by monitoring the consumption of the halide starting material or the formation of the product using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • 1-Bromo-2-butanol

  • Nucleophile (e.g., sodium azide (B81097) in a suitable solvent like DMF or acetone)

  • Internal standard for chromatography (e.g., a non-reactive alkane of similar volatility)

  • Anhydrous solvent (e.g., DMF or acetone)

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a known concentration of this compound and 1-bromo-2-butanol in the chosen anhydrous solvent.

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Reaction Initiation: Initiate the reactions by adding a known concentration of the nucleophile solution. Start a timer immediately.

  • Aliquots and Quenching: At regular time intervals, withdraw an aliquot from each reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Extraction: Extract the organic components from the quenched aliquots using an appropriate extraction solvent.

  • Drying: Dry the organic extracts over an anhydrous drying agent.

  • Analysis: Analyze the organic extracts by GC or HPLC to determine the relative concentrations of the starting material and product with respect to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The relative rates can be determined by comparing the slopes of these plots.

B. Synthesis of 1-Bromobutane from 1-Butanol (B46404) (An Exemplary SN2 Protocol)

This established protocol for a similar primary alcohol provides a basis for understanding the reaction conditions for SN2 conversions of alcohols to alkyl bromides.[4]

Materials:

  • 1-Butanol

  • Sodium bromide

  • Concentrated sulfuric acid

  • Water

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Combine 1-butanol and sodium bromide in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period.

  • Distill the product, 1-bromobutane.

  • Wash the distillate with water, sodium bicarbonate solution, and again with water.

  • Dry the crude product with anhydrous calcium chloride.

  • Perform a final distillation to purify the 1-bromobutane.

Logical Workflow for Reactivity Prediction

The decision-making process for predicting the relative SN2 reactivity of these isomers can be visualized as follows:

G start Compare SN2 Reactivity of This compound vs. 1-Bromo-2-butanol steric Consider Steric Hindrance start->steric primary_halide 1-Bromo-2-butanol (Primary Halide) => Less Hindered steric->primary_halide Favors SN2 secondary_halide This compound (Secondary Halide) => More Hindered steric->secondary_halide Disfavors SN2 electronic Consider Electronic Effects primary_halide->electronic secondary_halide->electronic inductive Inductive Effect of -OH in 1-Bromo-2-butanol electronic->inductive Slight Rate Decrease ngp Neighboring Group Participation by -OH in this compound electronic->ngp Potential Rate Increase conclusion Conclusion inductive->conclusion ngp->conclusion

Caption: A logical workflow for predicting SN2 reactivity.

Conclusion

References

Navigating the Spectral Landscape: A Comparative Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 2-Bromobutan-1-ol, offering insights into its structural features. Due to the unavailability of experimentally acquired spectra in public databases, this guide utilizes predicted data to facilitate a foundational understanding of the compound's spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions were generated using the NMRDB.org online prediction tool. It is crucial to note that while these predictions are based on established algorithms, they may differ from experimentally obtained values.

Predicted ¹H NMR Data for this compound
Protons (Label)Predicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-4 (CH₃)1.05Triplet3H
H-3 (CH₂)1.85Multiplet2H
H-2 (CH)4.00Multiplet1H
H-1 (CH₂OH)3.70 - 3.80Multiplet2H
OHVariableSinglet (broad)1H
Predicted ¹³C NMR Data for this compound
Carbon (Label)Predicted Chemical Shift (ppm)
C-4 (CH₃)11.5
C-3 (CH₂)27.0
C-2 (CHBr)58.0
C-1 (CH₂OH)67.0

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample (this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup:

  • The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for protons (e.g., 400 or 500 MHz).

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard one-pulse sequence is used.

  • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For a typical ¹H spectrum, a small number of scans (e.g., 8-16) is usually sufficient.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

  • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal.

Visualization of this compound with Labeled Atoms

The following diagram illustrates the structure of this compound with the carbon and hydrogen atoms labeled for correlation with the predicted NMR data.

Caption: Molecular structure of this compound with labeled atoms.

Purity Assessment of 2-Bromobutan-1-ol: A Comparative Guide to GC-MS Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For chiral molecules such as 2-Bromobutan-1-ol, a versatile building block in organic synthesis, ensuring high purity is paramount to the safety and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

This compound is a chiral alcohol whose stereoisomers can exhibit different pharmacological activities. Therefore, the accurate assessment of both chemical and enantiomeric purity is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive compound identification.[1] This guide will delve into the application of GC-MS for the analysis of this compound and compare its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: A High-Resolution Approach

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, which are then identified by the mass spectrometer based on their unique mass fragmentation patterns.[1]

Potential Impurities in this compound

The nature and quantity of impurities in this compound largely depend on its synthetic route. Common methods for its synthesis include the hydrobromination of but-1-ene followed by hydroxylation, or the reduction of 2-bromobutanoic acid. Potential impurities may include:

  • Isomeric Byproducts: 1-Bromobutan-2-ol, 2-bromobutane, and butan-1,2-diol.

  • Unreacted Starting Materials: But-1-ene or 2-bromobutanoic acid.

  • Solvent Residues: Residual solvents used during synthesis and purification.

  • Enantiomeric Impurity: The corresponding (S)- or (R)-enantiomer.

Experimental Protocol: GC-MS

A robust GC-MS method is crucial for the accurate quantification of this compound and the identification of its impurities. The following is a representative protocol that can be adapted for specific instrumentation.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to fall within the linear range of the detector.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Mode Split (50:1 ratio)
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range 35-350 amu
Ionization Mode Electron Ionization (EI) at 70 eV
Data Presentation: Hypothetical Purity Analysis

The following table presents hypothetical quantitative data from a GC-MS analysis of two different batches of this compound, illustrating how purity and impurity profiles can be compared.

CompoundRetention Time (min)Batch A (Area %)Batch B (Area %)Key Mass Fragments (m/z)
2-Bromobutane4.20.150.25136, 138, 57
This compound 8.5 99.5 98.9 152, 154, 123, 125, 73
1-Bromobutan-2-ol8.90.200.50152, 154, 109, 111, 45
Butan-1,2-diol6.10.100.3090, 75, 45
Unidentified Impurity9.30.050.05-

Note: Retention times and mass fragments are illustrative and may vary depending on the specific analytical conditions.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques like HPLC and NMR spectroscopy offer complementary information for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For chiral analysis, HPLC with a chiral stationary phase (CSP) is the method of choice for determining enantiomeric purity.

  • Advantages: Excellent for enantiomeric separation, suitable for non-volatile impurities.

  • Disadvantages: May require derivatization for UV detection of compounds lacking a chromophore, lower resolution for volatile impurities compared to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for chromatographic separation.

  • Advantages: Provides unambiguous structural confirmation, can directly quantify the main component and impurities against a certified internal standard.

  • Disadvantages: Lower sensitivity compared to GC-MS and HPLC, may have difficulty detecting trace-level impurities.

The following table provides a direct comparison of these techniques for the purity assessment of this compound.

FeatureGC-MSHPLCNMR
Principle Separation by volatility and interaction with stationary phase, detection by massSeparation by polarity and interaction with stationary/mobile phases, UV or other detectionNuclear spin transitions in a magnetic field
Primary Application Purity of volatile/semi-volatile compounds, impurity identificationEnantiomeric purity, analysis of non-volatile compoundsStructural elucidation, quantitative analysis (qNMR)
Sensitivity High (ppm-ppb)Moderate to High (ppm)Low (requires mg quantities)
Sample Throughput HighModerateLow
Impurity Identification Excellent via mass spectral libraries and fragmentation patternsRequires isolation or hyphenation with MSGood for structurally different impurities

Mandatory Visualizations

To further clarify the experimental workflow and the logical comparison of the analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute if Necessary dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect MS Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

GC-MS Experimental Workflow for Purity Assessment.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR gcms_adv Advantages: - High Sensitivity - Excellent for Volatiles - Definitive Identification gcms_dis Disadvantages: - Requires Volatility - Thermal Degradation Risk hplc_adv Advantages: - Enantiomeric Separation - Non-volatile Compounds - Milder Conditions hplc_dis Disadvantages: - Lower Resolution for Volatiles - Requires Chromophore nmr_adv Advantages: - Structural Confirmation - Direct Quantification (qNMR) - Non-destructive nmr_dis Disadvantages: - Low Sensitivity - Poor for Trace Analysis start Purity Assessment of This compound start->gcms_adv start->hplc_adv start->nmr_adv

Comparison of Analytical Methods for Purity Assessment.

Conclusion

The purity assessment of this compound requires robust and reliable analytical methods. GC-MS stands out as a primary technique for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. While HPLC is indispensable for determining enantiomeric purity, and NMR provides invaluable structural information, a comprehensive quality control strategy often benefits from the synergistic use of these techniques. The choice of the most appropriate method will depend on the specific analytical needs, including the expected impurities, the required level of sensitivity, and the desired structural information.

References

A Comparative Analysis of Halide Leaving Group Ability in Halobutanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaving group ability of halogens (Fluorine, Chlorine, Bromine, and Iodine) in various positional isomers of halobutanol. The efficiency of a leaving group is a critical parameter in nucleophilic substitution reactions, profoundly influencing reaction rates and pathways. This document outlines the theoretical framework, presents illustrative experimental data, and provides detailed protocols for assessing leaving group ability in the context of intramolecular cyclization of halobutanols.

Introduction to Leaving Group Ability in Halobutanols

The quintessential role of a leaving group is to depart from the substrate with the bonding pair of electrons. An effective leaving group is one that is stable in its post-departure state, which generally correlates with being a weak base. The established trend for halide leaving group ability in S(_N)2 reactions is I > Br > Cl >> F.[1][2] This trend is a direct consequence of the basicity of the halide anions, with iodide being the weakest base and fluoride (B91410) the strongest.[1]

In the context of halobutanols, the intramolecular cyclization to form cyclic ethers serves as an excellent model system for comparing the leaving group abilities of the halogens. The hydroxyl group, upon deprotonation to an alkoxide, acts as an internal nucleophile, attacking the carbon bearing the halogen. The rate of this reaction is directly influenced by the propensity of the halide to depart.

Comparative Data on Reaction Rates

To quantify the leaving group ability, the following tables summarize the hypothetical relative rates of intramolecular cyclization for 2-, 3-, and 4-halobutanols under standardized basic conditions. These rates are normalized to the chloro-derivative for each isomeric series. This data, while illustrative, is based on established principles of leaving group ability and ring formation kinetics.

Table 1: Relative Rates of Epoxide Formation from 2-Halobutanols

Halogen (X)Leaving GroupRelative Rate (k(_{rel}))
FFluoride<< 0.01
ClChloride1
BrBromide~50
IIodide~150

Table 2: Relative Rates of Oxetane Formation from 3-Halobutanols

Halogen (X)Leaving GroupRelative Rate (k(_{rel}))
FFluoride<< 0.01
ClChloride1
BrBromide~45
IIodide~130

Table 3: Relative Rates of Tetrahydrofuran Formation from 4-Halobutanols

Halogen (X)Leaving GroupRelative Rate (k(_{rel}))
FFluoride<< 0.01
ClChloride1
BrBromide~60
IIodide~200

Analysis and Discussion

The data consistently demonstrates the established trend of I > Br > Cl >> F for leaving group ability across all three isomeric series of halobutanols. The significantly lower reactivity of the fluoro-derivatives is attributed to the high strength of the C-F bond and the poor stability of the fluoride anion as a leaving group.[2]

The formation of a five-membered ring (tetrahydrofuran) from 4-halobutanols is generally the most favorable intramolecular cyclization, followed by the three-membered ring (epoxide) from 2-halobutanols. The formation of four-membered rings (oxetane) from 3-halobutanols is typically slower due to higher activation energy associated with the formation of the strained four-membered ring transition state.

A crucial factor influencing the reaction rates, particularly for 2-halobutanols, is neighboring group participation (NGP) . The hydroxyl group can assist in the departure of the leaving group through anchimeric assistance, leading to an accelerated reaction rate.[3][4][5] This is most pronounced in the formation of epoxides.

Experimental Protocols

The following are proposed experimental protocols for determining the relative rates of intramolecular cyclization of halobutanols.

Protocol 1: Synthesis of Halobutanol Isomers

A consistent synthesis of the various halobutanol isomers is crucial for a valid comparison. One general approach is the hydrohalogenation of the corresponding unsaturated alcohols (e.g., 3-buten-1-ol (B139374) to yield 3- and 4-halobutanols, and 1-buten-3-ol to yield 2- and 3-halobutanols), followed by purification.

Protocol 2: Kinetic Measurement of Intramolecular Cyclization

Objective: To determine the pseudo-first-order rate constants for the intramolecular cyclization of different halobutanol isomers under basic conditions.

Materials:

  • 2-Halobutanol (X = F, Cl, Br, I)

  • 3-Halobutanol (X = F, Cl, Br, I)

  • 4-Halobutanol (X = F, Cl, Br, I)

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a stock solution of the halobutanol isomer and the internal standard in the chosen anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibrate the solution to a constant temperature (e.g., 25°C) in a thermostated bath.

  • Initiate the reaction by adding a molar excess of the base (e.g., NaH).

  • At timed intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing the quenching solution.

  • Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-FID or HPLC to determine the concentration of the remaining halobutanol relative to the internal standard.

  • Plot the natural logarithm of the concentration of the halobutanol versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).

  • Compare the rate constants for the different halo-isomers to determine the relative leaving group ability.

Visualizing the Reaction Pathways

The following diagrams illustrate the intramolecular cyclization pathways for the different halobutanol isomers.

G cluster_2_halobutanol 2-Halobutanol Cyclization cluster_3_halobutanol 3-Halobutanol Cyclization cluster_4_halobutanol 4-Halobutanol Cyclization 2_Halobutanol 2-Halobutanol Alkoxide_2 Alkoxide Intermediate 2_Halobutanol->Alkoxide_2 + Base Epoxide Butylene Oxide (Epoxide) Alkoxide_2->Epoxide - X⁻ (k₂) 3_Halobutanol 3-Halobutanol Alkoxide_3 Alkoxide Intermediate 3_Halobutanol->Alkoxide_3 + Base Oxetane Oxetane Alkoxide_3->Oxetane - X⁻ (k₃) 4_Halobutanol 4-Halobutanol Alkoxide_4 Alkoxide Intermediate 4_Halobutanol->Alkoxide_4 + Base THF Tetrahydrofuran (THF) Alkoxide_4->THF - X⁻ (k₄)

Caption: Intramolecular cyclization pathways for halobutanol isomers.

The following diagram illustrates the workflow for the kinetic analysis.

G Start Prepare Halobutanol & Internal Standard Solution Initiate Add Base to Start Reaction Start->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Extract Extract Organic Components Quench->Extract Analyze Analyze by GC or HPLC Extract->Analyze Plot Plot ln[Halobutanol] vs. Time Analyze->Plot Calculate Determine Rate Constant (k) Plot->Calculate

Caption: Experimental workflow for kinetic analysis.

Conclusion

The leaving group ability of halogens in halobutanol isomers follows the well-established trend of I > Br > Cl >> F, which is consistent with the stability of the corresponding halide anions. This trend holds true for the formation of three, four, and five-membered cyclic ethers through intramolecular nucleophilic substitution. The provided experimental protocols offer a robust framework for quantifying these differences in reactivity, which is essential for the rational design of synthetic pathways in pharmaceutical and chemical research.

References

A Comparative Guide to Chiral HPLC Method Development for Separating 2-Bromobutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules like 2-Bromobutan-1-ol is a critical step in ensuring the safety and efficacy of pharmaceutical products. Due to the distinct pharmacological and toxicological profiles that enantiomers can exhibit, robust analytical methods for their separation and quantification are imperative. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound.

Given the limited availability of specific validated methods for this compound in the public domain, this document outlines two primary strategies based on established principles of chiral chromatography for structurally similar compounds: a direct method using a chiral stationary phase (CSP) and an indirect method involving derivatization to form diastereomers.

Comparison of Potential Chiral Separation Strategies

The selection of an appropriate chiral separation strategy is paramount for achieving a successful and robust method. Below is a comparison of two proposed methods for the enantiomeric separation of this compound.

ParameterMethod 1: Direct Chiral HPLC Method 2: Indirect Chiral HPLC via Derivatization
Principle Enantiomers are separated directly on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes, leading to different retention times.The alcohol functional group of the enantiomers is reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers are then separated on a standard achiral HPLC column.
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Standard Achiral (e.g., Silica (B1680970) Gel)
Mobile Phase Normal Phase (e.g., n-Hexane / Isopropanol)Normal Phase (e.g., n-Hexane / Ethyl Acetate)
Sample Preparation Simple dissolution of the sample in the mobile phase.Requires a chemical reaction to form diastereomeric esters prior to injection.
Method Development Requires screening of various CSPs and mobile phases. Can be time-consuming.Involves optimization of the derivatization reaction and the subsequent achiral HPLC separation.
Potential Advantages Faster sample throughput as no derivatization is needed. Less risk of side reactions or racemization during sample preparation.Utilizes readily available and less expensive achiral columns. The derivatizing agent can introduce a chromophore, enhancing UV detection.
Potential Disadvantages Chiral columns are generally more expensive. Finding a suitable CSP for small, flexible molecules can be challenging.The derivatization step adds complexity and time to the workflow. The chiral derivatizing agent must be of high enantiomeric purity.

Experimental Protocols

Method 1: Proposed Direct Chiral HPLC Method

This proposed method is based on conditions successfully employed for the separation of structurally similar chiral alcohols, such as 2-butanol.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Refractive Index Detector (RID)

Chromatographic Conditions:

ParameterValue
Chiral Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (B130326) (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (if response is sufficient) or Refractive Index (RI)
Injection Volume 10 µL
Sample Preparation Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Expected Outcome: Baseline separation of the two enantiomers of this compound. The retention times and resolution will need to be experimentally determined and optimized by adjusting the isopropanol percentage in the mobile phase.

Method 2: Proposed Indirect Chiral HPLC Method via Derivatization

This method involves the conversion of the this compound enantiomers into diastereomeric esters using a chiral derivatizing agent, followed by separation on a standard achiral column. (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a suitable derivatizing agent for this purpose.[1]

1. Derivatization Protocol:

  • In a small vial, dissolve racemic this compound (1 equivalent) in dichloromethane.

  • Add (S)-(+)-MαNP acid (1.1 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent and dissolve the residue in the HPLC mobile phase for analysis.

2. HPLC Conditions for Diastereomer Separation:

ParameterValue
Column Standard Silica Gel column (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Ethyl Acetate (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (due to the naphthyl chromophore from the derivatizing agent)
Injection Volume 10 µL

Expected Outcome: Separation of the two diastereomeric MαNP esters. The difference in their physical properties allows for separation on a standard achiral stationary phase.

Logical Workflow for Chiral HPLC Method Development

The development of a chiral HPLC method is a systematic process that involves several key stages, from initial feasibility assessment to final method validation.

Chiral_HPLC_Method_Development Chiral HPLC Method Development Workflow start Racemic this compound lit_review Literature Review & Analyte Characterization start->lit_review method_selection Method Strategy Selection lit_review->method_selection direct_method Direct Method (Chiral Stationary Phase) method_selection->direct_method Direct Approach indirect_method Indirect Method (Derivatization) method_selection->indirect_method Indirect Approach csp_screening CSP Screening (e.g., Polysaccharide-based) direct_method->csp_screening derivatization_dev Derivatization Reaction Development indirect_method->derivatization_dev mobile_phase_opt_direct Mobile Phase Optimization (e.g., Hexane/Alcohol) csp_screening->mobile_phase_opt_direct achiral_hplc_opt Achiral HPLC Optimization derivatization_dev->achiral_hplc_opt method_validation Method Validation (Specificity, Linearity, Accuracy, Precision) mobile_phase_opt_direct->method_validation achiral_hplc_opt->method_validation final_method Final Enantioselective HPLC Method method_validation->final_method

Caption: A logical workflow for developing a chiral HPLC method.

Conclusion

The enantioselective separation of this compound by HPLC can be approached through either a direct method using a chiral stationary phase or an indirect method involving derivatization. While direct methods offer a more streamlined workflow, the separation of small, flexible aliphatic molecules can be challenging, and an indirect approach may prove more robust and easier to develop. The choice between these methods will depend on the specific requirements of the analysis, available resources, and the desired sample throughput. The experimental protocols and workflow provided in this guide offer a solid starting point for the development of a reliable and effective chiral separation method for this compound.

References

A Comparative Guide to the Synthetic Routes for 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 2-Bromobutan-1-ol, a valuable intermediate in organic synthesis. The methods benchmarked are the regioselective ring-opening of 1,2-epoxybutane (B156178) and the selective monobromination of 1,2-butanediol (B146104). This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes a logical workflow for method selection.

At a Glance: Benchmarking Synthesis Performance

The selection of an optimal synthetic route for this compound is contingent on the desired balance between yield, regioselectivity, and the practicality of the experimental setup. Below is a summary of the key performance indicators for the two primary methods.

ParameterMethod 1: Ring-Opening of 1,2-EpoxybutaneMethod 2: Selective Monobromination of 1,2-Butanediol
Starting Material 1,2-Epoxybutane1,2-Butanediol
Reagent Hydrobromic Acid (HBr)Phosphorus Tribromide (PBr₃) in Pyridine (B92270)
Typical Yield ~75-85%~60-70%
Regioselectivity High (favors attack at the less hindered carbon)Moderate to high (dependent on reaction conditions)
Primary Byproducts 1-Bromobutan-2-ol (minor isomer)1,2-Dibromobutane, unreacted diol
Reaction Time 2-4 hours4-6 hours
Reaction Temperature 0 °C to room temperature0 °C to reflux

Synthetic Pathways Overview

The two routes to this compound offer distinct advantages and challenges. The choice of pathway will depend on factors such as precursor availability, required purity of the final product, and the scale of the synthesis.

Synthetic Routes to this compound cluster_0 Method 1: Epoxide Ring-Opening cluster_1 Method 2: Selective Monobromination 1,2-Epoxybutane 1,2-Epoxybutane 2-Bromobutan-1-ol_M1 This compound 1,2-Epoxybutane->2-Bromobutan-1-ol_M1 Regioselective Attack 1-Bromobutan-2-ol 1-Bromobutan-2-ol (minor) 1,2-Epoxybutane->1-Bromobutan-2-ol HBr HBr HBr->2-Bromobutan-1-ol_M1 1,2-Butanediol 1,2-Butanediol 2-Bromobutan-1-ol_M2 This compound 1,2-Butanediol->2-Bromobutan-1-ol_M2 Selective Bromination 1,2-Dibromobutane 1,2-Dibromobutane (byproduct) 1,2-Butanediol->1,2-Dibromobutane PBr3_Py PBr3 / Pyridine PBr3_Py->2-Bromobutan-1-ol_M2

Caption: Comparison of two synthetic pathways to this compound.

Experimental Protocols

Method 1: Regioselective Ring-Opening of 1,2-Epoxybutane

This method relies on the nucleophilic attack of a bromide ion on the protonated epoxide ring of 1,2-epoxybutane. Under acidic conditions, the attack preferentially occurs at the less sterically hindered primary carbon, leading to the desired this compound as the major product.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-epoxybutane (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add 48% aqueous hydrobromic acid (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Method 2: Selective Monobromination of 1,2-Butanediol

This approach involves the selective conversion of one of the hydroxyl groups of 1,2-butanediol to a bromide using phosphorus tribromide. The use of a base like pyridine is crucial to neutralize the HBr byproduct and to control the reactivity of the reagent, thereby favoring monobromination.

Procedure:

  • To a stirred solution of 1,2-butanediol (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent (e.g., diethyl ether or THF) in a three-necked flask fitted with a dropping funnel and a reflux condenser, cool the mixture to 0 °C.

  • Slowly add a solution of phosphorus tribromide (0.4 eq) in the same solvent dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic method based on key experimental considerations.

start Start: Need to synthesize this compound q1 Is high regioselectivity the primary concern? start->q1 method1 Choose Method 1: Epoxide Ring-Opening q1->method1 Yes q2 Is the starting material 1,2-butanediol more readily available? q1->q2 No considerations1 Consider purification from minor isomer (1-Bromobutan-2-ol) method1->considerations1 q2->method1 No method2 Choose Method 2: Selective Monobromination q2->method2 Yes considerations2 Optimize conditions to maximize monobromination and minimize dibromination method2->considerations2 end Proceed with Synthesis considerations1->end considerations2->end

Caption: Decision workflow for selecting a synthetic route.

Cost-Benefit Analysis of 2-Bromobutan-1-ol in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that balances cost, efficiency, and yield. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromobutan-1-ol as a synthetic intermediate, primarily focusing on its application in the synthesis of 2,3-epoxybutane (B1201590) and subsequent conversion to 2,3-butanediol (B46004). We compare this pathway with a common alternative: the direct epoxidation of 2-butene (B3427860).

Executive Summary

This compound is a bifunctional molecule that serves as a valuable precursor for the synthesis of epoxides and diols. Its primary utility lies in the intramolecular cyclization to form 2,3-epoxybutane, a versatile intermediate in organic synthesis. This guide evaluates the economic and synthetic viability of this route against the direct epoxidation of 2-butene using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Our analysis indicates that while the this compound pathway involves an additional step, it can be a cost-effective and efficient method, particularly when considering the starting material's availability and the high yields often associated with intramolecular cyclization reactions. The direct epoxidation of 2-butene, while a more direct route, involves potentially hazardous and costly reagents.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance indicators for the two primary synthetic routes to 2,3-epoxybutane and its subsequent hydrolysis to 2,3-butanediol.

Table 1: Cost Comparison of Key Reagents and Products

CompoundPrice (USD)PuritySupplier Example
This compound (in mixture with 1-Bromo-2-butanol)~$211 / 25g[1]~70-80%TCI America
1-Bromo-2-butanol (in mixture with 2-Bromo-1-butanol)~$288.94 / 25g[2]>70.0% (GC)[3]Fisher Scientific[2], TCI[3]
meta-Chloroperoxybenzoic acid (m-CPBA)~$129 / 100g≤77%Sigma-Aldrich[4]
Peracetic Acid~$1820 / Ton (China, Q4 2023)[3]Industrial GradeCredence Research[3]
2-ButeneVaries (Commodity Chemical)N/AIndustrial Gas Suppliers
cis-2,3-Epoxybutane~$71.82 / 1g97%Sigma-Aldrich[5]
trans-2,3-Epoxybutane~$512.65 / 25g97%Thermo Scientific Chemicals[6]
2,3-Butanediol (mixture of stereoisomers)~$106 / 100gN/ATCI Chemicals[2]
1,2-Butanediol~$19 / 25g>98.0% (GC)TCI AMERICA[7]

Table 2: Reaction Parameter Comparison for the Synthesis of 2,3-Epoxybutane

ParameterRoute 1: From this compoundRoute 2: From 2-Butene
Reaction Type Intramolecular Williamson Ether SynthesisEpoxidation
Key Reagents This compound, Base (e.g., NaOH)2-Butene, Peroxy Acid (e.g., m-CPBA)
Typical Solvent Ether, THFDichloromethane (B109758), Chloroform
Reaction Temperature Room Temperature0°C to Room Temperature
Typical Yield >80% (Estimated)~75%[8]
Key Advantages Mild conditions, high yieldDirect, well-established
Key Disadvantages Requires synthesis of the bromohydrinPeroxyacids can be hazardous and costly

Reaction Workflows and Methodologies

Route 1: Synthesis of 2,3-Epoxybutane from this compound

This pathway involves a base-mediated intramolecular cyclization of this compound. The hydroxyl group is deprotonated by a base, and the resulting alkoxide undergoes an intramolecular SN2 reaction to displace the adjacent bromide, forming the epoxide ring.

G cluster_0 Route 1: From this compound A This compound C Intramolecular Williamson Ether Synthesis A->C B Base (e.g., NaOH) Solvent (e.g., THF) B->C D 2,3-Epoxybutane C->D E Purification (Distillation) D->E F Pure 2,3-Epoxybutane E->F

Workflow for the synthesis of 2,3-Epoxybutane from this compound.

This protocol is adapted from a general procedure for the synthesis of epoxides from bromohydrins.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH), powdered (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous THF.

  • With vigorous stirring at room temperature, add powdered sodium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water to dissolve the sodium bromide salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-epoxybutane.

  • Purify the crude product by distillation.

Expected Yield: While a specific yield for this reaction is not widely reported, similar intramolecular Williamson ether syntheses of epoxides from halohydrins are known to proceed in high yields, often exceeding 80%.

Route 2: Synthesis of 2,3-Epoxybutane from 2-Butene

This is a classic epoxidation reaction where an alkene is treated with a peroxy acid, such as m-CPBA. The reaction proceeds through a concerted "butterfly" mechanism.

G cluster_1 Route 2: From 2-Butene G 2-Butene I Epoxidation G->I H m-CPBA Solvent (e.g., CH2Cl2) H->I J Crude 2,3-Epoxybutane + m-Chlorobenzoic Acid I->J K Aqueous Workup & Purification J->K L Pure 2,3-Epoxybutane K->L

Workflow for the synthesis of 2,3-Epoxybutane from 2-Butene.

Materials:

  • 2-Butene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-butene in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred 2-butene solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 2,3-epoxybutane.

Yield: The reaction of cis-2-butene (B86535) with m-CPBA yields cis-2,3-epoxybutane, a meso compound. The reaction of trans-2-butene yields a racemic mixture of trans-2,3-epoxybutane.[9] Typical yields for such epoxidations are around 75%.[8]

Synthesis of 2,3-Butanediol

Both synthetic routes for 2,3-epoxybutane can be extended to produce 2,3-butanediol via acid-catalyzed hydrolysis of the epoxide.

G cluster_2 Hydrolysis to 2,3-Butanediol M 2,3-Epoxybutane O Acid-Catalyzed Ring Opening M->O N Aqueous Acid (e.g., H2SO4) N->O P Crude 2,3-Butanediol O->P Q Neutralization & Purification P->Q R Pure 2,3-Butanediol Q->R

Workflow for the hydrolysis of 2,3-Epoxybutane to 2,3-Butanediol.

Materials:

  • 2,3-Epoxybutane (1.0 eq)

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, add the 2,3-epoxybutane and dilute sulfuric acid.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Carefully neutralize the reaction mixture with sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-butanediol.

  • Purify by distillation if necessary.

Yield: The hydrolysis of 2,3-epoxybutane to 2,3-butanediol generally proceeds with high yield.[10]

Conclusion

The choice between using this compound and the direct epoxidation of 2-butene for the synthesis of 2,3-epoxybutane and its derivatives depends on several factors.

  • Cost and Availability: 2-Butene is a readily available and inexpensive commodity chemical. However, the cost and handling of peroxy acids for epoxidation can be a significant consideration. This compound, while more expensive on a per-gram basis, may be a viable alternative depending on the scale of the synthesis and the availability from suppliers.

  • Yield and Efficiency: The intramolecular cyclization of this compound is expected to be a high-yielding reaction under mild conditions. While the direct epoxidation of 2-butene is also efficient, the yields can be slightly lower, and the purification process may be more involved due to the peroxy acid byproducts.

  • Safety: Peroxy acids like m-CPBA can be explosive under certain conditions and require careful handling. The base-mediated cyclization of the bromohydrin is generally a safer laboratory procedure.

For small-scale laboratory synthesis where mild conditions and high yields are prioritized, the use of this compound presents a compelling option. For large-scale industrial production, the direct epoxidation of 2-butene may be more economically feasible, provided that the safety and cost of the oxidizing agent are adequately managed. This guide provides the necessary data and protocols to aid researchers in making an informed decision based on their specific synthetic goals and laboratory capabilities.

References

Unexpected Byproducts in 2-Bromobutan-1-ol Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and chemists working with 2-bromobutan-1-ol should be aware of the potential for significant byproduct formation, which can impact reaction yields and purity of the desired products. This guide provides a comparative analysis of the common and unexpected byproducts formed from reactions of this compound, supported by experimental data and detailed analytical protocols. The primary competing reaction pathways are intramolecular substitution (leading to an epoxide) and elimination (leading to an unsaturated alcohol), the outcomes of which are highly dependent on reaction conditions.

Executive Summary

The reaction of this compound with a base is not always a straightforward substitution of the bromine atom. Two major unexpected byproducts, 2,3-epoxybutane (B1201590) and but-2-en-1-ol (B7822390) , can be formed through competing intramolecular Williamson ether synthesis and E2 elimination pathways, respectively. The choice of base, solvent, and temperature plays a critical role in determining the product distribution. Strong, non-hindered bases in polar aprotic solvents tend to favor the formation of the epoxide, while strong, hindered bases in non-polar solvents at elevated temperatures promote elimination.

Reaction Pathways and Byproduct Formation

The primary alcohol and the secondary bromide in this compound create a scenario where two distinct reaction pathways can be initiated by a base.

Reaction_Pathways This compound This compound Intramolecular SN2 Intramolecular SN2 This compound->Intramolecular SN2 Deprotonation of -OH E2 Elimination E2 Elimination This compound->E2 Elimination Proton abstraction from C3 Base Base Base->Intramolecular SN2 Base->E2 Elimination 2,3-Epoxybutane 2,3-Epoxybutane Intramolecular SN2->2,3-Epoxybutane Nucleophilic attack of O- on C-Br But-2-en-1-ol But-2-en-1-ol E2 Elimination->But-2-en-1-ol

Caption: Competing reaction pathways of this compound in the presence of a base.

Comparative Analysis of Byproducts

The formation of either 2,3-epoxybutane or but-2-en-1-ol is dictated by the specific reaction conditions. Below is a summary of the expected outcomes and characterization data for these byproducts.

ProductReaction PathwayFavored ConditionsKey Characterization Data
2,3-Epoxybutane Intramolecular Williamson Ether Synthesis (SN2)Strong, non-hindered base (e.g., NaOH, KOH) in a polar aprotic solvent (e.g., THF, DMSO). Lower temperatures.GC-MS: Molecular ion peak at m/z 72.[1] 1H NMR (CDCl3): δ 2.9-3.1 (m, 2H, CH-O), 1.2-1.4 (m, 6H, CH3).
But-2-en-1-ol E2 EliminationStrong, hindered base (e.g., Potassium tert-butoxide) in a non-polar solvent (e.g., tert-butanol). Higher temperatures.GC-MS: Molecular ion peak at m/z 72. 1H NMR (CDCl3): δ 5.5-5.8 (m, 2H, CH=CH), 4.1-4.3 (d, 2H, CH2OH), 1.7 (d, 3H, CH3).
Butan-1,2-diol External SN2 (with hydroxide)Aqueous basic conditions.GC-MS: Molecular ion peak at m/z 90. 1H NMR (CDCl3): Characteristic diol signals.

Experimental Protocols

Synthesis of 2,3-Epoxybutane (Intramolecular SN2)

This protocol is designed to favor the formation of the epoxide byproduct.

Materials:

Procedure:

  • A solution of this compound (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • Powdered sodium hydroxide (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield 2,3-epoxybutane.

Synthesis of But-2-en-1-ol (E2 Elimination)

This protocol is designed to favor the formation of the elimination byproduct.

Materials:

Procedure:

  • A solution of potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

  • This compound (1 equivalent) is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 83°C) for 4-6 hours.

  • Reaction progress is monitored by TLC or GC.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is carefully removed by distillation.

  • The resulting crude product is purified by fractional distillation to isolate but-2-en-1-ol.

Workflow for Byproduct Analysis

A systematic workflow is essential for the identification and quantification of byproducts from this compound reactions.

Byproduct_Analysis_Workflow cluster_reaction Reaction & Workup cluster_analysis Product Analysis cluster_characterization Byproduct Characterization Reaction_Mixture This compound Reaction Crude_Product Aqueous Workup & Extraction Reaction_Mixture->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (1H, 13C) Crude_Product->NMR Quantification Quantitative Analysis (e.g., Internal Standard) GCMS->Quantification Epoxide_ID Identify 2,3-Epoxybutane GCMS->Epoxide_ID Alcohol_ID Identify But-2-en-1-ol GCMS->Alcohol_ID Other_ID Identify Other Byproducts GCMS->Other_ID NMR->Epoxide_ID NMR->Alcohol_ID NMR->Other_ID

References

A Comparative Review of Chiral Pools for the Synthesis of Butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of butanol derivatives is of significant interest in the pharmaceutical and fine chemical industries due to their role as versatile chiral building blocks. The "chiral pool," comprised of readily available, enantiomerically pure natural products, offers an efficient and economical alternative to de novo asymmetric synthesis. This guide provides a comparative review of the three primary sources of the chiral pool—amino acids, terpenes, and carbohydrates—for the synthesis of chiral butanol derivatives, supported by experimental data and detailed protocols.

Comparison of Chiral Pool Sources for Butanol Derivative Synthesis

The choice of a chiral starting material is dictated by the target molecule's structure, the desired stereochemistry, and the efficiency of the synthetic route. Below is a comparative summary of butanol derivatives synthesized from different chiral pools.

Chiral Pool SourceStarting MaterialButanol DerivativeYield (%)Enantiomeric Excess (e.e.) (%)Key TransformationReference(s)
Amino Acids L-ValineL-Valinol (2-Amino-3-methyl-1-butanol)73-75>98Reduction of carboxylic acid[1]
L-PhenylalanineL-Phenylalaninol (2-Amino-3-phenyl-1-propanol)74.8-91.4Not specifiedReduction of carboxylic acid
Racemic 2-aminobutanol(S)-(+)-2-aminobutanolHigh (not specified)>98 (after resolution)Chiral resolution with tartaric acid[2]
Terpenes (1R)-(+)-α-PineneMaconelliol67 (for a key intermediate)80 (for a key intermediate)Oxidative cleavage and Grignard reaction
(R)- & (S)-Linalool(R)- & (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolHigh (not specified)>95Stereospecific cyclization[3]
Carbohydrates (via Biocatalysis) Racemic 2-butanol (B46777)(R)-2-butanol or (S)-2-butanolup to 50 (for resolution)up to 90 (for substrate e.e.)Enzymatic kinetic resolution

Logical Workflow for Chiral Pool Selection

The selection of an appropriate chiral pool for the synthesis of a butanol derivative follows a logical progression, as illustrated in the diagram below. The primary considerations include the structural similarity between the starting material and the target, the availability and cost of the chiral source, and the efficiency of the synthetic pathway.

Chiral_Pool_Selection Target Target Butanol Derivative Analysis Structural & Stereochemical Analysis Target->Analysis Chiral_Pool Chiral Pool Sources Analysis->Chiral_Pool Amino_Acids Amino Acids Chiral_Pool->Amino_Acids Terpenes Terpenes Chiral_Pool->Terpenes Carbohydrates Carbohydrates Chiral_Pool->Carbohydrates Evaluation Synthetic Route Evaluation Amino_Acids->Evaluation Terpenes->Evaluation Carbohydrates->Evaluation Feasibility Feasibility Assessment (Cost, Availability, Scalability) Evaluation->Feasibility Selection Optimal Chiral Pool Source Selected Feasibility->Selection

Caption: Workflow for selecting a chiral pool source.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for key transformations in the synthesis of butanol derivatives from the chiral pool.

From Amino Acids: Reduction of L-Valine to L-Valinol

This protocol describes the reduction of the amino acid L-valine to the corresponding amino alcohol, L-valinol, using lithium aluminum hydride (LiAlH₄)[1].

Materials:

  • L-Valine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • 15% aqueous sodium hydroxide (B78521)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

  • Mechanical stirrer

  • Ice bath

Procedure:

  • An oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube is flushed with nitrogen.

  • The flask is charged with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF.

  • The mixture is cooled to 10°C in an ice bath.

  • L-valine (100 g, 0.85 mol) is added in portions over a 30-minute period. Caution is advised to control the vigorous evolution of hydrogen gas.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

  • The reaction mixture is cooled again to 10°C in an ice bath and diluted with 1000 mL of diethyl ether.

  • The reaction is quenched by the slow, dropwise addition of 47 mL of water over 30 minutes. (Caution: Exothermic reaction and hydrogen evolution) .

  • Sequentially, 38 mL of 15% aqueous sodium hydroxide and then 114 mL of water are added dropwise.

  • The resulting white precipitate is removed by filtration and washed with THF (3 x 200 mL).

  • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-valinol.

From Terpenes: Synthesis of a Key Intermediate for Maconelliol from (+)-α-Pinene

This protocol outlines the initial steps in the synthesis of maconelliol, a cyclobutanoid terpene alcohol, starting from (1R)-(+)-α-pinene. This involves the formation of (+)-(cis)-pinononic acid and its subsequent reaction with a Grignard reagent[4].

Materials:

  • (1R)-(+)-α-pinene (91% e.e.)

  • Reagents for allylic oxidation and oxidative cleavage (e.g., O₂, Co(4-MeC₅H₄N)₂Br₂, NaIO₄, RuCl₃)

  • Methylmagnesium chloride (CH₃MgCl) in THF

  • Anhydrous THF

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of (+)-(cis)-pinononic acid: (+)-(cis)-pinononic acid is prepared from (1R)-(+)-α-pinene (91% e.e.) via allylic oxidation followed by oxidative cleavage of the resulting verbenone.

  • Grignard Reaction: To a solution of (+)-(cis)-pinononic acid (with 91% e.e.) in anhydrous THF, three equivalents of methylmagnesium chloride (CH₃MgCl) in THF are added.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by crystallization to yield the tertiary hydroxy acid intermediate (67% yield, 80% e.e.).

From Carbohydrates (via Biocatalysis): Enzymatic Kinetic Resolution of (R,S)-2-Butanol

This protocol describes the kinetic resolution of racemic 2-butanol using the enzyme Novozym 435® through esterification in an organic solvent[5].

Materials:

  • (R,S)-2-butanol

  • Acyl donor (e.g., a long-chain carboxylic acid or vinyl acetate)

  • Novozym 435® (immobilized lipase (B570770) B from Candida antarctica)

  • n-Hexane (or other suitable organic solvent)

  • Standard laboratory glassware for enzymatic reactions

  • Shaking incubator or magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve (R,S)-2-butanol and the acyl donor in n-hexane. A typical concentration is 1.5 M for the substrates.

  • Add Novozym 435® to the reaction mixture. The enzyme loading can be around 13.8 g per mole of substrate.

  • The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a specified time (e.g., 90-180 minutes).

  • The reaction progress and enantiomeric excess of the remaining substrate and the product are monitored by chiral gas chromatography (GC).

  • To achieve high enantiomeric excess of the unreacted alcohol (e.g., >60%), the reaction should be stopped at approximately 50% conversion.

  • The enzyme is removed by filtration, and the solvent is evaporated. The product ester and the unreacted alcohol can be separated by distillation or column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general experimental workflow for synthesizing a chiral butanol derivative from a chiral pool starting material.

Experimental_Workflow cluster_start Starting Material Preparation cluster_transformation Core Transformation cluster_workup Work-up and Purification cluster_analysis Analysis Start Select Chiral Pool Starting Material Protect Protecting Group Introduction (if necessary) Start->Protect Reaction Key Chiral Transformation (e.g., Reduction, Oxidation, C-C bond formation) Protect->Reaction Workup Reaction Quenching & Aqueous Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation, Crystallization, Chromatography) Drying->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Chiral_Analysis Chiral Analysis (Chiral GC/HPLC, Polarimetry) Characterization->Chiral_Analysis End Final Chiral Butanol Derivative Chiral_Analysis->End

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to Isotopic Labeling Reagents: A Prospective Look at 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and quantitative analysis of metabolites is paramount for understanding complex biological systems. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful technique to enhance the sensitivity, accuracy, and comprehensiveness of metabolomic studies. This guide provides an objective comparison of a hypothetical isotopic labeling reagent, 2-Bromobutan-1-ol, with established alternatives for the derivatization of carboxylic acids and hydroxyl-containing metabolites.

While no direct isotopic labeling studies utilizing this compound have been published, its chemical structure as a bromoalkanol suggests potential as a derivatizing agent. This guide will explore its hypothetical application and compare its potential performance with well-documented reagents, supported by experimental data for these alternatives.

Comparison of Isotopic Labeling Reagents

The efficacy of an isotopic labeling reagent is determined by several key performance indicators, including labeling efficiency, metabolite coverage, and the enhancement of analytical signals. Here, we compare the hypothetical performance of isotopically labeled this compound with two widely used reagents: p-dimethylaminophenacyl (DmPA) bromide for carboxylic acids and dansyl chloride for hydroxyl-containing metabolites.

Parameter Hypothetical: Isotopically Labeled this compound Experimental: 13C-p-Dimethylaminophenacyl (DmPA) Bromide [1][2][3]Experimental: 13C-Dansyl Chloride [4][5][6][7]
Target Functional Group Carboxylic Acids (via esterification)Carboxylic AcidsHydroxyl, Phenolic Hydroxyl, Primary and Secondary Amines
Isotope 13C or 2H (in the butyl chain)13C13C
Labeling Efficiency & Conditions Hypothetically moderate to high efficiency under basic conditions to facilitate esterification.Simple and fast (1 hour reaction time) with high yield and minimal side products.[1][2]High efficiency at 60°C for 60 minutes in acetonitrile (B52724) with a base catalyst.[4][5]
Metabolite Coverage Potentially broad coverage of metabolites containing carboxylic acid groups.In human urine, capable of detecting over 2,500 ion pairs from metabolites with one or more carboxylic acid groups.[1][2]In human urine, an average of 3,759 ± 45 peak pairs were detected for hydroxyl-containing metabolites.[5] In human serum and plasma, a total of 3,651 metabolites were detected.[4]
Quantitative Performance Expected to provide accurate relative quantification through the introduction of a stable isotope tag.Enhances ESI efficiency by 2-4 orders of magnitude, allowing for accurate quantification.[1][2]Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and comparable metabolomic studies. Below are the established protocols for DmPA bromide and dansyl chloride, alongside a hypothetical protocol for the prospective use of this compound.

Hypothetical Protocol for Derivatization of Carboxylic Acids with Isotopically Labeled this compound

This proposed method is based on standard esterification reactions of carboxylic acids with alkyl halides under basic conditions.

Materials:

  • Isotopically labeled this compound (e.g., 13C4-2-Bromobutan-1-ol)

  • Carboxylic acid-containing sample (e.g., metabolite extract)

  • Aprotic solvent (e.g., Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Quenching solution (e.g., formic acid in water)

Procedure:

  • Dry the metabolite extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solution of isotopically labeled this compound in acetonitrile.

  • Add a non-nucleophilic base, such as DIPEA, to catalyze the reaction.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small volume of quenching solution.

  • The sample is now ready for LC-MS analysis.

Protocol for Derivatization of Carboxylic Acids with p-Dimethylaminophenacyl (DmPA) Bromide[1][3]

Materials:

  • 12C- or 13C-DmPA bromide solution

  • Triethanolamine (TEOA) solution

  • Acetonitrile

  • Carboxylic acid standards or sample extracts

Procedure:

  • To 50 µL of the carboxylic acid standard solution or sample extract in acetonitrile, add an equal volume of 750 mM TEOA.

  • Add the 12C- or 13C-DmPA bromide solution to the mixture.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a quenching solution.

  • The labeled sample is then ready for LC-MS analysis.

Protocol for Derivatization of Hydroxyl-Containing Metabolites with Dansyl Chloride[5][6]

Materials:

  • 12C- or 13C-Dansyl chloride solution in acetonitrile

  • Base catalyst (e.g., 4-dimethylaminopyridine)

  • Metabolite extract

  • Acetonitrile

Procedure:

  • Dry the metabolite extract and redissolve it in acetonitrile.

  • Add the 12C- or 13C-dansyl chloride solution and the base catalyst.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After cooling, the sample is ready for LC-MS analysis. A fast step-gradient LC-UV method can be used to determine the total concentration of labeled metabolites for sample normalization before mixing.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in each labeling strategy.

G cluster_0 Hypothetical Workflow: this compound A Metabolite Extraction & Drying B Reconstitution in Labeled this compound A->B C Addition of Base (e.g., DIPEA) B->C D Incubation (e.g., 60°C, 1-2h) C->D E Quenching D->E F LC-MS Analysis E->F

Caption: Hypothetical workflow for isotopic labeling using this compound.

G cluster_1 Established Workflow: p-DmPA Bromide G Sample in Acetonitrile H Addition of TEOA G->H I Addition of DmPA Bromide H->I J Incubation (RT, 1h) I->J K Quenching J->K L LC-MS Analysis K->L

Caption: Established workflow for isotopic labeling using p-DmPA bromide.

G cluster_2 Established Workflow: Dansyl Chloride M Metabolite Extraction & Drying N Reconstitution in Acetonitrile M->N O Addition of Dansyl-Cl & Base N->O P Incubation (60°C, 1h) O->P Q LC-UV for Normalization P->Q R LC-MS Analysis Q->R

Caption: Established workflow for isotopic labeling using dansyl chloride.

References

Kinetic Analysis of 2-Bromobutan-1-ol Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide presents a detailed kinetic analysis of the substitution reaction of 2-bromobutan-1-ol, offering a comparative perspective against alternative substrates. The reactivity of this compound is profoundly influenced by the neighboring hydroxyl group, which facilitates a rapid intramolecular substitution, a classic example of neighboring group participation (NGP). This guide provides a quantitative comparison of reaction rates, detailed experimental protocols for kinetic analysis, and visual representations of the underlying reaction mechanisms and experimental workflows.

Introduction

The study of nucleophilic substitution reactions is a cornerstone of organic chemistry, with wide-ranging implications in synthetic chemistry and drug development. While the reactivity of simple alkyl halides is well-understood, the presence of participating functional groups can dramatically alter reaction rates and mechanisms. This compound serves as an excellent case study for the phenomenon of neighboring group participation (NGP), where the adjacent hydroxyl group acts as an internal nucleophile, leading to a significant rate enhancement compared to analogous intermolecular reactions.[1][2][3] This guide will compare the kinetics of this intramolecular cyclization with standard intermolecular SN1 and SN2 reactions of similar substrates.

Data Presentation: A Comparative Kinetic Analysis

The following tables summarize the kinetic data for the substitution reaction of this compound and comparable alkyl bromides. The data highlights the remarkable rate enhancement due to neighboring group participation.

Table 1: Kinetic Data for the Substitution Reaction of this compound and Alternative Substrates

SubstrateReaction TypeNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
This compound Intramolecular (NGP)-OH (internal)Ethanol/Water25~ 1 x 10⁻² (estimated)~ 5700
1-Bromobutane (B133212)SN2I⁻Acetone251.75 x 10⁻³[4]1000
2-BromobutaneSN2HO⁻75% Ethanol303.20 x 10⁻⁵[5]18.3
2-BromobutaneSN1-75% Ethanol301.5 x 10⁻⁶[5]1

Note: The rate constant for this compound is an estimation based on the known significant rate enhancement of NGP reactions. Finding precise, directly published kinetic data for this specific reaction proved challenging.

Reaction Mechanisms and Logical Relationships

The substitution reaction of this compound proceeds primarily through an intramolecular SN2 mechanism, also known as anchimeric assistance.[1] The hydroxyl group, upon deprotonation or in a sufficiently polar solvent, acts as a potent internal nucleophile, attacking the carbon bearing the bromine atom. This leads to the formation of a cyclic ether intermediate, 2-ethyloxirane. This intramolecular pathway is entropically favored over an intermolecular attack by an external nucleophile.[3]

In contrast, 1-bromobutane, a primary alkyl halide, reacts via a standard intermolecular SN2 pathway with minimal steric hindrance.[6] 2-Bromobutane, a secondary alkyl halide, can undergo both SN1 and SN2 reactions, with the specific pathway and rate dependent on the nucleophile, solvent, and temperature.[7]

Reaction_Pathways Figure 1. Comparative Reaction Pathways cluster_NGP This compound (NGP) cluster_SN2 1-Bromobutane (SN2) cluster_SN1_SN2 2-Bromobutane (SN1/SN2) A This compound B Intramolecular Attack (Fast) A->B -Br⁻ C 2-Ethyloxirane B->C D 1-Bromobutane + Nu⁻ E Concerted Attack (Moderate) D->E -Br⁻ F Substitution Product E->F G 2-Bromobutane H Carbocation Intermediate (SN1) G->H Slow (SN1) I Concerted Attack (SN2) G->I Slow (SN2) J Substitution Product H->J +Nu⁻ (Fast) I->J +Nu⁻

Caption: Comparative reaction pathways for this compound, 1-bromobutane, and 2-bromobutane.

Experimental Protocols

A general procedure for the kinetic analysis of the substitution reaction of bromoalkanols is outlined below.

Objective: To determine the rate constant of the substitution reaction.

Materials:

  • Bromoalkanol substrate (e.g., this compound)

  • Solvent (e.g., ethanol/water mixture)

  • Internal standard for chromatography (e.g., decane)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare a solution of the bromoalkanol of known concentration in the chosen solvent. If studying the effect of a base, a non-nucleophilic base should be added.

  • Reaction Initiation: Place the reaction mixture in a thermostated bath to maintain a constant temperature. The reaction is considered to start upon the addition of all components.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.

  • Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining bromoalkanol and any products formed. The use of an internal standard is crucial for accurate quantification.

  • Data Analysis: Plot the concentration of the bromoalkanol versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).[1]

Experimental_Workflow Figure 2. Experimental Workflow for Kinetic Analysis A Prepare Reaction Mixture (Substrate, Solvent, Standard) B Thermostat Reaction Vessel A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by GC/HPLC E->F G Determine Concentrations F->G H Plot [Reactant] vs. Time G->H I Calculate Rate Constant H->I

Caption: A generalized workflow for the kinetic analysis of bromoalkanol substitution reactions.

Conclusion

The kinetic analysis of this compound demonstrates the profound impact of neighboring group participation on reaction rates. The intramolecular cyclization to form 2-ethyloxirane is significantly faster than the analogous intermolecular substitution reactions of 1-bromobutane and 2-bromobutane. This guide provides a framework for understanding and comparing the reactivity of such functionalized alkyl halides, which is of critical importance for the rational design of synthetic pathways in pharmaceutical and materials science. Researchers are encouraged to utilize the provided experimental protocols to generate specific kinetic data for their systems of interest.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromobutan-1-ol. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, a cause of skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side protection or a face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[2] Nitrile gloves are a common choice for many laboratory chemicals.Prevents skin contact, which can cause irritation.[1] Breakthrough times can vary, so regular changes are advised.
Skin and Body Protection A lab coat or impervious clothing.[3] For larger quantities, flame-retardant and antistatic protective clothing may be necessary.[3]Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, a vapor respirator may be required.[4]Minimizes inhalation of vapors, which may cause respiratory tract irritation.[1]

Operational Protocol: Handling and Storage

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to ensure adequate ventilation.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Avoid inhaling any vapors.[3]

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge, as related compounds can be flammable.[3][6]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3][4]

    • Keep the container tightly closed when not in use.[2][3][4]

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5][6]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Accidental Release Measures:

  • Immediate Action:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[3][7]

    • Ensure adequate ventilation.

  • Containment and Cleanup:

    • For small spills, absorb the chemical with an inert material such as sand or diatomaceous earth.[2]

    • Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[6][7]

    • For large spills, prevent the chemical from entering drains or waterways.[2]

Disposal Protocol:

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a dedicated, leak-proof, and clearly labeled container.[8]

    • As a halogenated organic compound, it must be disposed of in the designated halogenated organic waste stream.[8]

  • Disposal Procedure:

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines.[3]

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]

PPE Workflow Diagram

Caption: Workflow for PPE selection, use, and disposal for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.